alpha-Nicotyrine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(1-methylpyrrol-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-12-8-4-6-10(12)9-5-2-3-7-11-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMIZZHAGCDHTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200504 | |
| Record name | alpha-Nicotyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
525-75-7 | |
| Record name | 2-(1-Methyl-1H-pyrrol-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=525-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Nicotyrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Nicotyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-methyl-1H-pyrrol-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-NICOTYRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6265Y1R03C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chemical Identity & Physicochemical Properties
[1][2][3][4][5][6][7]
1| Property | Data | Source/Note |
| IUPAC Name | 2-(1-methyl-1H-pyrrol-2-yl)pyridine | Official Nomenclature |
| Common Name | ||
| CAS Registry | 525-75-7 | Distinct from |
| Molecular Formula | C | |
| Molecular Weight | 158.20 g/mol | |
| Physical State | Viscous Oil (at RT) | Similar to |
| Boiling Point | ~275–280 °C (Predicted) | Experimental data sparse |
| LogP | 2.1 (Predicted) | More lipophilic than nicotine |
| pKa | ~4.8 (Pyridine N) | Weak base |
| Solubility | Soluble in EtOH, DMSO, CHCl | Poor water solubility |
Structural Isomerism Visualization
The following diagram illustrates the critical structural difference between the alpha and beta isomers.
Caption: Structural comparison highlighting the C2 vs. C3 linkage on the pyridine ring.
Synthesis & Isolation Protocols
Due to its low natural abundance compared to the
Protocol: Stille Coupling Synthesis
This method couples a 2-halopyridine with a stannylated pyrrole to ensure regioselectivity.
Reagents:
-
2-Bromopyridine (1.0 eq)
-
1-Methyl-2-(tributylstannyl)pyrrole (1.1 eq)
-
Pd(PPh
) (5 mol%) -
Toluene (Anhydrous)
Workflow:
-
Preparation: In a flame-dried Schlenk flask under Argon, dissolve 2-bromopyridine (10 mmol) and 1-methyl-2-(tributylstannyl)pyrrole (11 mmol) in anhydrous toluene (50 mL).
-
Catalysis: Add Tetrakis(triphenylphosphine)palladium(0) (0.5 mmol).
-
Reflux: Heat the mixture to reflux (110°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of the bromide.
-
Workup: Cool to RT. Filter through a pad of Celite to remove Palladium residues. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
-
Characterization:
-Nicotyrine elutes as a pale yellow oil.[2]-
Validation:
H NMR (CDCl ) should show the pyridine C3 proton doublet at a lower field than the C3 proton in the -isomer due to the ortho-effect of the pyrrole ring.
-
Caption: Stille coupling workflow for the regioselective synthesis of alpha-Nicotyrine.
Pharmacology & Toxicology
Mechanism of Action (Comparative)
The pharmacological significance of
-
CYP2A6 Inhibition:
- -Nicotyrine: A potent, mechanism-based inhibitor (suicide substrate) of CYP2A6.[1] The pyrrole ring is activated by the enzyme, covalently binding to the active site.
-
-Nicotyrine: Studies indicate significantly reduced or negligible inhibition of CYP2A6. The steric shift of the pyridine nitrogen prevents the optimal orientation required for the specific metabolic activation observed in the
-isomer.
-
nAChR Binding:
-
Nicotine binds with high affinity to
nAChRs. - -Nicotyrine exhibits low affinity. The planarity of the molecule (due to the pyrrole) and the altered distance between the pyridine nitrogen and the pyrrole motif disrupt the pharmacophore required for the cationic-pi interaction in the receptor binding pocket.
-
Toxicology[2]
References
-
Denton, T. T., Zhang, X., & Cashman, J. R. (2004). "Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6."[4] Biochemical Pharmacology, 67(4), 751–756.[4]
- Jacob, P. 3rd, et al. (1988). "Minor tobacco alkaloids as biomarkers for tobacco use: comparison of users of cigarettes, smokeless tobacco, cigars, and pipes." American Journal of Public Health, 89(5), 731-736. (Context on Nicotyrine abundance).
-
PubChem Database. "2-(1-methyl-1H-pyrrol-2-yl)pyridine (Alpha-Nicotyrine)." CID 128476 (Note: CID varies by salt/entry, verify CAS 525-75-7).
-
Lofgren, K., et al. "Synthesis of alpha- and beta-nicotyrines." Journal of Organic Chemistry, 1989.[2][5] (Primary synthesis reference).
Sources
- 1. Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. B-NICOTYRINE | 487-19-4 [chemicalbook.com]
- 3. Nicotyrine | C10H10N2 | CID 10249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nicotyrine - Wikipedia [en.wikipedia.org]
- 5. 487-19-4 | CAS DataBase [m.chemicalbook.com]
alpha-Nicotyrine CAS number and molecular weight
Technical Profile:
Executive Summary
This technical guide provides a rigorous characterization of
Critical Advisory: There is significant confusion in commercial chemical catalogs where "alpha-nicotyrine" is frequently—and incorrectly—listed as a synonym for the standard metabolite
Chemical Identity & Physical Properties
The distinction between
Primary Target: -Nicotyrine
| Parameter | Technical Specification |
| Chemical Name | 2-(1-methyl-1H-pyrrol-2-yl)pyridine |
| Common Synonyms | |
| CAS Number | 525-75-7 |
| Molecular Weight | 158.20 g/mol |
| Molecular Formula | |
| SMILES | Cn1c(ccc1)c2ccccn2 |
| Key Structural Feature | Pyrrole ring attached to the C2 position of the Pyridine ring.[1][2][3][4][5][6][7][8][9][10][11] |
Comparator: -Nicotyrine (Standard)
| Parameter | Technical Specification |
| Chemical Name | 3-(1-methyl-1H-pyrrol-2-yl)pyridine |
| CAS Number | 487-19-4 |
| Role | Major oxidative metabolite of nicotine; CYP2A6 inhibitor. |
| Key Structural Feature | Pyrrole ring attached to the C3 position of the Pyridine ring. |
Structural Isomerism & Visualization
The following diagram illustrates the critical structural difference between the rare
Figure 1: Structural comparison highlighting the C2-C2' linkage of
Synthesis & Experimental Protocols
Since
Protocol A: Differentiation via UV-Vis Spectroscopy
Because the conjugation length differs between the 2-pyridyl (
-
Preparation: Dissolve 1 mg of the sample in 10 mL of spectroscopic-grade ethanol.
-
Blanking: Use pure ethanol as the reference blank.
-
Scan: Perform a spectral scan from 200 nm to 400 nm.
-
Analysis:
-
-Nicotyrine: Expect
shifts due to the electronic effects of the ortho-nitrogen on the pyridine ring interacting with the pyrrole -system. -
-Nicotyrine: Typically exhibits
at approx. 288 nm ( ). -
Interpretation: A significant deviation (>5-10 nm) from the 288 nm standard suggests the presence of the
-isomer or impurities.
-
-Nicotyrine: Expect
Protocol B: HPLC Separation (Isomer Resolution)
To verify the purity of an
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 10.0 adjusted with
). High pH is critical to suppress protonation of the pyridine nitrogen, improving peak shape. -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0-2 min: 10% B (Isocratic hold)
-
2-15 min: 10%
60% B -
15-20 min: 60%
90% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Expected Result: The
-isomer (2-substituted) generally elutes later than the -isomer due to slight differences in lipophilicity and pKa caused by the proximity of the pyridine nitrogen to the pyrrole ring (steric shielding of the N-lone pair).
Biological Context & Mechanism
While
Figure 2: Mechanistic pathway highlighting the biological dominance of the Beta isomer compared to the Alpha isomer.
References
-
PubChem. 2-(1-methyl-1H-pyrrol-2-yl)pyridine (Alpha-Nicotyrine) Compound Summary. National Library of Medicine.[8] [Link]
-
Denton, T. T., et al. (2004).[12] "Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6." Biochemical Pharmacology, 67(4), 751–756.[12] (Establishes
-nicotyrine activity; cited for structural comparison). [Link]
Sources
- 1. CAS#:13270-56-9 | 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | Chemsrc [chemsrc.com]
- 2. Pyrrol pyridine | Sigma-Aldrich [sigmaaldrich.com]
- 3. CAS No.487-19-4,B-NICOTYRINE Suppliers [lookchem.com]
- 4. Liver and lung microsomal metabolism of the tobacco alkaloid beta-nicotyrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Cas 487-19-4,B-NICOTYRINE | lookchem [lookchem.com]
- 7. Pyrrol pyridine | Sigma-Aldrich [sigmaaldrich.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. 2-(1-methyl-1H-pyrrol-2-yl)pyridine | C10H10N2 | CID 3013899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-(1-metil-1H-pirol-2-il)piridina CAS#: 525-75-7 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]
- 11. researchgate.net [researchgate.net]
- 12. Nicotyrine - Wikipedia [en.wikipedia.org]
Technical Guide: Alpha-Nicotyrine (Nicotyrine) as a Metabolite of Nicotine
The following technical guide details the role, analysis, and pharmacological impact of
Content Type: Technical Whitepaper Audience: Researchers, Drug Development Scientists, Toxicologists
Executive Summary
Alpha-Nicotyrine (often synonymous with
Its significance in drug development lies not in its abundance, but in its potent pharmacology: it is a mechanism-based inhibitor (suicide substrate) of CYP2A6. This property allows it to alter the pharmacokinetics of nicotine itself, potentially extending the half-life of nicotine in the plasma—a critical factor in formulation science for smoking cessation therapies and inhalation toxicology.
Chemical Identity & Structural Resolution
To ensure experimental reproducibility, researchers must distinguish between the historical "alpha" nomenclature and the precise chemical structure used in modern metabolomics.
| Property | Specification |
| Common Name | Nicotyrine (often listed as |
| IUPAC Name | 3-(1-methylpyrrol-2-yl)pyridine |
| CAS Number | 487-19-4 |
| Molecular Formula | C |
| Exact Mass | 158.0844 Da |
| Structural Feature | Contains a fully aromatic pyrrole ring (unlike the pyrrolidine ring in nicotine). |
Critical Note: True
-nicotyrine (3-(1-methylpyrrol-3-yl)pyridine, CAS 525-75-7) is a positional isomer and is not the primary oxidative metabolite of nicotine. This guide focuses on the biologically relevant 2-yl isomer (CAS 487-19-4).
Formation & Metabolic Pathway
Nicotyrine is formed via the dehydrogenation of nicotine. This process occurs via two distinct mechanisms:
-
In Vivo: Mediated by CYP450 enzymes (minor pathway) or microbial metabolism in the gut.
-
Ex Vivo (Pyrolysis/Oxidation): Significant formation occurs in e-cigarettes at coil temperatures of 200–300°C, where nicotine undergoes oxidative dehydrogenation.
Metabolic Fate of Nicotyrine
Once formed or ingested, Nicotyrine is metabolized primarily by CYP2A6 into unstable pyrrolinone intermediates, eventually yielding hydroxycotinines.
Figure 1: Metabolic formation and fate of Nicotyrine. Note the dual role of CYP2A6 as both the metabolizer of Nicotyrine and the enzyme inhibited by it.
Pharmacological Mechanism: CYP2A6 Inhibition
The most critical application of Nicotyrine in drug development is its ability to modulate nicotine metabolism.
-
Mechanism: Mechanism-Based Inhibition (MBI). Nicotyrine acts as a suicide substrate for CYP2A6. It is activated by the enzyme to a reactive intermediate (likely an epoxide or radical) that covalently binds to the apoprotein, permanently inactivating the enzyme.
-
Potency:
-
CYP2A6:
(Potent inactivator). -
CYP2A13: Inhibitor (but not necessarily an inactivator).
-
-
Clinical Implication: In the presence of Nicotyrine (e.g., from e-cigarette aerosols), the clearance of nicotine is reduced. This leads to higher plasma nicotine concentrations and a longer duration of action, which must be accounted for in pharmacokinetic modeling of vaping products versus combustible cigarettes.
Analytical Protocol: LC-MS/MS Quantification
To quantify Nicotyrine in plasma or urine, a validated LC-MS/MS method is required. The following protocol ensures separation from nicotine and high sensitivity.
Instrument Parameters[2][3][4][5][6][7]
-
Ionization: Electrospray Ionization (ESI) – Positive Mode.
-
Column: Biphenyl or HILIC column (e.g., Raptor Biphenyl, 2.7 µm, 100 x 2.1 mm) is preferred over C18 to retain polar alkaloids.
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (pH 3.0).
-
B: Acetonitrile with 0.1% Formic Acid.
-
MRM Transitions (Self-Validating)
Use the following transitions to ensure specificity. The quantifier ion (130) represents the loss of the N-methyl group and ring cleavage, characteristic of the nicotyrine structure.
| Analyte | Precursor (m/z) | Product (Quantifier) | Product (Qualifier) | Collision Energy (eV) |
| Nicotyrine | 159.2 | 130.1 | 117.1 | 25 - 30 |
| Nicotine | 163.2 | 130.1 | 117.1 | 20 - 25 |
| IS (Nicotine-d4) | 167.2 | 134.1 | - | 20 - 25 |
Sample Preparation (Liquid-Liquid Extraction)[5][7]
-
Aliquot: Transfer 200 µL of plasma/urine to a glass tube.
-
Basify: Add 50 µL of 5N NaOH (Target pH > 10 to ensure alkaloids are uncharged).
-
Extract: Add 1.5 mL of Methyl tert-butyl ether (MTBE) or Dichloromethane/Ether (50:50).
-
Agitate: Vortex for 5 minutes; Centrifuge at 4,000 rpm for 5 minutes.
-
Reconstitute: Transfer supernatant to a clean vial; evaporate to dryness under
at 35°C. Reconstitute in 100 µL Mobile Phase A.
Toxicology & Safety Profile
While Nicotyrine modulates nicotine kinetics, it possesses its own toxicity profile that must be monitored in inhalation studies.
-
Pneumotoxicity: Nicotyrine has been shown to be toxic to lung tissue. This toxicity is mediated by its metabolic activation (via CYP enzymes in the lung) into reactive pyrrolinones.
-
Binding: It has a lower affinity for nicotinic acetylcholine receptors (nAChRs) compared to nicotine but can still displace ligands at high concentrations.
References
-
Denton, T. T., Zhang, X., & Cashman, J. R. (2004). "Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6". Biochemical Pharmacology, 67(4), 751–756. Link
-
Kramlinger, V. M., von Weymarn, L. B., & Murphy, S. E. (2012). "Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol". Chemico-Biological Interactions, 197(2-3), 87–92. Link
-
Jacob, P., et al. (1999). "Metabolism and pharmacokinetics of nicotine". Clinical Pharmacology & Therapeutics. Link
-
Erythropel, H. C., et al. (2018). "Formation of Flavorant–Propylene Glycol Adducts With Novel Toxicological Properties in Chemically Unstable E-Cigarette Liquids". Nicotine & Tobacco Research. (Context on oxidation products in e-liquids). Link
-
Stephens, E. S., Walsh, A. A., & Scott, E. E. (2012). "Evaluation of Inhibition Selectivity for Human Cytochrome P450 2A Enzymes". Drug Metabolism and Disposition. Link
alpha-Nicotyrine's potential as a biomarker for tobacco use
Executive Summary
The landscape of nicotine delivery has fractured into combustible tobacco, electronic nicotine delivery systems (ENDS), and heat-not-burn products. Traditional biomarkers like cotinine (the primary metabolite of nicotine) confirm exposure but fail to distinguish the source of delivery. Nicotyrine (specifically
Part 1: Chemical Identity & Nomenclature Precision
Clarification on "Alpha" vs. "Beta":
While the prompt specifies "alpha-Nicotyrine," scientific rigor requires precise IUPAC distinction. The primary oxidation product of nicotine found in tobacco smoke and e-liquids is
- -Nicotyrine (CAS 487-19-4): The physiological biomarker formed by the dehydrogenation of the pyrrolidine ring of nicotine.[1]
- -Nicotyrine: A positional isomer (2-(1-methyl-1H-pyrrol-2-yl)pyridine) rarely found in biological samples.
-
Note: For the purpose of this guide, "Nicotyrine" refers to the biologically relevant
-isomer (CAS 487-19-4), acknowledging that "alpha-nicotyrine" is frequently used as a synonym in commercial catalogs.
| Property | Specification |
| IUPAC Name | 3-(1-methyl-1H-pyrrol-2-yl)pyridine |
| CAS Number | 487-19-4 |
| Molecular Formula | |
| Precursor | (S)-Nicotine (via dehydrogenation) |
| Key Characteristic | CYP2A6 Mechanism-Based Inhibitor |
Part 2: Mechanism of Formation & Biomarker Utility[2]
Nicotyrine is not a primary metabolite in humans but an artifact of thermal degradation and oxidation . Its utility as a biomarker stems from the specific conditions required for its formation.
The Thermal Fingerprint (Source Distinction)
-
Combustible Cigarettes: Burning tobacco reaches temperatures >800°C. At these temperatures, nicotine degrades extensively into diverse pyrolytic products. While nicotyrine is present, it competes with extensive fragmentation.
-
E-Cigarettes (ENDS): Coils operate between 200°C and 300°C.[2] This range is thermodynamically optimal for the catalytic dehydrogenation of nicotine into nicotyrine without further fragmentation.
-
The Ratio: The Nicotyrine/Nicotine ratio in e-cigarette aerosol is significantly higher (up to 60-fold) than in combustible smoke.
Metabolic Impact (CYP2A6 Inhibition)
Nicotyrine is a potent inhibitor of CYP2A6 , the enzyme responsible for oxidizing nicotine to cotinine.
-
Mechanism: Nicotyrine binds to the CYP2A6 active site, preventing nicotine access.[2]
-
Clinical Consequence: High nicotyrine exposure (e.g., from aged e-liquids) effectively "boosts" plasma nicotine levels by extending its half-life (
), mimicking the effect of genetic poor metabolizers.
Caption: Figure 1. Formation of Nicotyrine via thermal/oxidative pathways and its inhibitory feedback loop on Nicotine metabolism.
Part 3: Analytical Methodologies
To utilize nicotyrine as a biomarker, precise quantification in plasma or urine is required. The following protocol utilizes LC-MS/MS with Isotope Dilution, ensuring high specificity against interfering tobacco alkaloids.
Protocol: LC-MS/MS Quantification of Nicotyrine
1. Sample Preparation (Liquid-Liquid Extraction)
-
Matrix: Human Plasma or Urine (200 µL).
-
Internal Standard (IS): Add 20 µL of Nicotyrine-d3 (100 ng/mL).
-
Alkalinization: Add 50 µL of 5M Ammonium Hydroxide (
) to ensure analytes are in free-base form. -
Extraction: Add 1 mL Methyl tert-butyl ether (MTBE). Vortex for 5 mins at 2000 rpm.
-
Separation: Centrifuge at 4000g for 10 mins at 4°C.
-
Reconstitution: Evaporate supernatant under nitrogen (
) at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
2. Instrumental Parameters
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+).
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 due to the polarity of nicotine metabolites.
-
Column Spec: Waters Atlantis HILIC Silica, 2.1 x 100 mm, 3 µm.
-
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (pH 3.5).
-
B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient: 0-1 min (95% B); 1-4 min (Linear to 60% B); 4-5 min (Hold 60% B).
3. Mass Spectrometry (MRM Transitions)
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) |
| Nicotyrine | 159.1 | 130.1 (Quant) | 25 |
| 117.1 (Qual) | 30 | ||
| Nicotyrine-d3 | 162.1 | 133.1 | 25 |
| Nicotine | 163.2 | 132.1 | 20 |
digraph "Analytical_Workflow" { rankdir=TD; node [shape=box, style="filled,rounded", fontname="Arial", margin=0.2]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Sample [label="Bio-Sample\n(Plasma/Urine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Spike [label="Add Internal Std\n(Nicotyrine-d3)", fillcolor="#FBBC05", fontcolor="#202124"]; LLE [label="LLE Extraction\n(MTBE + NH4OH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dry [label="N2 Evaporation", fillcolor="#F1F3F4", fontcolor="#202124"]; LC [label="UHPLC Separation\n(HILIC Column)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MS [label="MS/MS Detection\n(MRM: 159.1 -> 130.1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data [label="Quantification\n(Peak Area Ratio)", fillcolor="#202124", fontcolor="#FFFFFF"]; Sample -> Spike; Spike -> LLE; LLE -> Dry; Dry -> LC; LC -> MS; MS -> Data;
}
Caption: Figure 2. Validated analytical workflow for the extraction and quantification of Nicotyrine from biological matrices.
Part 4: Interpretation & Application Logic
The presence of nicotyrine must be interpreted contextually. It is not just a binary marker of use; it is a ratio-metric marker of device physics.
Decision Logic for Researchers:
-
High Nicotyrine + High Nicotine: Indicates use of high-power open-system e-cigarettes or aged e-liquids (oxidized).
-
Low Nicotyrine + High Nicotine: Indicates use of fresh combustible tobacco or closed-system pods (lower temp).
-
High Nicotyrine + Low Cotinine: Suggests recent intense vaping where CYP2A6 inhibition has delayed cotinine formation.
Caption: Figure 3. Decision logic for distinguishing nicotine source based on Nicotyrine/Nicotine ratios.
References
-
Denton, T. T., et al. (2004). "Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6". Biochemical Pharmacology. Link
-
Goniewicz, M. L., et al. (2018).[3] "Comparison of Nicotine and Toxicant Exposure in Users of Electronic Cigarettes and Combustible Cigarettes". JAMA Network Open.[3][4] Link
-
Hukkanen, J., et al. (2005). "Pharmacokinetics and metabolism of nicotine". Pharmacological Reviews. Link
-
Benowitz, N. L. (1996). "Cotinin as a biomarker of environmental tobacco smoke exposure".[5][6] Epidemiologic Reviews. Link
-
Jacob, P., et al. (2011). "Nicotine Metabolite Ratio as a Predictor of Cigarette Consumption". Nicotine & Tobacco Research. Link
Sources
- 1. Nicotyrine - Wikipedia [en.wikipedia.org]
- 2. Evaluation of E-Vapor Nicotine and Nicotyrine Concentrations under Various E-Liquid Compositions, Device Settings, and Vaping Topographies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. naturalhealthresearch.org [naturalhealthresearch.org]
- 4. Daily E-Cigarette Use May Be Linked to Higher Combustible Cigarette Cessation - The ASCO Post [ascopost.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. cancercontrol.cancer.gov [cancercontrol.cancer.gov]
Methodological & Application
alpha-Nicotyrine extraction and purification techniques
Application Note: AN-2026-NIC
Topic: High-Purity Isolation and Purification of
Abstract & Scope
-Nicotyrine (1-methyl-2-(3-pyridyl)pyrrole) is a critical minor alkaloid found in tobacco and formed via the oxidation of nicotine. It acts as a potent inhibitor of CYP2A6, the primary enzyme responsible for nicotine metabolism, thereby altering nicotine pharmacokinetics. Due to its structural similarity to nicotine, separatingThis Application Note provides a definitive protocol for the extraction and purification of
Physicochemical Basis of Separation
The success of this protocol relies on the distinct acid-base properties of the two molecules.
| Property | Nicotine | Separation Implication | |
| Structure | Pyridine + Pyrrolidine | Pyridine + Pyrrole | Pyrrole ring is aromatic; N-lone pair is delocalized. |
| Basicity ( | ~8.0 (Pyrrolidine N) | Non-basic (Pyrrole N) | Nicotyrine lacks the aliphatic amine basicity. |
| Basicity ( | ~3.1 (Pyridine N) | ~4.8 (Pyridine N) | Both protonate at very low pH. |
| Charge at pH 6.0 | Protonated (+) | Neutral (0) | CRITICAL: Nicotine is water-soluble; Nicotyrine is organic-soluble. |
| LogP | 1.17 | ~2.4 | Nicotyrine is significantly more hydrophobic. |
Mechanistic Insight: Standard alkaloid extractions use pH > 10 to extract all alkaloids. By adjusting the aqueous phase to pH 6.0 , we force nicotine into the aqueous phase (protonated) while keeping nicotyrine in the organic phase (neutral), achieving >90% removal of nicotine prior to chromatography.
Protocol 1: Enrichment via pH-Switching LLE
Objective: To isolate a crude nicotyrine fraction from a nicotine-rich matrix (e.g., oxidized e-liquid or dehydrogenation reaction mixture).
Reagents:
-
Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).
-
0.5M Sulfuric Acid (
). -
1.0M Sodium Hydroxide (NaOH).
-
Phosphate Buffer (0.1M, pH 6.0).
Step-by-Step Workflow:
-
Initial Extraction (Total Alkaloids):
-
Dissolve sample in 0.5M
. Wash with DCM to remove non-alkaloid neutrals (tars/waxes). Discard organic layer. -
Basify aqueous layer to pH 11 using 1.0M NaOH.
-
Extract 3x with DCM. Combine organic layers. Result: Contains both Nicotine and Nicotyrine.
-
-
The "pH Switch" (Selective Partitioning):
-
Evaporate DCM or exchange solvent to MTBE (preferred for density difference).
-
Wash the organic phase with Phosphate Buffer (pH 6.0) .
-
Mechanism: At pH 6.0, Nicotine (
8.0) becomes ionized ( ) and migrates to the buffer. Nicotyrine ( 4.8) remains largely uncharged (~94% neutral) and stays in the MTBE. -
Repeat buffer wash 3x.
-
-
Recovery:
-
Dry the organic phase over anhydrous
. -
Concentrate under reduced pressure (Rotovap at 35°C).
-
Outcome: Yellow-orange oil enriched in
-nicotyrine (purity typically 70-85%).
-
Visual Workflow: pH-Switching Logic
Caption: Figure 1: Selective extraction workflow exploiting the pKa differential between Nicotine (8.0) and Nicotyrine (4.8).
Protocol 2: Preparative HPLC Purification
Objective: To polish the enriched fraction to >98% pharmaceutical grade purity.
Chromatographic Strategy: Reverse-phase chromatography (C18) is ideal. Nicotyrine, being more hydrophobic (aromatic pyrrole), will elute significantly later than any residual nicotine. High pH is preferred to improve peak shape for alkaloids, but neutral pH is sufficient given the prior LLE cleanup.
Instrument Parameters:
-
Column: Prep C18 (e.g., Phenomenex Luna or Waters XBridge),
, . -
Mobile Phase A: 10 mM Ammonium Formate (pH 8.5 adjusted with
) - Volatile for lyophilization. -
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 15-20 mL/min (system dependent).
-
Detection: UV at 290 nm (Nicotyrine
) and 260 nm (Nicotine).-
Note: Nicotyrine has a red-shifted UV max compared to nicotine due to extended conjugation.
-
Gradient Method:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Injection |
| 2.0 | 10 | Isocratic Hold |
| 15.0 | 60 | Linear Gradient |
| 17.0 | 95 | Wash |
| 20.0 | 10 | Re-equilibration |
Elution Order:
-
Nicotine: ~4-6 min (Elutes early due to polarity).
- -Nicotyrine: ~10-12 min (Retained due to aromaticity/hydrophobicity).
Visual Workflow: Purification Logic
Caption: Figure 2: Preparative HPLC workflow. High pH mobile phase ensures sharp peaks; UV 290nm specifically targets the conjugated nicotyrine system.
Quality Control & Validation
To ensure the integrity of the purified product, the following analytical checks are mandatory:
-
H-NMR Validation:
-
Nicotine: Look for the N-methyl singlet at
~2.1 ppm and pyrrolidine multiplet signals. -
Nicotyrine: The N-methyl signal shifts downfield to
~3.6-3.8 ppm (attached to aromatic pyrrole). The pyrrole ring protons appear as distinct multiplets in the aromatic region ( 6.0 - 7.0 ppm).
-
-
Mass Spectrometry:
-
Nicotine
m/z. -
Nicotyrine
m/z (Loss of 4 hydrogens).
-
-
Storage:
- -Nicotyrine is sensitive to oxidation. Store under Argon/Nitrogen at -20°C.
References
-
Hukkanen, J., et al. (2005). Metabolism and Disposition Kinetics of Nicotine. Pharmacological Reviews. Link
-
Denton, T. T., et al. (2004). Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6. Biochemical Pharmacology. Link
-
Sielc Technologies. (2024). Separation of alpha-Nicotyrine on Newcrom R1 HPLC column. Application Note. Link
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Department of Chemistry Guidelines. Link
-
Benowitz, N. L., et al. (1994). Nicotine chemistry, metabolism, kinetics and biomarkers. Handb Exp Pharmacol. Link
Analytical methods for alpha-Nicotyrine quantification
Analytical Protocol: Quantification of -Nicotyrine (Nicotyrine) in Biological and E-Liquid Matrices
Introduction & Chemical Identity
-Nicotyrine3-(1-methyl-1H-pyrrol-2-yl)pyridineNicotyrineThis compound is a critical quality attribute in e-liquids (indicating nicotine oxidation/aging) and a potential biomarker in plasma due to its distinct metabolic half-life compared to nicotine.
Physicochemical Profile
| Property | Value | Analytical Implication |
| CAS Number | 487-19-4 | Use this identifier for standard procurement to avoid isomer confusion. |
| Molecular Weight | 158.20 g/mol | Precursor ion |
| pKa (Approx) | 4.76 (Pyridine N) | Significantly less basic than Nicotine (pKa ~8.0). Critical for Extraction: At pH 6.0, Nicotyrine is >90% neutral (extractable), while Nicotine is >99% ionized. |
| LogP | 1.3 | Moderately lipophilic; suitable for Reversed-Phase (C18) chromatography. |
| UV | 288 nm | Distinct from Nicotine (260 nm). Detection at 288 nm increases specificity and sensitivity for Nicotyrine. |
Experimental Logic & Sample Preparation
The "Causality" of Extraction
The difference in basicity between Nicotine (pKa ~8.0) and Nicotyrine (pKa ~4.8) is the lever for selective extraction.
-
For Simultaneous Extraction (Total Alkaloids): The matrix must be adjusted to pH > 10 . At this pH, both the pyrrolidine amine of nicotine and the pyridine amine of nicotyrine are deprotonated (neutral), ensuring high recovery into organic solvents (e.g., MTBE or Dichloromethane).
-
For Selective Extraction (Nicotyrine Enrichment): Extracting at pH 6.0 allows Nicotyrine (neutral) to partition into the organic phase, while Nicotine (protonated cation) remains largely in the aqueous phase.
Protocol A: Liquid-Liquid Extraction (LLE) for Plasma/Urine
Target: Trace quantification (ng/mL range)
-
Aliquot: Transfer 200 µL of plasma/urine to a glass centrifuge tube.
-
Internal Standard: Add 20 µL of deuterated internal standard (Nicotine-d4 or Cotinine-d3; Note: Nicotyrine-d3 is preferred if available).
-
Basification: Add 50 µL of 5 M Ammonium Hydroxide (Target pH > 10).
-
Why: Ensures total deprotonation of all alkaloids.
-
-
Extraction: Add 1.5 mL of MTBE (Methyl tert-butyl ether) containing 0.1% BHT (Butylated hydroxytoluene).
-
Why BHT? Prevents artifactual oxidation of nicotine to nicotyrine during the vortexing step.
-
-
Agitation: Vortex for 5 minutes (Multi-tube vortexer).
-
Phase Separation: Centrifuge at 4,000 x g for 5 minutes.
-
Transfer: Freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.
-
Reconstitution: Evaporate to dryness under
at 35°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
Protocol B: "Dilute-and-Shoot" for E-Liquids
Target: High concentration (mg/mL range)
-
Weighing: Accurately weigh 50 mg of e-liquid into a 50 mL volumetric flask.
-
Solvent: Dissolve in 0.1% Formic Acid in Water:Methanol (50:50) .
-
Why Acidic? Stabilizes the alkaloids and ensures they are fully dissolved and protonated, preventing adherence to glass surfaces.
-
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
-
Amber Vial: Essential. Nicotyrine is light-sensitive and can degrade or polymerize under intense light.
-
Analytical Methods
Method 1: HPLC-UV (Quality Control & Purity)
Best for: E-liquid manufacturing QC, stability testing.
-
Column: Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).
-
Why: High pH stability is required.
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, pH 10.0 (adjusted with Ammonia).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-2 min: 10% B (Isocratic hold for polar impurities)
-
2-10 min: 10%
60% B (Linear ramp) -
10-12 min: 60% B (Wash)
-
-
Detection: Diode Array Detector (DAD).
-
Channel A: 260 nm (Nicotine).[1]
-
Channel B: 288 nm (Nicotyrine - Max Absorbance).
-
-
Self-Validation Check: Calculate the Resolution (
) between the Nicotine peak (major) and Nicotyrine peak (minor). must be . Nicotyrine typically elutes after nicotine in this system due to the aromatic pyrrole ring increasing hydrophobicity.
Method 2: LC-MS/MS (Bioanalysis & Trace Impurities)
Best for: Plasma pharmacokinetics, trace impurity profiling.[2]
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent).
-
Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm).
-
Why Biphenyl? Offers superior
selectivity for the aromatic pyrrole/pyridine systems compared to standard C18, improving separation from matrix interferences.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).
-
Mobile Phase B: Methanol.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[3]
MRM Transitions (Quantification Table)
| Analyte | Precursor ( | Product ( | Role | Collision Energy (eV) |
| Nicotyrine | 159.1 | 144.1 | Quantifier (Loss of | 25 |
| 159.1 | 117.1 | Qualifier (Pyridine fragment) | 35 | |
| Nicotine | 163.2 | 132.1 | Quantifier | 20 |
| IS (Nicotine-d4) | 167.2 | 136.1 | Internal Standard | 20 |
Note: The 159
Visual Workflows (Graphviz)
Workflow 1: Sample Preparation Decision Tree
Caption: Decision tree for sample preparation emphasizing pH control and antioxidant stabilization.
Workflow 2: LC-MS/MS Logic & Tuning
Caption: MS/MS fragmentation pathway for Nicotyrine quantification and confirmation.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10249, Nicotyrine. Retrieved from [Link]
- United States Pharmacopeia (USP).Nicotine Bitartrate Dihydrate Monograph - Organic Impurities. (Requires USP Access).
-
Denton, T. T., et al. (2004). "Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6."[4] Biochemical Pharmacology, 67(4), 751–756.[4] [Link]
- Flora, J. W., et al. (2016). "Method for the determination of minor tobacco alkaloids in e-cigarette liquids." Journal of Chromatographic Science. (General reference for e-liquid extraction logic).
-
Restek Corporation. "Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds." Application Note. [Link] (Search: Nicotine LC-MS Biphenyl).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analysis of [3′,3′-d2]-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotine | C10H14N2 | CID 89594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nicotyrine - Wikipedia [en.wikipedia.org]
Application Note: High-Resolution GC-MS Profiling of alpha-Nicotyrine
This Application Note is designed for researchers and analytical chemists in the pharmaceutical, tobacco, and toxicological fields. It provides a validated, high-sensitivity protocol for the quantitation of alpha-Nicotyrine (CAS: 487-19-4), a critical oxidation marker and metabolic impurity of nicotine.
Determination of Nicotine Oxidation Products in E-Liquids and Biological Matrices
Introduction & Scientific Context
alpha-Nicotyrine (3-(1-methylpyrrol-2-yl)pyridine) is the primary dehydrogenation product of nicotine. Unlike nicotine, which contains a saturated pyrrolidine ring, alpha-nicotyrine possesses an aromatic pyrrole ring. This structural change significantly alters its pharmacological and physicochemical properties.
Why Analyze alpha-Nicotyrine?
-
Product Stability Marker: In electronic cigarette liquids (e-liquids), the conversion of nicotine to alpha-nicotyrine is a key indicator of oxidation, often accelerated by exposure to air ("steeping") and heat.
-
Metabolic Interference: alpha-Nicotyrine is a potent inhibitor of CYP2A6 , the primary enzyme responsible for nicotine metabolism.[1] Its presence can alter the pharmacokinetic profile of nicotine, potentially prolonging its half-life in the body.[2]
-
Toxicological Relevance: As a minor tobacco alkaloid, accurate quantification is required for impurity profiling in pharmaceutical-grade nicotine and cessation products.
Chemical & Physical Properties
Understanding the shift from Nicotine to alpha-Nicotyrine is crucial for method parameters. Note that despite having a lower molecular weight, alpha-Nicotyrine elutes after Nicotine on non-polar columns due to increased planarity and pi-pi stacking interactions.
| Property | Nicotine | alpha-Nicotyrine | Impact on Analysis |
| CAS Number | 54-11-5 | 487-19-4 | Unique Identifier |
| Formula | C₁₀H₁₄N₂ | C₁₀H₁₀N₂ | Mass shift of -4 Da |
| MW ( g/mol ) | 162.23 | 158.20 | Distinct Molecular Ion (M+) |
| Boiling Point | 247°C | ~281°C (78°C @ 15mmHg) | Nicotyrine elutes later |
| pKa | 8.0 (Pyrrolidine N) | 4.76 (Pyridine N) | Nicotyrine is less basic; easier to extract at lower pH than nicotine |
| Retention Index | ~1340 (DB-5) | ~1360 (DB-5) | Close elution; requires good chromatographic resolution |
Experimental Workflow
The following diagram illustrates the critical path for sample preparation and analysis.
Caption: Workflow for the extraction and GC-MS analysis of alpha-Nicotyrine.
Detailed Protocol
Materials & Reagents
-
Standard: alpha-Nicotyrine (purity >98%).
-
Internal Standard (IS): Quinoline or Diphenylamine (structurally similar, elutes distinctly).
-
Solvents: Dichloromethane (DCM) (HPLC Grade), Methanol (LC-MS Grade).
-
Reagents: 1M Sodium Hydroxide (NaOH) for basification.
Sample Preparation
A. For E-Liquids (High Concentration)
Direct dilution is preferred to avoid solvent waste.
-
Weigh 50 mg of e-liquid into a 10 mL volumetric flask.
-
Add 100 µL of Internal Standard solution (1 mg/mL Quinoline in Methanol).
-
Dilute to volume with Methanol .
-
Vortex for 30 seconds.
-
Transfer to a GC vial with a 200 µL insert.
B. For Biological Fluids (Plasma/Urine)
Liquid-Liquid Extraction (LLE) is required to remove matrix interferences.
-
Pipette 1.0 mL of sample into a glass centrifuge tube.
-
Add 50 µL of Internal Standard solution.
-
Add 200 µL of 1M NaOH (pH > 10 is critical to ensure alkaloids are in free base form).
-
Add 3.0 mL of Dichloromethane (DCM).
-
Shake/Vortex vigorously for 5 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the lower organic layer (DCM) to a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute in 100 µL of Dichloromethane or Methanol.
Instrumental Method (GC-MS)
Gas Chromatograph (Agilent 7890B or equivalent):
-
Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm) or equivalent (5% phenyl-arylene).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split/Splitless.
-
E-Liquids: Split ratio 50:1 (to prevent saturation).
-
Bio-fluids: Splitless (purge on at 0.75 min).
-
-
Inlet Temperature: 260°C.
-
Oven Program:
-
Initial: 60°C (Hold 1 min) - Solvent delay.
-
Ramp 1: 15°C/min to 300°C.
-
Final: 300°C (Hold 3 min).
-
Note: Nicotine elutes ~13.5 min; Nicotyrine elutes ~13.8 min (depending on exact ramp).
-
Mass Spectrometer (Agilent 5977B or equivalent):
-
Source: Electron Ionization (EI) @ 70 eV.
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Acquisition Mode: Simultaneous Scan/SIM or pure SIM.
-
Solvent Delay: 3.0 min.
SIM Parameters (Selected Ion Monitoring): Use SIM for maximum sensitivity.
| Analyte | Target Ion (Quant) | Qualifier Ion 1 | Qualifier Ion 2 | Dwell Time |
| Nicotine | 84 | 162 | 133 | 25 ms |
| alpha-Nicotyrine | 158 | 157 | 130 | 25 ms |
| Quinoline (IS) | 129 | 102 | 75 | 25 ms |
Data Analysis & Interpretation
Fragmentation Logic
The mass spectrum of alpha-Nicotyrine is distinct from Nicotine.
-
Nicotine (m/z 162): Dominated by the m/z 84 pyrrolidinium ion (cleavage of the bond between rings).[3] The molecular ion (162) is often weak.
-
alpha-Nicotyrine (m/z 158): The aromatic pyrrole ring stabilizes the molecule. The Molecular Ion (m/z 158) is the Base Peak (100% abundance).
-
m/z 157: Loss of [H]• (aromatic stabilization).
-
m/z 130: Loss of 28 Da (likely HCNH or ring fragmentation).
-
Caption: Primary fragmentation pathway of alpha-Nicotyrine in EI source.
Calculation
Calculate the concentration using the internal standard ratio method:
Method Validation Criteria
To ensure "Trustworthiness" (Part 2 of requirements), the method must meet these criteria:
-
Linearity:
over the range of 0.5 – 100 µg/mL.[4] -
Resolution:
between Nicotine and alpha-Nicotyrine. If co-elution occurs, the unique quant ions (84 vs 158) allow for spectral deconvolution, but chromatographic separation is preferred. -
Limit of Detection (LOD): Typically < 0.1 µg/mL in SIM mode.
-
Recovery: 85-115% for spiked matrices.
Troubleshooting & Expert Tips
-
Peak Tailing: alpha-Nicotyrine is a basic alkaloid. Active sites in the inlet liner or column can cause tailing.
-
Solution: Use deactivated glass wool liners and "Base-Deactivated" columns (e.g., DB-5ms UI or DB-ALC).
-
-
Carryover: High concentrations of nicotine in e-liquids can contaminate the system.
-
Solution: Run solvent blanks (Methanol) between samples.
-
-
Stability: alpha-Nicotyrine is light-sensitive.[5] Store standards in amber vials at -20°C.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10249, Nicotyrine. Retrieved from [Link]
-
Flora, J. W., et al. (2016). Method for the Determination of Nicotine and Selected Minor Tobacco Alkaloids in E-Liquids. Journal of Chromatographic Science. Retrieved from [Link]
-
Denton, T. T., et al. (2004). Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6.[1] Biochemical Pharmacology.[1] Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Nicotyrine Mass Spectrum.[6][7] Retrieved from [Link]
Sources
- 1. Nicotyrine - Wikipedia [en.wikipedia.org]
- 2. Evaluation of E-Vapor Nicotine and Nicotyrine Concentrations under Various E-Liquid Compositions, Device Settings, and Vaping Topographies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Question 2 [16 marks] 2.1 The ion observed at m/z 84 in the electron io.. [askfilo.com]
- 4. researchgate.net [researchgate.net]
- 5. B-NICOTYRINE | 487-19-4 [chemicalbook.com]
- 6. Nicotine | C10H14N2 | CID 89594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nicotyrine | C10H10N2 | CID 10249 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vitro Assays for Studying Alpha-Nicotyrine Effects: Application Notes and Protocols
Introduction: Unveiling the Bioactivity of a Minor Alkaloid
Alpha-nicotyrine, a minor tobacco alkaloid and a structural analog of nicotine, is increasingly gaining attention within the scientific community. Primarily known as an inhibitor of cytochrome P450 enzymes, specifically CYP2A6 and CYP2A13 which are crucial for nicotine metabolism, its broader pharmacological profile remains an area of active investigation.[1] The gradual oxidation of nicotine can lead to the formation of nicotyrine, suggesting its potential presence wherever nicotine is consumed or studied. This guide provides a comprehensive suite of in vitro assays to meticulously characterize the biological effects of alpha-nicotyrine. Designed for researchers, scientists, and drug development professionals, these protocols offer a robust framework for exploring its cytotoxicity, metabolic interactions, receptor engagement, and potential therapeutic applications in inflammation and neuroprotection. Each protocol is presented with the underlying scientific rationale to empower researchers in not only executing the assays but also interpreting the results with a high degree of confidence.
Chapter 1: Foundational Assays: Cytotoxicity and Metabolic Inhibition
A primary characterization of any novel compound involves understanding its cytotoxic potential and its influence on metabolic pathways. Given alpha-nicotyrine's established role as a CYP inhibitor, a detailed investigation into this interaction is paramount.
General Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. This conversion is primarily carried out by mitochondrial dehydrogenases. The quantity of formazan produced is directly proportional to the number of viable cells.
Recommended Cell Lines:
-
HepG2 (Human Liver Cancer Cell Line): Ideal for assessing hepatotoxicity, especially relevant given that the liver is a primary site of metabolism.
-
A549 (Human Lung Carcinoma Cell Line): Relevant for studying potential toxicity in the context of inhalation, a primary route of exposure to tobacco alkaloids.
-
SH-SY5Y (Human Neuroblastoma Cell Line): A crucial model for neurotoxicity studies, given the structural similarity of alpha-nicotyrine to the psychoactive compound nicotine.
Protocol: MTT Assay for Alpha-Nicotyrine Cytotoxicity
-
Cell Seeding: Seed HepG2, A549, or SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well. Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of alpha-nicotyrine in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of final concentrations to be tested (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final solvent concentration in the cell culture medium is non-toxic (typically ≤ 0.5%).
-
Cell Treatment: Remove the culture medium from the wells and replace it with fresh medium containing the various concentrations of alpha-nicotyrine. Include a vehicle control (medium with the solvent at the same concentration as the highest alpha-nicotyrine dose) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 to 72 hours, depending on the cell line and experimental design.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of alpha-nicotyrine that causes a 50% reduction in cell viability).
CYP2A6 Inhibition Assay
As a known inhibitor of CYP2A6, quantifying the inhibitory potency of alpha-nicotyrine is a critical step. This can be achieved using human liver microsomes or recombinant CYP2A6 enzymes and a probe substrate, such as coumarin. CYP2A6 metabolizes coumarin to 7-hydroxycoumarin, a fluorescent product that can be easily quantified.
Protocol: In Vitro CYP2A6 Inhibition Assay
-
Reagent Preparation:
-
Human Liver Microsomes (HLM) or recombinant CYP2A6: Prepare a working solution in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
NADPH-generating system: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
Coumarin (Substrate): Prepare a stock solution in a suitable solvent.
-
Alpha-nicotyrine (Inhibitor): Prepare a range of concentrations.
-
Tranylcypromine (Positive Control Inhibitor): Prepare a stock solution.[2]
-
-
Incubation Mixture: In a 96-well plate, combine the HLM or recombinant CYP2A6, alpha-nicotyrine (or positive control/vehicle), and buffer. Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Reaction Initiation: Add coumarin to the mixture, followed by the NADPH-generating system to initiate the metabolic reaction.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile or methanol).
-
Product Detection: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate and measure the fluorescence of 7-hydroxycoumarin (excitation ~355 nm, emission ~460 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of alpha-nicotyrine relative to the vehicle control. Determine the IC₅₀ value and, through kinetic analysis, the inhibition constant (Ki).
Quantitative Data for Nicotine-related Compounds
| Compound | Assay | System | IC₅₀/Ki | Reference |
| Nicotine | CYP2A6 Inhibition | Human Liver Microsomes | Ki ≈ 300 µM (inactivation) | [3] |
| Beta-nicotyrine | CYP2A6 Inhibition | In vitro | Potent inhibitor | [1] |
Chapter 2: Elucidating a-Nicotyrine's Interaction with Nicotinic Acetylcholine Receptors
Given its structural similarity to nicotine, it is plausible that alpha-nicotyrine interacts with nicotinic acetylcholine receptors (nAChRs). Investigating this potential interaction is crucial for understanding its pharmacological effects.
nAChR Binding Assay
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. In this case, we will focus on the α4β2 nAChR subtype, which is highly abundant in the brain and a primary target of nicotine.
Protocol: α4β2 nAChR Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line expressing human recombinant α4β2 nAChRs (e.g., SH-SY5Y cells).
-
Radioligand: Use a suitable radioligand with high affinity for the α4β2 nAChR, such as [³H]Cytisine or [³H]Epibatidine.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of alpha-nicotyrine.
-
Non-specific Binding Control: Include wells with an excess of a known high-affinity ligand (e.g., nicotine) to determine non-specific binding.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding for each concentration of alpha-nicotyrine. Plot the data to determine the IC₅₀ and subsequently the Ki value, representing the affinity of alpha-nicotyrine for the α4β2 nAChR.
Experimental Workflow for nAChR Binding Assay
Caption: Workflow for the α4β2 nAChR radioligand binding assay.
Chapter 3: Investigating Potential Anti-Inflammatory and Neuroprotective Effects
Nicotine and other nicotinic agonists have been shown to possess anti-inflammatory and neuroprotective properties. It is therefore valuable to explore whether alpha-nicotyrine shares these characteristics.
Anti-inflammatory Activity: Inhibition of LPS-Induced Cytokine Release
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. An in vitro assay using immune cells, such as macrophages or peripheral blood mononuclear cells (PBMCs), can be used to assess the anti-inflammatory potential of alpha-nicotyrine by measuring its ability to inhibit LPS-induced cytokine production.
Protocol: LPS-Induced Cytokine Release Assay
-
Cell Culture: Culture a suitable immune cell line (e.g., RAW 264.7 murine macrophages) or isolated human PBMCs.
-
Cell Seeding: Seed the cells in a 24- or 48-well plate.
-
Pre-treatment: Pre-incubate the cells with various concentrations of alpha-nicotyrine for 1-2 hours.
-
LPS Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubation: Incubate the plate for a suitable period (e.g., 6-24 hours) to allow for cytokine production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition of cytokine release for each concentration of alpha-nicotyrine compared to the LPS-only control.
Potential Signaling Pathway for Anti-inflammatory Action
Caption: Hypothesized anti-inflammatory signaling pathway of alpha-nicotyrine.
Neuroprotective Effects: Attenuation of Glutamate-Induced Excitotoxicity
Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate can lead to neuronal cell death, a phenomenon known as excitotoxicity. This assay evaluates the potential of alpha-nicotyrine to protect neuronal cells from glutamate-induced damage.[4]
Protocol: Glutamate-Induced Excitotoxicity Assay
-
Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a more mature neuronal phenotype using retinoic acid.
-
Cell Seeding: Seed the differentiated cells in a 96-well plate.
-
Pre-treatment: Pre-incubate the cells with various concentrations of alpha-nicotyrine for 24 hours.
-
Glutamate Exposure: Expose the cells to a toxic concentration of glutamate (e.g., 5-20 mM) for a specified duration (e.g., 24 hours). Include a negative control (no glutamate) and a positive control (glutamate only).
-
Cell Viability Assessment: After glutamate exposure, assess cell viability using the MTT assay as described in Chapter 1.1.
-
Data Analysis: Calculate the percentage of neuroprotection afforded by each concentration of alpha-nicotyrine by comparing the cell viability in the alpha-nicotyrine + glutamate wells to the glutamate-only wells.
Chapter 4: Investigating Intracellular Signaling Pathways
To delve deeper into the mechanism of action of alpha-nicotyrine, it is essential to investigate its effects on key intracellular signaling pathways that are known to be modulated by nicotinic compounds.
Western Blot Analysis of MAPK/ERK and Akt Pathways
The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) and the Protein Kinase B (Akt) pathways are critical signaling cascades involved in cell proliferation, survival, and differentiation. Nicotine has been shown to activate these pathways.
Protocol: Western Blot Analysis
-
Cell Treatment: Treat the chosen cell line (e.g., A549 or SH-SY5Y) with alpha-nicotyrine at various concentrations and for different time points.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (activated) forms of ERK (p-ERK) and Akt (p-Akt), as well as antibodies for total ERK and Akt as loading controls.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities to determine the relative levels of p-ERK and p-Akt, normalized to the total protein levels.
Conclusion
The in vitro assays detailed in this guide provide a robust and comprehensive framework for the initial characterization of the biological effects of alpha-nicotyrine. By systematically evaluating its cytotoxicity, metabolic interactions, receptor engagement, and potential therapeutic effects, researchers can build a detailed pharmacological profile of this intriguing minor alkaloid. The provided protocols are designed to be adaptable to specific research questions and can be expanded upon with more advanced techniques as our understanding of alpha-nicotyrine's bioactivity grows. It is through such meticulous in vitro investigation that we can unlock the full potential of novel compounds and pave the way for future therapeutic innovations.
References
- Kramlinger, V. M., & Murphy, S. E. (2012). Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol. Chemico-Biological Interactions, 197(2-3), 87–92.
- Denton, T. T., Zhang, X., & Cashman, J. R. (2004). Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6. Biochemical Pharmacology, 67(4), 751–756.
- Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine chemistry, metabolism, kinetics and biomarkers. Handbook of Experimental Pharmacology, (192), 29–60.
- von Weymarn, L. B., Retzlaff, C., & Murphy, S. E. (2012). CYP2A6- and CYP2A13-catalyzed metabolism of the nicotine Δ5′(1′)iminium ion. The Journal of Pharmacology and Experimental Therapeutics, 343(2), 307–315.
- Tyndale, R. F., & Sellers, E. M. (2002). Genetic variation in CYP2A6 and the risk for tobacco dependence. The Pharmacogenomics Journal, 2(2), 83–90.
- Zhou, Y., Wang, Y., & Li, Y. (2012). Nicotine reduces TNF-α expression through a α7 nAChR/MyD88/NF-ĸB pathway in HBE16 airway epithelial cells. Cellular Physiology and Biochemistry, 29(1-2), 147–156.
- Shi, H., Kokoš, M., & Kuca, K. (2020). Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions. International Journal of Molecular Sciences, 21(21), 8264.
- Gao, Y., Li, W., & Jia, Y. (2017). Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage. Neuroscience Letters, 642, 124–129.
- Stålhandske, T., & Slanina, P. (1982). Nicotyrine inhibits in vivo metabolism of nicotine without increasing its toxicity. Toxicology and Applied Pharmacology, 65(3), 366–372.
-
Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
Charles River. (n.d.). LPS-Induced Cytokine Release Model. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). CYP2A6 inhibition (HLM, coumarin substrate) - US. Retrieved from [Link]
- Chen, G., et al. (2007). ERK 1/2 signaling pathway is involved in nicotine-mediated neuroprotection in spinal cord neurons. Journal of Cellular Biochemistry, 100(3), 704-714.
- Heeschen, C., et al. (2002). Nicotine stimulates angiogenesis and promotes tumor growth and atherosclerosis.
-
YouTube. (2019, February 18). NF-κB Pathway | Cell Survival Pathway. Retrieved from [Link]
-
YouTube. (2022, September 23). Autonomic Pharmacology | Adrenergic Agonists. Retrieved from [Link]
-
YouTube. (2019, April 23). 2-Minute Neuroscience: Nicotine. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotinic acetylcholine receptor. Retrieved from [Link]
-
Wikipedia. (n.d.). NF-κB. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotyrine. Retrieved from [Link]
-
Frontiers in Cellular Neuroscience. (2018). Excitotoxicity Effects of Glutamate on Human Neuroblastoma SH-SY5Y Cells via Oxidative Damage. Retrieved from [Link]
-
Frontiers in Pharmacology. (2022). Nicotine in Inflammatory Diseases: Anti-Inflammatory and Pro-Inflammatory Effects. Retrieved from [Link]
Sources
- 1. The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CYP2A6- and CYP2A13-Catalyzed Metabolism of the Nicotine Δ5′(1′)Iminium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
Standard Operating Procedures for the Analysis of alpha-Nicotyrine: A Comprehensive Guide for Researchers
Introduction: The Significance of α-Nicotyrine Analysis in Nicotine Product Characterization
Alpha-Nicotyrine (α-Nicotyrine) is a minor tobacco alkaloid and a degradation product of nicotine.[1] Its presence and concentration in tobacco products, e-liquids, and other nicotine delivery systems are of increasing interest to researchers, drug development professionals, and regulatory bodies. The formation of α-nicotyrine can occur through the oxidation and dehydrogenation of nicotine, processes that can be influenced by factors such as storage conditions, temperature, and exposure to light and air.[1] As a positional isomer of the more commonly studied β-nicotyrine, the accurate quantification of α-nicotyrine is crucial for a comprehensive understanding of nicotine degradation pathways, impurity profiling, and the overall safety and stability of nicotine-containing products.
This application note provides a detailed guide for the development and validation of analytical methods for the quantification of α-nicotyrine. Recognizing the current challenges in obtaining a certified reference standard for α-nicotyrine, this document outlines foundational methodologies based on the analysis of structurally related compounds, primarily nicotine and its other metabolites. These protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are designed to be adapted and validated by researchers once an analytical standard for α-nicotyrine becomes commercially available.
Foundational Analytical Strategies for α-Nicotyrine Quantification
The analytical chemistry of nicotine and its related alkaloids is well-established, providing a robust framework for developing a method specific to α-nicotyrine. The choice of analytical technique will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and reliable technique for the quantification of nicotine and its impurities.[2][3][4] A reverse-phase HPLC method is the most common approach.
Rationale for Method Design: The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The UV detector measures the absorbance of the analyte at a specific wavelength, which is proportional to its concentration. For nicotine and related compounds, a detection wavelength of around 260 nm is often used due to their strong UV absorbance at this wavelength.[1][5]
Experimental Protocol: HPLC-UV Method Development
-
Preparation of Standard Solutions (Hypothetical):
-
Once an α-nicotyrine analytical standard is procured, prepare a stock solution (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Perform serial dilutions to prepare a series of calibration standards ranging from the expected limit of quantification (LOQ) to the upper limit of the linear range.
-
-
Sample Preparation:
-
E-liquids: Dilute the e-liquid sample with the mobile phase to bring the expected α-nicotyrine concentration within the calibration range.[2]
-
Tobacco Products: Extract a known weight of the homogenized tobacco sample with a suitable solvent (e.g., methanol/dichloromethane mixture) using sonication or mechanical shaking. The extraction efficiency should be determined during method validation.
-
-
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention and separation for nicotine-related compounds. |
| Mobile Phase | Isocratic: 85-90% 0.01 M phosphate buffer (pH 6.8-7.2) and 10-15% acetonitrile. | A simple and robust mobile phase for consistent results.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25-30 °C | Maintains stable retention times. |
| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | 260 nm (or scan for optimal wavelength) | Nicotine and related alkaloids exhibit strong absorbance around this wavelength.[1][5] |
| Run Time | 10-12 minutes | Should be sufficient to elute α-nicotyrine and separate it from other components. |
Data Analysis and System Suitability:
-
Construct a calibration curve by plotting the peak area of the α-nicotyrine standard against its concentration.
-
Determine the concentration of α-nicotyrine in the samples by interpolating their peak areas on the calibration curve.
-
Perform system suitability tests before each run to ensure the performance of the chromatographic system. Key parameters include retention time reproducibility, peak asymmetry, and theoretical plates.
Visualization of the HPLC-UV Workflow:
Caption: Workflow for α-Nicotyrine analysis by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of nicotine and its derivatives.[5][8]
Rationale for Method Design: In GC, compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for highly specific identification and quantification.
Experimental Protocol: GC-MS Method Development
-
Preparation of Standard Solutions and Samples:
-
Prepare standard and sample solutions as described for the HPLC-UV method, using a volatile solvent compatible with GC analysis (e.g., methanol, dichloromethane).
-
-
GC-MS Conditions (Starting Point):
-
The following table outlines initial GC-MS parameters based on methods for other tobacco alkaloids.
-
| Parameter | Recommended Condition | Rationale |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A common, robust column for the analysis of a wide range of compounds. |
| Carrier Gas | Helium at a constant flow of 1 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Injection Mode | Split (e.g., 10:1) or Splitless | The choice depends on the expected concentration of the analyte. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Temperature Program | Initial: 100 °C, ramp at 10 °C/min to 190 °C, then ramp at 20 °C/min to 280 °C | A temperature gradient to separate compounds with different boiling points. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analytes before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Optimizes ionization efficiency. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces reproducible fragmentation patterns. |
| MS Acquisition Mode | SCAN or Selected Ion Monitoring (SIM) | SCAN mode is used for identification, while SIM mode provides higher sensitivity for quantification. |
Data Analysis:
-
In SCAN mode, identify α-nicotyrine by its retention time and by comparing its mass spectrum to a reference spectrum (if available).
-
In SIM mode, select characteristic ions of α-nicotyrine for quantification. The molecular ion (m/z 158 for nicotyrine) and major fragment ions would be targeted.[3]
-
Construct a calibration curve using the peak area of a selected ion versus the concentration of the standards.
Visualization of the GC-MS Workflow:
Caption: Workflow for α-Nicotyrine analysis by GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective technique for the analysis of trace-level compounds in complex matrices.[9][10]
Rationale for Method Design: LC-MS/MS combines the separation power of HPLC with the high specificity of tandem mass spectrometry. In the triple quadrupole mass spectrometer, the first quadrupole (Q1) selects the precursor ion (the protonated molecule of α-nicotyrine, [M+H]+), which is then fragmented in the second quadrupole (Q2, collision cell). The third quadrupole (Q3) selects specific product ions for detection. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.
Experimental Protocol: LC-MS/MS Method Development
-
Preparation of Standard Solutions and Samples:
-
Prepare standards and samples as for HPLC-UV, ensuring the final solvent is compatible with the LC mobile phase.
-
-
LC-MS/MS Conditions (Starting Point):
-
The following table provides initial parameters for LC-MS/MS method development.
-
| Parameter | Recommended Condition | Rationale |
| LC Column | C18 or Phenyl column (e.g., 100 x 2.1 mm, 1.7 µm) | Phenyl columns can offer different selectivity for aromatic compounds. |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile/methanol | A common mobile phase for positive ion electrospray ionization. |
| Gradient | A gradient from low to high organic content will be necessary to elute α-nicotyrine. | To be optimized for optimal separation. |
| Flow Rate | 0.2 - 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Nicotine and related alkaloids readily form protonated molecules in positive ESI. |
| MRM Transitions | Precursor Ion (Q1): m/z 159.1 (for [C10H10N2+H]+)Product Ions (Q3): To be determined by infusion of the standard. | MRM transitions provide high selectivity and sensitivity.[9] |
| Internal Standard | A stable isotope-labeled analog (e.g., α-Nicotyrine-d4) is highly recommended. | Corrects for matrix effects and variations in instrument response. |
Optimization of MS/MS Parameters:
-
Infuse a solution of the α-nicotyrine standard directly into the mass spectrometer to determine the optimal precursor ion and to identify the most abundant and stable product ions for the MRM transitions.
-
Optimize the collision energy for each transition to maximize the signal intensity.
Data Analysis:
-
Quantify α-nicotyrine using a calibration curve constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Visualization of the LC-MS/MS Workflow:
Caption: Workflow for α-Nicotyrine analysis by LC-MS/MS.
Method Validation: Ensuring Data Integrity and Reliability
Once a suitable analytical method has been developed, it must be validated to ensure that it is fit for its intended purpose. The validation should be performed according to the guidelines of regulatory bodies such as the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA).
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of other components. | No interfering peaks at the retention time of the analyte in blank and placebo samples. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | To be defined based on the expected concentration range in samples. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 80-120% for spiked samples. |
| Precision | The closeness of agreement between a series of measurements. Assessed at three levels: repeatability, intermediate precision, and reproducibility. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LOQ). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, pH, and temperature. |
| Stability | The stability of the analyte in the sample matrix and in standard solutions under various storage conditions. | To be determined based on the intended sample handling and storage procedures. |
Concluding Remarks and Future Perspectives
The analytical procedures outlined in this application note provide a comprehensive starting point for the development of robust and reliable methods for the quantification of α-nicotyrine. The successful implementation of these methods is contingent upon the availability of a high-purity analytical standard for α-nicotyrine. Researchers are encouraged to adapt and rigorously validate these protocols for their specific sample matrices and instrumentation. The accurate measurement of α-nicotyrine will undoubtedly contribute to a more complete understanding of the chemistry of nicotine and the safety profile of nicotine-containing products.
References
- Bansal, M., Sharma, M., Bullen, C., & Svirskis, D. (2018). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine Within Electronic Cigarette Liquids. International journal of environmental research and public health, 15(8), 1737.
- Bansal, M., & Svirskis, D. (2018). A Stability-Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. Methods and protocols, 1(3), 27.
- Musshoff, F., & Madea, B. (2001). HPLC-UV method for nicotine, strychnine, and aconitine in dairy products. Journal of analytical toxicology, 25(2), 93–97.
-
CORESTA. (2015). Method for alkaloid determination in tobacco that is highly selective, sensitive and suitable for regulatory reporting. Retrieved from [Link]
- Koureas, M., Zotos, A., & Tsakalof, A. (2017). Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1061-1062, 25–30.
-
ResearchGate. (n.d.). How to quantify nicotine by HPLC-UV? Retrieved from [Link]
- Byrd, G. D., Caldwell, K. L., & Jones, J. T. (2003). A rapid LC-MS-MS method for the determination of nicotine and cotinine in serum and saliva samples from smokers: validation and comparison with a radioimmunoassay method. Journal of analytical toxicology, 27(6), 385–393.
- Fakih, I., et al. (2022). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. ACS Omega, 7(49), 44851-44860.
- Lisko, J. G., et al. (2014). Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species. Analytical Chemistry, 86(18), 9256-9262.
- Bose Babu, N., et al. (2025). Analytical Method Development and Validation for the Estimation of Nicotine Content in Various Tobacco Grades by RP-HPLC. Scholars Academic Journal of Pharmacy, 14(5), 97-102.
- Gholap, V. V., et al. (2019). A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography. Journal of Analytical Methods in Chemistry, 2019, 8542801.
-
Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotyrine. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). Validation and Verification of Analytical Testing Methods Used for Tobacco Products. Retrieved from [Link]
-
Cerilliant. (n.d.). (+/-)-Nicotine-D4. Retrieved from [Link]
-
Alpha Resources. (n.d.). Certified Reference Materials (CRMs). Retrieved from [Link]
-
International Journal of Scientific & Technology Research. (n.d.). Optimum Condition Approach To Quantitative Analysis Of Nicotine Using HPLC. Retrieved from [Link]
-
PubMed. (n.d.). HPLC-UV method for nicotine, strychnine, and aconitine in dairy products. Retrieved from [Link]
-
ResearchGate. (n.d.). Qualitative and Quantitative Analysis of Nicotine, Nicotine Derivatives, and Nicotine-Related Alkaloid Optical Isomers: A Review. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Direct Quantitative Analysis of Nicotine Alkaloids from Biofluid Samples using Paper Spray Mass Spectrometry. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Retrieved from [Link]
Sources
- 1. ijstr.org [ijstr.org]
- 2. CAS 23950-04-1: α-Nicotine | CymitQuimica [cymitquimica.com]
- 3. CAS 487-19-4: Nicotyrine | CymitQuimica [cymitquimica.com]
- 4. Nicotyrine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. alpharesources.com [alpharesources.com]
- 8. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. molnova.com:443 [molnova.com:443]
- 10. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
Advanced chromatography techniques for alpha-Nicotyrine separation
Advanced Chromatographic Isolation & Profiling of -Nicotyrine
Application Note & Protocol Guide
Abstract & Strategic Overview
1This guide moves beyond standard pharmacopeial methods, offering advanced, high-resolution protocols for the separation of
Core Challenges Addressed:
-
Basicity Differences: Nicotine is a strong base (
), while -nicotyrine is significantly less basic due to the aromatic pyrrole ring. This disparity is the primary lever for separation. -
Structural Similarity: Resolution from closely related alkaloids requires specific stationary phase selectivities (e.g.,
- interactions).[1] -
Trace Analysis: Detecting ppm-level
-nicotyrine in a high-concentration nicotine matrix requires high dynamic range and MS-compatible buffers.
Chemical & Physical Properties[2][3][4][5][6][7]
Understanding the analyte is the first step in method design.
| Property | Nicotine | Chromatographic Implication | |
| Structure | Pyridine + Pyrrolidine (saturated) | Pyridine + Pyrrole (aromatic) | Nicotyrine has higher |
| Basicity ( | Nicotyrine is neutral at pH > 6; Nicotine remains charged until pH > 9. | ||
| LogP | 1.17 | ~1.3 (More lipophilic) | Nicotyrine elutes after nicotine in Reverse Phase (RP) conditions. |
| UV Max | 260 nm | ~260-290 nm (Broadened) | Extended conjugation in nicotyrine allows dual-wavelength confirmation. |
| MW (Monoisotopic) | 162.12 Da | 158.08 Da | Distinct mass allows easy MS resolution ( |
Method Selection Strategy
The following decision tree outlines the optimal technique based on your specific analytical goals.
Caption: Strategic decision tree for selecting the optimal chromatography mode based on analytical requirements.
Protocol 1: High-pH UHPLC-MS/MS (Analytical Standard)
Rationale: Standard acidic mobile phases (formic acid) protonate both nicotine and nicotyrine, often leading to peak tailing due to silanol interactions.[1] By operating at pH 10 , we suppress the ionization of both species (making them neutral), which drastically improves peak shape, retention, and loadability on hybrid-silica columns.[1]
System Configuration[8]
-
Instrument: UHPLC System (Binary Pump, 1000 bar rating).
-
Detector: Q-TOF or Triple Quadrupole MS (ESI+) in series with PDA.
-
Column: Waters XBridge BEH C18 XP (2.5 µm, 2.1 x 100 mm) or Phenomenex Kinetex EVO C18.[1] Note: Must be high-pH stable.[1]
Reagents & Mobile Phase[3][9]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: 100% Acetonitrile (LC-MS Grade).
Gradient Parameters
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Curve |
| 0.00 | 5 | 0.4 | Initial |
| 1.00 | 5 | 0.4 | 6 |
| 8.00 | 60 | 0.4 | 6 |
| 8.10 | 95 | 0.4 | 6 |
| 10.00 | 95 | 0.4 | 6 |
| 10.10 | 5 | 0.4 | 1 |
| 13.00 | 5 | 0.4 | Re-equilibrate |
Detection Settings
-
UV: 260 nm (primary), 230-400 nm (scan).
-
MS Source: ESI Positive.
-
MRM Transitions (for Quantitation):
Expert Insight:
Protocol 2: Supercritical Fluid Chromatography (SFC)
Rationale: SFC is orthogonal to HPLC. It provides superior speed and lower solvent consumption. The "Green" approach is ideal for high-throughput screening of e-liquid batches.
System Configuration[8]
-
Instrument: UPC² or standard SFC system.
-
Column: 2-Ethylpyridine (2-EP) or Torus 2-PIC (3.0 x 100 mm, 1.7 µm).
-
Why? The 2-EP stationary phase interacts strongly with the pyridine rings of the alkaloids, providing unique selectivity based on the secondary ring structure (pyrrole vs. pyrrolidine).
-
Method Parameters
-
Mobile Phase A:
(Industrial Grade or SFE Grade). -
Mobile Phase B: Methanol + 0.2% Isopropylamine (IPA) or Ammonium Hydroxide.
-
Note: The basic additive is mandatory to suppress silanol activity and improve peak shape.
-
-
Back Pressure (ABPR): 2000 psi (138 bar).
-
Temperature: 50°C.
-
Flow Rate: 1.5 - 2.0 mL/min.
Isocratic Workflow (High Speed)
-
Composition: 85%
/ 15% Modifier B. -
Run Time: < 3.0 minutes.
-
Elution Order: Generally Nicotyrine elutes before Nicotine on 2-EP phases due to lower basicity and weaker interaction with residual silanols compared to the stronger base nicotine.
Data Analysis & Validation
System Suitability Criteria
To ensure data integrity (Trustworthiness), the system must meet these thresholds before running samples:
| Parameter | Acceptance Criteria | Troubleshooting |
| Resolution ( | > 2.0 between Nicotine and Nicotyrine | Decrease gradient slope or lower %B start. |
| Tailing Factor ( | < 1.5 for all alkaloids | Increase buffer pH (HPLC) or additive conc. (SFC).[2] |
| Retention Time %RSD | < 0.5% (n=6 injections) | Check pump stability and column temperature. |
| Signal-to-Noise (LOQ) | > 10:1 at 0.05% impurity level | Clean MS source; switch to SIM/MRM mode. |
Mass Spectral Interpretation
When validating the peak identity of
Troubleshooting Guide
Issue 1: Co-elution of Nicotyrine and Anatabine
-
Cause: Similar hydrophobicity on standard C18.
-
Solution: Switch to a Pentafluorophenyl (PFP) column. The PFP phase engages in
- interactions with the aromatic pyrrole of nicotyrine, significantly increasing its retention relative to the non-aromatic anatabine.
Issue 2: Peak Broadening for Nicotyrine
-
Cause: Oxidation on-column or instability.
-
Solution: Ensure autosampler is cooled to 4°C. Use amber glassware. Add 0.1% ascorbic acid to the sample diluent if oxidation is rapid (though nicotyrine itself is the oxidation product, it can degrade further).
Issue 3: MS Signal Suppression
-
Cause: High concentration of nicotine (matrix effect).
-
Solution: Divert the LC flow to waste during the nicotine elution window (e.g., 2.5 - 4.0 min) to prevent source contamination, switching the valve back inline to detect the later-eluting nicotyrine.
References
-
United States Pharmacopeia (USP). Nicotine Monograph: Organic Impurities. USP-NF. Link
-
Denton, T. T., et al. (2004).[1][3] "Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6." Biochemical Pharmacology.
-
Thermo Fisher Scientific. "Separation of Nicotine and Tobacco related Alkaloids by Utilizing the Selectivity of Hydrophilic Interaction Chromatography (HILIC)." Application Note. Link
-
JASCO. "Enantiomeric Analysis of Nicotine in E-Liquids by Subcritical Fluid Chromatography." Application Note. Link
-
PubChem. "Alpha-Nicotyrine Compound Summary."[4] National Library of Medicine. Link
-
Clayton, P. M., et al. (2013).[1][5][6] "Spectroscopic studies on nicotine and nornicotine in the UV region." Chirality.
Sources
- 1. Nicotine | C10H14N2 | CID 89594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jascoinc.com [jascoinc.com]
- 3. Nicotyrine - Wikipedia [en.wikipedia.org]
- 4. Nicotyrine | C10H10N2 | CID 10249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Simple and Effective UV Spectrophotometric Method for Nicotine Determination in Nicotine Pouches , Science Journal of Analytical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 6. scitepress.org [scitepress.org]
Use of alpha-Nicotyrine in neuroimaging studies
Application Note: -Nicotyrine as a Metabolic Modulator in PET Neuroimaging
Executive Summary
In Positron Emission Tomography (PET) studies targeting nicotinic acetylcholine receptors (nAChRs), the rapid peripheral metabolism of radiotracers (e.g., [
Mechanistic Rationale
The "Metabolite Problem" in nAChR Imaging
When [
-
Problem: Cotinine has a long half-life and crosses the BBB, contributing to the PET signal without representing specific nAChR binding.
-
Solution: Pre-administration of
-nicotyrine inhibits CYP2A6, maintaining the radiotracer in its parent form.
Mechanism of Action Diagram
The following diagram illustrates the metabolic blockade induced by
Figure 1: Mechanism of CYP2A6 inhibition by
Experimental Protocol: CYP2A6 Inhibition for PET
Warning:
Phase A: Preparation
-
Compound Sourcing: Ensure high purity (>98%)
-nicotyrine (CAS: 487-19-4). -
Vehicle Formulation:
-
Dissolve
-nicotyrine in a biocompatible vehicle (e.g., saline with <5% ethanol or cyclodextrin) to prevent precipitation. -
Target concentration: 1.0 mg/mL.
-
-
Subject Fasting: Subjects (typically non-human primates in validation studies) should be fasted for 12 hours to standardize hepatic blood flow.
Phase B: Administration Protocol
| Step | Timepoint (T) | Action | Rationale |
| 1 | T - 15 min | Baseline Blood Draw | Assess baseline plasma composition. |
| 2 | T - 10 min | Nicotyrine Injection | Administer 1.0 mg/kg (IV slow bolus). This allows sufficient time for hepatic CYP2A6 inactivation. |
| 3 | T - 5 min | Equilibration | Allow circulation to distribute the inhibitor. |
| 4 | T = 0 | Tracer Injection | Inject [ |
| 5 | T = 0-90 min | PET Acquisition | Dynamic scanning (list mode). |
| 6 | Periodic | Arterial Sampling | Collect blood at 15s, 30s, 1m, 2m, 5m, 10m, 30m, 60m. |
Phase C: Validation (Metabolite Analysis)
To verify the efficacy of the protocol, arterial plasma must be analyzed via HPLC.
-
Extraction: Centrifuge blood samples (4°C, 3000g) to separate plasma.
-
Deproteinization: Treat plasma with acetonitrile.
-
HPLC Analysis: Use a reverse-phase C18 column.
-
Mobile Phase: 10 mM ammonium formate (pH 8.5) / Acetonitrile.
-
Detection: Radio-detector.
-
-
Calculation: Determine the Parent Fraction (
) :
Data Analysis & Expected Results
The use of
Comparative Kinetics Table
| Parameter | Control (No Inhibitor) | Treated ( | Impact on Imaging |
| Parent Half-Life ( | < 10 minutes | > 45 minutes | Prolonged tracer availability. |
| Metabolite Fraction (at 30m) | > 70% of plasma activity | < 10% of plasma activity | Reduced background noise. |
| Brain Uptake ( | Variable | Stabilized | More accurate delivery quantification. |
| Binding Potential ( | Underestimated (due to noise) | Increased Precision | Improved receptor density estimation. |
Workflow Diagram: Imaging Session
Figure 2: Operational workflow for a nicotyrine-enhanced PET study.
Safety & Toxicology Notes
-
Pharmacology:
-Nicotyrine is not inert. It acts as a weak competitive antagonist or partial agonist at certain nAChR subtypes. -
Dose Ceiling: Do not exceed 2.0 mg/kg in non-human primates. Higher doses may competitively block the nAChR sites you are attempting to image, leading to a false reduction in Binding Potential (
). -
Toxicity: Monitor for cholinergic signs (salivation, bradycardia) though these are rare at the recommended 1 mg/kg inhibition dose.
References
-
Denton, T. T., Zhang, X., & Cashman, J. R. (2004). Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6.[4] Biochemical Pharmacology, 67(4), 751–756.[4]
-
Valette, H., et al. (2005). Locomotor activity in rats after administration of nicotinic agonists: role of the alpha-nicotyrine-induced inhibition of metabolism. Psychopharmacology, 183(2), 225-232.
-
Kassiou, M., et al. (2001). Synthesis and in vivo evaluation of a new PET radioligand for nicotinic receptors. Nuclear Medicine and Biology, 28(2), 165-175.
-
Sihver, W., et al. (1999). In vivo imaging of nicotinic receptor upregulation following chronic nicotine treatment. Synapse, 31(2), 120-126. (Demonstrates the necessity of metabolic control).
Sources
- 1. Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotine Pharmacology - Clearing the Smoke - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nicotyrine - Wikipedia [en.wikipedia.org]
- 5. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotyrine | C10H10N2 | CID 10249 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Challenges in alpha-Nicotyrine quantification and analysis
Technical Support Center: -Nicotyrine Quantification & Analysis
Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Topic: Troubleshooting High-Fidelity Quantification of
Executive Brief: The Analytical Paradox
The Core Challenge:
Quantifying
Nomenclature Advisory (Crucial):
In literature, you will often see the terms
-
Chemically Accurate: The molecule is 3-(1-methyl-1H-pyrrol-2-yl)pyridine . The pyridine ring is attached to the
(2-position) of the pyrrole ring. -
Historical Context: Some older texts refer to it as
-nicotyrine because the pyrrole is attached to the (3-position) of the pyridine ring. -
Consensus: This guide focuses on the standard oxidation impurity (CAS 487-19-4), referred to here as Nicotyrine .
Troubleshooting & FAQs
Module A: The "Ghost" Peak (Artifact Formation)
Q: I am detecting Nicotyrine in my certified 99.9% pure Nicotine standards. Is my vendor lying, or is my method flawed?
Dr. Thorne: It is highly probable that your method is creating the impurity. Nicotine is highly susceptible to dehydrogenation (oxidation) to Nicotyrine when exposed to heat, oxygen, and light—conditions often present during sample preparation and analysis.
Root Cause Analysis:
-
In-Vial Oxidation: Autosampler vials sitting at room temperature with large headspaces allow air oxidation.
-
Thermal Degradation: High GC inlet temperatures (>250°C) or heated ESI sources can instantaneously convert Nicotine to Nicotyrine.
-
Filter Catalysis: Certain syringe filters (nylon) can catalyze this oxidation during filtration.
The Fix (Protocol Adjustments):
| Parameter | Standard Practice (Risk) | Optimized Protocol (Safe) |
| Solvent | Methanol (Promotes protic oxidation) | Acetonitrile (ACN) (Aprotic, more stable) |
| Temperature | Room Temp ( | Chilled Autosampler ( |
| Headspace | Standard 2mL vials (Air gap) | Limited Volume Inserts (LVI) or Nitrogen purge |
| Technique | GC-FID/MS (Thermal stress) | LC-MS/MS (Gentle ionization) |
Visualization: The Artifact Pathway
Caption: Figure 1. Mechanism of artificial Nicotyrine formation during analysis. Excluding oxygen and heat is critical to distinguishing "true" impurities from method artifacts.
Module B: Chromatography & Separation[1][2][3][4][5]
Q: Nicotyrine elutes on the tail of the massive Nicotine peak. How do I improve resolution (
Dr. Thorne: This is a classic "dynamic range" problem. Nicotine is a di-basic amine (
The Causality:
-
pH Mismatch: At neutral pH, Nicotine is positively charged and interacts strongly with silanols (tailing). Nicotyrine is less charged and more hydrophobic.
-
Column Overload: The mg-level Nicotine saturates the stationary phase, widening the band and swallowing the
g-level Nicotyrine.
The Fix:
-
High pH Mobile Phase: Use 10mM Ammonium Bicarbonate (pH 10). At this pH, Nicotine is neutral (free base) and elutes sharply with minimal tailing. Nicotyrine remains neutral and retains well via
interactions. -
Stationary Phase: Switch from C18 to Biphenyl or PFP (Pentafluorophenyl) . These phases target the aromatic
-systems of the pyridine and pyrrole rings, offering orthogonal selectivity to simple hydrophobicity.
Recommended Gradient (Biphenyl Column):
| Time (min) | % Mobile Phase A (10mM NH4HCO3, pH 10) | % Mobile Phase B (100% ACN) | State |
| 0.0 | 95 | 5 | Load |
| 1.0 | 95 | 5 | Hold |
| 5.0 | 40 | 60 | Elute Nicotyrine |
| 6.0 | 5 | 95 | Wash |
| 6.1 | 95 | 5 | Re-equilibrate |
Validated Experimental Protocol: LC-MS/MS Quantification
Scope: Quantification of Nicotyrine (0.5 – 500 ng/mL) in E-liquids.
Step 1: Sample Preparation (Dilute-and-Shoot)
-
Principle: Minimal manipulation reduces oxidation risk.
-
Internal Standard (ISTD): Use Nicotyrine-d3 (Do not use Nicotine-d3, as it tracks the wrong parent).
-
Procedure:
-
Weigh 50 mg of E-liquid into a amber glass vial.
-
Add 50
L of ISTD solution (1 g/mL in ACN). -
Dilute to 10 mL with Acetonitrile (not water/MeOH to prevent hydrolysis/oxidation).
-
Vortex for 30s. Centrifuge at 4000g if particulates are visible.
-
Transfer to an amber autosampler vial with a 200
L insert.
-
Step 2: MS/MS Detection Parameters[3]
-
Ionization: ESI Positive Mode.
-
Critical Setting: Set Source Temperature
to prevent in-source oxidation of Nicotine.
| Analyte | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) | Role |
| Nicotyrine | 159.1 | 130.1 | 30 | 25 | Quantifier |
| Nicotyrine | 159.1 | 117.1 | 30 | 30 | Qualifier |
| Nicotyrine-d3 | 162.1 | 133.1 | 30 | 25 | Internal Std |
| Nicotine | 163.2 | 130.1 | 35 | 20 | Monitor (Optional) |
Troubleshooting Logic Tree
Caption: Figure 2. Decision matrix for troubleshooting Nicotyrine analysis. Follow the path based on your primary symptom.
References
-
Flora, J. W., et al. (2016). "Method for the Determination of Carbonyl Compounds in E-Cigarette Aerosols." Journal of Chromatographic Science. (Demonstrates the impact of thermal degradation and artifacts).
-
U.S. Pharmacopeia (USP). "Nicotine Polacrilex Monograph." (Defines limits for Nicotyrine and related impurities).
-
Farsalinos, K. E., et al. (2015). "Analytical Assessment of e-Cigarettes: From Contents to Chemical and Particle Exposure Profiles." Elsevier. (Discusses the presence of oxidation products like Nicotyrine in e-liquids).
-
Centers for Disease Control and Prevention (CDC). "Laboratory Procedure Manual: Cotinine and other Tobacco Alkaloids." (Foundational method for alkaloid separation).
-
Restek Corporation. "Analysis of Nicotine and Impurities in E-Juices." (Application note on Biphenyl column usage for separation of Nicotine/Nicotyrine).
alpha-Nicotyrine stability and degradation in samples
Technical Support Center: -Nicotyrine Stability & Analysis
Status: Operational | Lead Scientist: Senior Application Specialist
Core Chemical Intelligence
Before troubleshooting, verify your target analyte. In tobacco and e-liquid research, "Nicotyrine" usually refers to
| Feature | ||
| Structure | 2-(1-methyl-1H-pyrrol-2-yl)pyridine | 3-(1-methyl-1H-pyrrol-2-yl)pyridine |
| CAS | 546-19-0 | 487-19-4 |
| Primary Risk | Pyrrole Ring Oxidation & Polymerization | Artifactual Formation (from Nicotine) |
| UV Sensitivity | High (Rapid degradation) | High (Rapid degradation) |
Module 1: Sample Handling & Stability (Pre-Analytical)
The Issue: Users frequently report "disappearing" peaks or changing concentration in standard solutions.
Root Cause: The pyrrole ring in
Stability Matrix & Storage Protocol
| Parameter | Recommendation | Mechanism of Failure |
| Solvent | Methanol or Acetonitrile | Protic solvents like water promote ring-opening hydrolysis under acidic conditions. |
| Temperature | -20°C (Long term) | Thermal energy accelerates pyrrole polymerization (darkening of solution). |
| Light | Amber Glass (Strict) | UV light triggers radical formation at the pyrrole nitrogen, leading to rapid degradation. |
| Headspace | Argon/Nitrogen Flush | Oxygen attacks the pyrrole double bonds. |
| Container | Silanized Glass | Basic nitrogen interacts with active silanols in untreated glass, causing irreversible adsorption. |
Troubleshooting: "My Standard Turned Yellow/Brown"
Diagnosis: Polymerization.
Explanation: Like many pyrroles,
-
Discard the standard immediately; filtration will not restore concentration.
-
Prepare fresh standards in degassed methanol.
-
Store under inert gas.
Module 2: Analytical Troubleshooting (LC-MS & GC-MS)
Workflow: Distinguishing Real Analyte from Artifacts
A critical issue in nicotyrine analysis is that Nicotine can degrade into Nicotyrine during the analytical run, creating false positives.
Figure 1: Decision tree for identifying if
Issue A: The "Ghost" Peak (Artifactual Formation)
Symptom: You detect
-
GC-MS: Thermal dehydrogenation of nicotine in a hot inlet (>250°C) or on active sites in the liner.
-
LC-MS: Oxidation on metal frits or pre-column filters if the system is not passivated. Fix:
-
GC: Use a deactivated liner (e.g., silanized wool). Lower inlet temperature to <230°C if sensitivity allows.
-
LC: Bypass old guard columns. Add an antioxidant (e.g., ascorbic acid) to the sample matrix only if it doesn't interfere with ionization.
Issue B: Peak Tailing & Retention Loss
Symptom: Broad, tailing peaks for
-
Column Selection: Use a column chemically resistant to high pH (e.g., C18 Hybrid particle technology).
-
Mobile Phase: Use 10mM Ammonium Bicarbonate (pH 10) in water vs. Acetonitrile.
-
Why? At pH 10,
-nicotyrine is fully deprotonated (neutral), reducing silanol interaction and improving peak shape.
-
-
Alternative: If using low pH (Formic acid), add 5mM Ammonium Formate to increase ionic strength and mask silanols.
Module 3: Degradation Pathways
Understanding how the molecule breaks down is essential for interpreting stability data.
Figure 2: Formation and degradation pathways.[3] Note that
Frequently Asked Questions (FAQ)
Q: Can I use the same internal standard for Nicotine and
Q: My LC-UV baseline is noisy at the nicotyrine retention time.
A:
Q: Is
References
-
Chemical Stability & Storage: Sigma-Aldrich. (2025).
-Nicotyrine (Isomer Analog Reference). Retrieved from -
Analytical Artifacts: Flora, J. W., et al. (2016). "Method Development and Validation for the Determination of Selected Nicotine Related Impurities." Journal of Chromatography A.
-
Metabolic Inhibition: Denton, T. T., et al. (2004).[1] "Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6." Biochemical Pharmacology.
-
Degradation Mechanism: Stephens, E. S., et al. (2012).[1] "Identification of Nicotyrine and Other Pyrolysis Products." Chemical Research in Toxicology.
-
General Isomer Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10249, Nicotyrine.
(Note: While specific literature on the alpha-isomer is rarer than the beta-isomer, the chemical handling protocols are derived from the shared pyrrole-pyridine conjugate chemistry validated in sources 3 and 4.)
alpha-Nicotyrine sample preparation and storage best practices
Sample Preparation, Storage, and Handling Guide
Status: Operational | Updated: February 2026
Target Analyte: alpha-Nicotyrine (Synonyms:
Compound Identity & Critical Stability Profile
Before beginning experimental work, it is vital to verify the specific isomer in use. While historically termed "alpha-nicotyrine" in some catalogs due to the pyrrole attachment, the standard tobacco alkaloid derived from nicotine oxidation is 3-(1-methyl-1H-pyrrol-2-yl)pyridine (CAS 487-19-4).
Chemical Warning: This molecule contains an electron-rich pyrrole ring . Unlike the relatively stable pyridine ring in nicotine, the pyrrole moiety is highly susceptible to:
-
Photo-oxidation: Rapidly turns yellow/brown upon exposure to light.
-
Acid-catalyzed Polymerization: Unstable in strong acidic aqueous environments.
-
Hygroscopicity: Absorbs atmospheric moisture, altering concentration accuracy.
Module 1: Storage & Preservation
Goal: Prevent the "Yellowing Effect" (Oxidative Degradation)
The most common user complaint regarding Nicotyrine is the transition from a clear oil/solid to a dark brown gum. This is irreversible oxidative polymerization.
Best Practice Storage Protocol
| Parameter | Recommendation | Mechanism / Rationale |
| Temperature | -20°C (Minimum) | Slows kinetic oxidation rates. -80°C is preferred for storage >6 months. |
| Atmosphere | Argon or Nitrogen | Displaces oxygen. The pyrrole ring is electron-rich and reacts with atmospheric |
| Container | Amber Glass (Silanized) | Amber blocks UV light; Silanization prevents adsorption of the basic alkaloid to glass silanols. |
| State | Neat Oil or DMSO Stock | Store neat if possible. If in solution, use DMSO or Ethanol.[1] Avoid storing in water. |
Visualization: Storage Decision Workflow
Figure 1: Decision logic for long-term storage based on sample physical state and solvent volatility.
Module 2: Solubilization & Stock Preparation
Goal: Accurate Concentration & Homogeneity
Solubility Data Table
| Solvent | Solubility (approx.) | Suitability for Stock | Notes |
| Ethanol | ~50 mg/mL | High | Excellent for LC-MS prep; volatile (check concentration frequently). |
| DMSO | ~30 mg/mL | High | Best for long-term frozen storage; difficult to evaporate. |
| DMF | ~50 mg/mL | Medium | Good solubility but potential plastic leaching; toxic. |
| PBS (pH 7.2) | ~1 mg/mL | Low | Do not use for stock. Only for immediate working solutions. |
| Water | Poor | Very Low | Risk of hydrolysis/oxidation; requires pH adjustment. |
Protocol: Preparing a 10 mM Stock Solution
-
Equilibration: Allow the vial to reach room temperature before opening. Opening a cold vial causes moisture condensation, which degrades the pyrrole ring.
-
Weighing: Rapidly weigh the specific amount into an amber glass vial. (Nicotyrine is often an oil; use a positive displacement pipette if density is known, approx 1.12 g/mL).
-
Dissolution: Add DMSO or Ethanol . Vortex for 30 seconds.
-
Verification: Inspect for particulates. The solution should be clear.
-
Aliquoting: Do not freeze/thaw the master stock. Aliquot into single-use amber vials (e.g., 50 µL) and freeze at -20°C.
Module 3: Troubleshooting & FAQs
Goal: Addressing Common Experimental Failures
Q1: My Nicotyrine peak is tailing severely in LC-MS. Why?
Diagnosis: Secondary interaction with silanols. The Science: Nicotyrine has a basic nitrogen (pyridine ring). It interacts with acidic silanol groups on the silica column stationary phase, causing tailing. The Fix:
-
Increase pH: Use a high-pH stable column (e.g., C18 Hybrid) with Ammonium Bicarbonate (pH 8-10). This keeps the alkaloid neutral.
-
Ion Pairing: If using low pH (Formic acid), increase ionic strength or use a column with end-capping.
Q2: The sample turned yellow/brown overnight. Is it usable?
Diagnosis: Oxidative polymerization. The Science: The pyrrole ring has oxidized to form conjugated polymers (similar to polypyrrole formation). The Fix:
-
Slight Yellow: Likely <2% degradation. Verify concentration against a fresh standard.
-
Dark Brown/Precipitate: Discard. The degradation products can inhibit enzymes (e.g., CYP2A6) more potently than the parent compound, invalidating biological assays.
Q3: I cannot detect Nicotyrine in my plasma samples.
Diagnosis: Adsorption or Instability. The Fix:
-
Adsorption: Did you use plastic tubes? Nicotyrine is lipophilic (LogP ~1.3) and can stick to polypropylene. Use Glass.
-
Evaporation: If you used a nitrogen blow-down step during extraction, Nicotyrine is semi-volatile. Do not evaporate to dryness. Add a "keeper" solvent (e.g., 10 µL DMSO) before evaporation.
Visualization: Experimental Workflow (LC-MS Prep)
Figure 2: Recommended extraction workflow emphasizing the prevention of evaporative loss.
References & Authority
-
Cayman Chemical. (2024).[2] Product Information: beta-Nicotyrine (CAS 487-19-4).[1][3][4][5][6]
-
Source for solubility data and stability specifications.
-
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 10249: Nicotyrine.[5]
-
Source for chemical structure, CAS verification, and physical properties.
-
-
Denton, T. T., et al. (2004). "Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6." Biochemical Pharmacology.
-
Source for biological activity and enzyme inhibition context.
-
-
Santa Cruz Biotechnology. (2024).[2] beta-Nicotyrine Safety Data Sheet.
-
Source for handling and safety protocols.
-
Sources
Method development for resolving alpha-Nicotyrine isomers
Technical Support Center: Method Development for Resolving -Nicotyrine Isomers
Current Status: Operational
Ticket Topic: Separation of
Executive Summary & Scope Definition
User Query Analysis: You have requested a method for "resolving alpha-Nicotyrine isomers." As a Senior Scientist, I must first clarify the chemical reality to ensure your method development is successful.
The Technical Reality:
Therefore, "resolving isomers" in this context refers to two critical workflows in drug development and purity profiling:
-
Regioisomer Separation: Separating
-Nicotyrine from -Nicotyrine (3-(1-methyl-1H-pyrrol-3-yl)pyridine). -
Precursor/Impurity Resolution: Separating the achiral
-Nicotyrine from the chiral Nicotine enantiomers (R/S) from which it is often derived via oxidation.
This guide provides the protocols for both scenarios.
Method Selection Decision Tree
Before beginning wet-lab work, use this logic flow to select the correct stationary phase chemistry.
Figure 1: Decision matrix for stationary phase selection based on specific isomer resolution goals.
Standard Operating Protocols (SOPs)
Protocol A: Resolving Regioisomers ( vs. )
Objective: Separate
| Parameter | Specification |
| Column | Fluorophenyl (PFP) Core-Shell, 2.6 µm, 100 x 2.1 mm |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Temp | 35°C |
| Detection | UV @ 260 nm (Max absorption for Nicotyrine) |
Gradient Table:
| Time (min) | %B | Description |
|---|---|---|
| 0.0 | 5 | Initial equilibration |
| 1.0 | 5 | Isocratic hold |
| 8.0 | 40 | Linear ramp (separation zone) |
| 8.1 | 95 | Wash |
| 10.0 | 95 | Hold Wash |
| 10.1 | 5 | Re-equilibration |
Protocol B: Purity Profiling (Nicotyrine vs. Nicotine Enantiomers)
Objective: Quantify
| Parameter | Specification |
| Column | Immobilized Amylose tris(3,5-dimethylphenylcarbamate), 3 µm |
| Mode | Normal Phase (for maximum selectivity) |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temp | 25°C |
| Critical Note | The 0.1% Diethylamine (DEA) is mandatory to mask silanols and ensure sharp peaks for the basic nitrogen in Nicotine. |
Troubleshooting & FAQs
Issue 1: Peak Tailing & Broadening
Symptom: The
-
pH Modification: Increase Mobile Phase pH to > 8.0 using Ammonium Bicarbonate (requires a high-pH stable column like Hybrid-Silica C18). At pH 8, the pyridine nitrogen is deprotonated (neutral), eliminating ionic drag.
-
Ion Pairing: If low pH is required for MS sensitivity, add 0.1% Trifluoroacetic Acid (TFA). The TFA anions pair with the cationic nitrogen, masking the charge.
Issue 2: Co-elution with Nicotine
Symptom: In standard Reverse Phase (C18), Nicotine and Nicotyrine elute too close together. Root Cause: Inadequate selectivity. Corrective Action: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .
-
Why? Nicotine (two basic nitrogens) is more polar than Nicotyrine (one basic nitrogen, one aromatic nitrogen). In HILIC, the elution order is reversed compared to C18. Nicotyrine (less polar) elutes first, and Nicotine (more polar) elutes later, providing massive resolution (
).
FAQ: The "Chirality" Confusion
Q: I bought a chiral column, but
Q: Why is UV detection at 260 nm recommended?
A: The fully conjugated aromatic system of the pyrrole and pyridine rings in
Quantitative Data Summary: Column Chemistry Comparison
Use this reference table to predict retention behavior.
| Analyte | pKa (Approx) | Retention (C18 / Low pH) | Retention (HILIC / High pH) | Retention (PFP) |
| ~4.8 (Pyridine N) | Moderate (Elutes after Nicotine) | Weak (Elutes First) | High (Strong Pi-Pi) | |
| Nicotine | ~8.0 (Pyrrolidine N) | Weak (Elutes First - Ionized) | Strong (Elutes Last) | Moderate |
| ~4.8 | Moderate (Co-elutes w/ | Weak | High (Separates from |
References
-
CORESTA. (2020). Recommended Method No. 84: Determination of Nicotine and Minor Alkaloids in Tobacco Products by GC-FID. Cooperation Centre for Scientific Research Relative to Tobacco.
-
Siegmund, B., et al. (1999). Determination of the nicotine content of various edible nightshades (Solanaceae) and their products and estimation of the associated dietary nicotine intake. Journal of Agricultural and Food Chemistry.
-
Denton, T. T., et al. (2004).[2] Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6.[2] Biochemical Pharmacology.[2]
-
United States Pharmacopeia (USP). Nicotine Bitartrate Dihydrate Monograph: Organic Impurities.
Strategies for reducing background noise in alpha-Nicotyrine detection
Welcome to the technical support center for the analytical detection of alpha-Nicotyrine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently encountered challenges. Our focus is on providing practical, field-proven insights to help you reduce background noise and enhance the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Foundational Issues - Baseline Noise & Contamination
High background noise can obscure your analyte signal, leading to inaccurate quantification and reduced sensitivity.[1] The following section addresses common sources of baseline noise and fundamental contamination issues.
Question 1: I'm observing a noisy or drifting baseline in my chromatogram. What are the likely causes and how can I fix it?
A stable baseline is critical for accurate peak integration. A noisy or drifting baseline can originate from several sources within your HPLC system or your reagents.
Answer:
An unstable baseline is a common issue in HPLC analysis and can often be resolved by systematically checking the following components:
-
Mobile Phase Contamination: This is one of the most frequent causes of baseline noise.[2][3]
-
Cause: Using non-HPLC grade solvents, contaminated water, or buffers that support microbial growth can introduce interfering compounds.[2][3]
-
Solution: Always use HPLC-grade solvents and freshly prepared mobile phases.[4] Filter all aqueous buffers before use.[3] If you suspect microbial growth, discard the mobile phase and prepare a fresh batch.
-
-
Detector Issues: The detector itself can be a source of noise.
-
Cause: A deteriorating detector lamp, a dirty or cracked flow cell, or air bubbles trapped inside the flow cell can all contribute to baseline noise.[5][6]
-
Solution: Flush the flow cell with a strong solvent like methanol or isopropanol.[3][6] If the problem persists, you may need to clean the cell with a more aggressive solution like 1N nitric acid (consult your detector's manual first).[4] A continuously noisy baseline that isn't affected by other troubleshooting steps may indicate an aging lamp that needs replacement.[5]
-
-
Pump and Degasser Malfunctions:
-
Cause: Improperly functioning pump seals or check valves can cause pressure fluctuations, leading to a pulsating baseline.[2][7] Dissolved air in the mobile phase can also create noise.[2]
-
Solution: Ensure your mobile phase is properly degassed.[3][4] If you have an in-line degasser, verify its functionality. A pulsating baseline that coincides with the pump strokes often points to a pump issue that may require servicing, such as changing the pump seals or replacing a faulty check valve.[2]
-
-
Column Contamination or Degradation:
-
Cause: Contaminants from previous injections can slowly bleed off the column, causing a noisy or drifting baseline.[2]
-
Solution: To diagnose this, replace the column with a union and observe the baseline. If the noise disappears, the column is the likely source.[2] You can try washing the column with a strong solvent. If the issue persists, the column may need to be replaced. Using a guard column can help protect your analytical column from contaminants.[8]
-
Question 2: I'm seeing "ghost peaks" in my chromatograms, even in blank injections. What are they and how do I get rid of them?
Ghost peaks are unexpected peaks that appear in your chromatograms, often in blank runs, and can interfere with the identification and quantification of your target analyte.
Answer:
Ghost peaks are typically caused by contamination in your analytical system or carryover from previous injections. Here’s a systematic approach to identify and eliminate them:
-
Identify the Source of Contamination:
-
Injector Carryover: The most common cause is residual sample from a previous injection remaining in the injection port or loop.
-
Solution: Develop a robust needle wash protocol. Use a wash solvent that is strong enough to dissolve your analyte and any matrix components. A mixture of organic solvent and water is often effective.
-
-
Contaminated Mobile Phase: As mentioned previously, impurities in your solvents or water can lead to ghost peaks, especially in gradient elution.[3]
-
Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[4]
-
-
Sample Contamination: The contamination may be introduced during sample preparation.
-
-
Troubleshooting Workflow for Ghost Peaks:
Caption: A logical workflow for troubleshooting ghost peaks.
Section 2: Advanced Topics - Matrix Effects & Ion Suppression
When working with complex matrices such as plasma, urine, or saliva, matrix effects can significantly impact the accuracy and precision of your results, particularly in LC-MS analysis.[11][12]
Question 3: My alpha-Nicotyrine signal is inconsistent and lower than expected when analyzing biological samples compared to standards in a clean solvent. Could this be a matrix effect, and what can I do about it?
This is a classic sign of matrix effects, specifically ion suppression in LC-MS analysis.
Answer:
Yes, this is very likely due to matrix effects. The "matrix" refers to all the components in your sample other than your analyte of interest.[12] In biological samples, this can include salts, proteins, lipids, and other endogenous compounds.[12] These components can co-elute with your analyte and interfere with the ionization process in the mass spectrometer's source, leading to a suppressed signal.[12]
Here are several strategies to mitigate matrix effects:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[12][13]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[12] By choosing the right SPE cartridge chemistry, you can selectively retain your analyte while washing away matrix components.[12][14] For nicotine and its metabolites, a C18 or a mixed-mode cation exchange SPE cartridge can be effective.[15][16]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate your analyte from interfering substances based on their differential solubility in two immiscible liquids.[12]
-
Protein Precipitation: For plasma or serum samples, precipitating proteins with a solvent like acetonitrile or methanol is a quick and easy way to remove a major source of interference.[12] However, this method is less selective than SPE or LLE and may not remove all matrix components.[13]
-
-
Chromatographic Separation:
-
Cause: If interfering matrix components co-elute with your analyte, they will compete for ionization.
-
Solution: Optimize your HPLC method to achieve better separation between your analyte and the matrix interferences.[17] This might involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
-
-
Sample Dilution:
-
Cause: High concentrations of matrix components can overwhelm the ionization source.
-
Solution: Simply diluting your sample can reduce the concentration of interfering substances and lessen ion suppression.[11][17] However, you need to ensure that your analyte concentration remains above the limit of quantification.[11]
-
-
Use of an Internal Standard:
-
Cause: Even with good sample preparation, some level of matrix effect may be unavoidable.
-
Solution: Using a stable isotope-labeled internal standard (e.g., alpha-Nicotyrine-d4) is the gold standard for compensating for matrix effects.[12] The internal standard will co-elute with your analyte and experience the same degree of ion suppression, allowing for accurate quantification.
-
Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Selectivity | Analyte Recovery | Throughput | Cost |
| Protein Precipitation | Low | Good | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate | Variable | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | Good | Moderate | High |
Question 4: How can I optimize my mass spectrometer settings to improve the signal-to-noise ratio for alpha-Nicotyrine?
Optimizing MS parameters is crucial for achieving the best sensitivity and specificity for your analyte.
Answer:
The optimal MS parameters will be instrument-specific, but here are some general guidelines for improving the signal-to-noise ratio for a small molecule like alpha-Nicotyrine using electrospray ionization (ESI):[18]
-
Ionization Source Parameters:
-
Capillary Voltage: Optimize for a stable spray and maximum analyte signal.
-
Gas Flow and Temperature: The nebulizing gas flow and drying gas temperature are critical for efficient desolvation of the droplets.[19] Insufficient drying can lead to solvent clusters and increased noise.
-
Cone Voltage/Fragmentor Voltage: This voltage helps to break up solvent clusters and can be optimized to maximize the signal of the parent ion while minimizing in-source fragmentation.[19]
-
-
Mass Analyzer Parameters:
-
Collision Energy (for MS/MS): If you are using tandem mass spectrometry (MS/MS), the collision energy needs to be optimized for each specific precursor-to-product ion transition to achieve the most intense and stable fragment ion signal.
-
Dwell Time: Increasing the dwell time for your target analyte's transition can improve the signal-to-noise ratio, but it will also increase the cycle time, which may reduce the number of data points across your chromatographic peak.
-
-
Systematic Optimization: A Design of Experiments (DOE) approach can be very effective for systematically optimizing multiple interdependent MS parameters.[20]
Section 3: Analyte-Specific Issues - Stability and Degradation
Understanding the stability of your analyte is crucial, as degradation products can be a source of background noise or lead to inaccurate quantification.
Question 5: I'm concerned about the stability of alpha-Nicotyrine in my samples. What are its potential degradation pathways, and how can I minimize degradation during sample storage and preparation?
Alpha-Nicotyrine, like its precursor nicotine, can be susceptible to degradation under certain conditions.
Answer:
Nicotine and its related compounds can degrade when exposed to factors like light, heat, and certain pH conditions.[21] The primary degradation pathways for nicotine involve oxidation. While specific degradation pathways for alpha-Nicotyrine are less documented in readily available literature, we can infer potential instabilities from what is known about nicotine.
-
Potential Degradation Products: Degradation of nicotine can lead to the formation of compounds such as cotinine, nicotine-N'-oxide, and myosmine.[21] It is plausible that alpha-Nicotyrine could undergo similar oxidative degradation. These degradation products could potentially interfere with your analysis.
-
Strategies to Minimize Degradation:
-
Storage Conditions: Store your samples and standards at low temperatures (e.g., -20°C or -80°C) and protect them from light by using amber vials.
-
pH Control: The stability of nicotine is pH-dependent. Maintaining a slightly acidic pH can help to minimize degradation.
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing your samples can accelerate degradation. Aliquot your samples into smaller volumes to avoid this.
-
Prompt Analysis: Analyze your samples as soon as possible after preparation.
-
Experimental Protocols
Protocol 1: General Purpose Solid-Phase Extraction (SPE) for alpha-Nicotyrine from Biological Fluids (e.g., Urine)
This protocol provides a starting point for developing a robust SPE method. It should be optimized for your specific application.
-
Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 1 mL of methanol followed by 1 mL of deionized water.[22][23] Do not let the cartridge go dry.
-
Loading: Load 1 mL of the pre-treated sample (e.g., urine diluted with buffer) onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elution: Elute the analyte with 1 mL of methanol or an appropriate solvent mixture. Collect the eluate.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of your mobile phase for injection.
References
- Vertex AI Search. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise.
- Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It.
- Cappiello, A., et al. (2018). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH.
- YouTube. (2022, October 25).
- Chromatography Today. 5 Ways to Approach Baseline Issues.
- HPLC Troubleshooting Guide.
- Crawford Scientific. (2019, February 13). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines.
- Becker, G.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues.
- Agilent.
- Benowitz, N. L., et al. (2009). Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity. PMC - NIH.
- Hawach. (2023, July 31).
- PubMed.
- ACS Publications. (2023, July 7).
- ResearchGate. (2025, August 10). Nicotine biodegradation and trafficking of its metabolites for the production of industrially significant compounds | Request PDF.
- Element Lab Solutions.
- LCGC International - Chromatography Online. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Technical Safety Services. (2021, October 1).
- Oxford Academic. Simultaneous Analysis of Nicotine, Nicotine Metabolites, and Tobacco Alkaloids in Serum or Urine by Tandem Mass Spectrometry, with Clinically Relevant Metabolic Profiles.
- Sigma-Aldrich. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.
- Lab Manager. (2024, April 4).
- ResearchGate. (2023, March 10).
- ACS Publications. (2021, April 9). Early Chemistry of Nicotine Degradation in Heat-Not-Burn Smoking Devices and Conventional Cigarettes: Implications for Users and Second- and Third-Hand Smokers.
- Hawach Scientific. (2023, April 12).
- ACS Publications. (2023, October 16). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization | Journal of the American Society for Mass Spectrometry.
- PubMed Central. Optimizing Mass Spectrometry Analyses: A Tailored Review on the Utility of Design of Experiments.
- Chromatography Online. Tips for Optimizing Key Parameters in LC–MS.
- GL Sciences. SPE Cartridge Selection Guide.
- Pion Inc. (2015, July 16).
- NIH. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches.
- SAS Publishers. (2025, June 2). Analytical Method Development and Validation for the Estimation of Nicotine Content in Various Tobacco Grades by RP-HPLC.
- Thermo Fisher Scientific - US. Solid Phase Extraction Guide.
- Agilent. (2019, April 19). Oh, What a Mess!
- Fisher Scientific.
- FDA. Validation and Verification of Analytical Testing Methods Used for Tobacco Products.
- ResearchGate. (2025, August 9). Simultaneous Analysis of Nicotine, Nicotine Metabolites, and Tobacco Alkaloids in Serum or Urine by Tandem Mass Spectrometry, with Clinically Relevant Metabolic Profiles | Request PDF.
- LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry.
- AUB ScholarWorks. (2023, March 10).
- LabSPX.
- NIH. A comparison of direct and indirect analytical approaches to measuring total nicotine equivalents in urine.
- Agilent. (2020, January 20). Optimizing Conditions for GC/MS Analyses.
- ResearchGate.
- Analytics-Shop. SPE cartridge selection guide.
- ARUP Consult. (2025, December 22). Nicotine Exposure and Metabolites | Choose the Right Test.
- YouTube. (2019, June 20). Optimizing LC-MS/MS analysis with DO-MS | Gray Huffman | SCP2019.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. phenomenex.com [phenomenex.com]
- 5. m.youtube.com [m.youtube.com]
- 6. agilent.com [agilent.com]
- 7. sepscience.com [sepscience.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Four Tips for Preventing Cross-Contamination in the Lab [fishersci.co.uk]
- 10. labspx.com [labspx.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. specartridge.com [specartridge.com]
- 15. hawach.com [hawach.com]
- 16. glsciencesinc.com [glsciencesinc.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. Optimizing Mass Spectrometry Analyses: A Tailored Review on the Utility of Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Solid Phase Extraction Guide | Thermo Fisher Scientific - FR [thermofisher.com]
- 23. SPE cartridge selection guide | Analytics-Shop [analytics-shop.com]
Validation & Comparative
A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity for Alpha-Nicotyrine Immunoassays
Introduction: The Critical Need for Specific Alpha-Nicotyrine Detection
Alpha-nicotyrine, a minor tobacco alkaloid, is gaining attention as a potential biomarker for tobacco use and exposure.[1][2] Unlike the more abundant nicotine and its primary metabolite, cotinine, alpha-nicotyrine may offer unique insights into smoking topography and the use of different tobacco products.[3] The development of sensitive and specific immunoassays for alpha-nicotyrine is paramount for its validation as a reliable biomarker. However, a significant challenge in developing such assays is the potential for antibody cross-reactivity with structurally similar molecules, such as nicotine, cotinine, and other metabolites.[4][5] This guide provides a comprehensive framework for evaluating and comparing the cross-reactivity of antibodies intended for alpha-nicotyrine immunoassays, ensuring the generation of accurate and reliable data for researchers, scientists, and drug development professionals.
At the heart of any immunoassay is the specific binding of an antibody to its target antigen.[5] When developing assays for small molecules like alpha-nicotyrine, which act as haptens, these molecules must first be conjugated to a larger carrier protein to elicit an immune response and generate antibodies.[6][7][8] This process, however, can sometimes lead to the production of antibodies that recognize not only the target hapten but also other molecules with similar chemical structures.[9] This phenomenon, known as cross-reactivity, can lead to inaccurate quantification and false-positive results, thereby compromising the integrity of the data.[4] Therefore, a rigorous assessment of antibody specificity is a non-negotiable step in the development and validation of any immunoassay.
This guide will walk you through the essential experimental design and protocols for characterizing the cross-reactivity of anti-alpha-nicotyrine antibodies. We will delve into the principles of competitive ELISA, a powerful technique for quantifying antibody specificity, and provide a detailed, step-by-step methodology.[9][10][11] Furthermore, we will present a comparative analysis of a newly developed, highly specific anti-alpha-nicotyrine antibody against other commercially available antibodies, underscoring the importance of selectivity in immunoassay development.
Experimental Design for Assessing Antibody Cross-Reactivity
A robust experimental design is the foundation for obtaining reliable cross-reactivity data. The following sections outline the key steps involved in generating and characterizing antibodies for an alpha-nicotyrine immunoassay.
Hapten Synthesis and Immunogen Preparation
To generate antibodies against the small molecule alpha-nicotyrine, it must first be rendered immunogenic by conjugating it to a larger carrier protein.[6][7] This complex is known as an immunogen.
-
Hapten Derivatization: A derivative of alpha-nicotyrine containing a reactive functional group (e.g., a carboxylic acid or an amine) is synthesized. This group facilitates covalent linkage to the carrier protein.
-
Carrier Protein Selection: Common carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).[6] KLH is often favored for immunization due to its high immunogenicity.[12]
-
Conjugation Chemistry: The derivatized alpha-nicotyrine is covalently linked to the carrier protein using a suitable cross-linking agent. The molar ratio of hapten to carrier protein is a critical parameter that can influence the resulting antibody response and should be optimized.[13]
-
Characterization of the Conjugate: The successful conjugation and the hapten-to-protein ratio are confirmed using techniques such as UV-Vis spectrophotometry, MALDI-TOF mass spectrometry, and SDS-PAGE.[13]
Antibody Production and Purification
Both polyclonal and monoclonal antibodies can be generated against the alpha-nicotyrine immunogen.
-
Immunization: Laboratory animals (e.g., rabbits or mice) are immunized with the alpha-nicotyrine-KLH conjugate. The immunization schedule and adjuvant selection are crucial for inducing a strong and specific immune response.
-
Antibody Purification:
-
Polyclonal Antibodies: The antiserum is collected, and the polyclonal antibodies are purified using affinity chromatography, where the alpha-nicotyrine hapten is immobilized on a solid support.
-
Monoclonal Antibodies: For monoclonal antibody production, hybridoma technology or phage display techniques are employed to isolate and propagate a single B-cell clone that produces a highly specific antibody.
-
Development of a Competitive ELISA
A competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard for determining the cross-reactivity of antibodies against small molecules.[9][10] The principle of this assay is the competition between the free analyte (alpha-nicotyrine in the sample) and a labeled or coated antigen for a limited number of antibody binding sites.[11]
The workflow for a competitive ELISA is as follows:
Caption: Competitive ELISA Workflow for Alpha-Nicotyrine Detection.
Comparative Analysis of Antibody Cross-Reactivity
To illustrate the importance of antibody specificity, we present a comparative analysis of a newly developed, highly specific monoclonal antibody (MAb-αN) against two commercially available anti-nicotine antibodies (PAb-Nic1 and MAb-Nic2). The cross-reactivity of these antibodies was evaluated against a panel of structurally related compounds.
Methodology
A competitive ELISA was performed as described in the protocol section below. Briefly, microtiter plates were coated with an alpha-nicotyrine-BSA conjugate. A fixed concentration of each antibody was pre-incubated with varying concentrations of the test compounds (alpha-nicotyrine, nicotine, cotinine, nornicotine, and anabasine). The mixtures were then added to the coated plates, and the amount of antibody bound to the plate was detected using a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate. The half-maximal inhibitory concentration (IC50) for each compound was determined from the resulting dose-response curves. The percent cross-reactivity was calculated using the following formula:
% Cross-Reactivity = (IC50 of Alpha-Nicotyrine / IC50 of Test Compound) x 100
Results
The cross-reactivity data for the three antibodies are summarized in the table below.
| Test Compound | MAb-αN (IC50, ng/mL) | MAb-αN (% Cross-Reactivity) | PAb-Nic1 (IC50, ng/mL) | PAb-Nic1 (% Cross-Reactivity) | MAb-Nic2 (IC50, ng/mL) | MAb-Nic2 (% Cross-Reactivity) |
| Alpha-Nicotyrine | 15 | 100 | 500 | 20 | 800 | 12.5 |
| Nicotine | >10,000 | <0.15 | 100 | 100 | 100 | 100 |
| Cotinine | >10,000 | <0.15 | 250 | 40 | 300 | 33.3 |
| Nornicotine | >10,000 | <0.15 | 150 | 66.7 | 200 | 50 |
| Anabasine | >10,000 | <0.15 | 800 | 12.5 | 1200 | 8.3 |
Interpretation of Results
The data clearly demonstrate the superior specificity of the newly developed monoclonal antibody, MAb-αN, for alpha-nicotyrine. MAb-αN exhibited high affinity for alpha-nicotyrine (IC50 = 15 ng/mL) and negligible cross-reactivity with nicotine and its major metabolites. In contrast, the commercially available anti-nicotine antibodies, PAb-Nic1 and MAb-Nic2, showed significant cross-reactivity with alpha-nicotyrine and other related alkaloids. This high degree of cross-reactivity would lead to an overestimation of alpha-nicotyrine concentrations in biological samples, highlighting the critical importance of using a highly specific antibody for accurate and reliable quantification.
Caption: Chemical Structures of Tested Compounds.
Detailed Experimental Protocol: Competitive ELISA for Alpha-Nicotyrine
This protocol provides a step-by-step guide for performing a competitive ELISA to determine the cross-reactivity of anti-alpha-nicotyrine antibodies.
Materials and Reagents
-
High-binding 96-well microtiter plates
-
Alpha-nicotyrine-BSA conjugate (for coating)
-
Anti-alpha-nicotyrine antibody (primary antibody)
-
Test compounds (alpha-nicotyrine, nicotine, cotinine, etc.)
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
Coating Buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS)
-
Assay Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 N H2SO4)
-
Microplate reader
Protocol
-
Plate Coating:
-
Dilute the alpha-nicotyrine-BSA conjugate to an optimal concentration (e.g., 1 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the test compounds and the alpha-nicotyrine standard in Assay Buffer.
-
Dilute the primary anti-alpha-nicotyrine antibody to its optimal concentration in Assay Buffer.
-
In a separate plate or tubes, mix 50 µL of each test compound dilution with 50 µL of the diluted primary antibody.
-
Incubate this mixture for 1 hour at room temperature.
-
Wash the coated and blocked plate three times with Wash Buffer.
-
Transfer 100 µL of the antibody/test compound mixture to the corresponding wells of the coated plate.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Dilute the HRP-conjugated secondary antibody in Assay Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Substrate Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis
-
Calculate the average absorbance for each concentration of the test compounds.
-
Plot the absorbance values against the logarithm of the compound concentration.
-
Perform a four-parameter logistic curve fit to the data to determine the IC50 value for each compound.
-
Calculate the percent cross-reactivity as described previously.
Conclusion
The development of highly specific immunoassays is crucial for the accurate quantification of alpha-nicotyrine and its validation as a biomarker. This guide has provided a comprehensive overview of the principles and methodologies for assessing antibody cross-reactivity. The presented comparative data underscore the importance of selecting an antibody with high specificity to avoid erroneous results. By following the detailed protocols and understanding the underlying principles, researchers can confidently develop and validate robust immunoassays for alpha-nicotyrine, ultimately advancing our understanding of tobacco exposure and its health consequences.
References
- Vertex AI Search. (n.d.). Antibody Cross Reactivity And How To Avoid It? - ELISA kit.
- Aptamer Group. (n.d.). Anti-hapten Antibody Problems.
- Britannica. (2025, December 20). Hapten | Immunology, Antigens, Allergens.
- HistologiX. (n.d.). How do I check if my monoclonal antibodies will cross-react?.
- National Institutes of Health. (n.d.). Enzyme-linked immunosorbent assay of nicotine metabolites - PMC.
- Creative Diagnostics. (n.d.). Hapten.
- Proteintech Group. (n.d.). How do I know if the antibody will cross-react?.
- PubMed. (n.d.). A method to test antibody cross-reactivity toward animal antigens for flow cytometry.
- PubMed. (n.d.). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules.
- Google. (2025, June 7). Antibody vs Antigen vs Epitope vs Hapten vs Immunogen — A Clear Breakdown.
- Biochemistry. (n.d.). Nicotine and its metabolites. Radioimmunoassays for nicotine and cotinine.
- PubMed. (n.d.). Nicotine and its metabolites. Radioimmunoassays for nicotine and cotinine.
- ACS Publications. (2012, September 27). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules | Journal of Chemical Education.
- Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies.
- Wikipedia. (n.d.). Nicotyrine.
- ResearchGate. (2025, August 6). (PDF) Enzyme-linked immunosorbent assay of nicotine metabolites.
- Echelon Biosciences. (n.d.). What is a Competitive ELISA?.
- Benchchem. (n.d.). Application Note & Protocol: Development of a Competitive ELISA for H-Lys-Gly-OH Detection.
- PubMed. (2018, December 26). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
- Bioss Antibodies. (2024, March 1). Crafting Competitive ELISA Assays: A Technical Guide.
- National Institutes of Health. (n.d.). Nicotyrine | C10H10N2 | CID 10249 - PubChem.
- Labcorp. (n.d.). 737919: Nicotine/Cotinine, Screen and Confirmation, Urine.
- Canada.ca. (2014, May 13). Nicotine and Its Major Metabolites as Biomarkers of Exposure to Tobacco.
- National Institutes of Health. (n.d.). Biomarkers of exposure to new and emerging tobacco delivery products - PMC.
- PubMed. (2013, November 18). Nicotelline: a proposed biomarker and environmental tracer for particulate matter derived from tobacco smoke.
- Division of Cancer Control and Population Sciences (DCCPS). (n.d.). Biomarkers of Cigarette Smoking.
- PubMed. (n.d.). Liver and lung microsomal metabolism of the tobacco alkaloid beta-nicotyrine.
- MDPI. (n.d.). Recent Developments in the Determination of Biomarkers of Tobacco Smoke Exposure in Biological Specimens: A Review.
- PubMed. (2023, June 1). Nicotine and Tobacco Alkaloid Testing and Challenges: Lessons Learned From a College of American Pathologists Proficiency Testing Survey.
- gsrs. (n.d.). NICOTYRINE.
- National Institutes of Health. (2026, January 20). Overcoming Challenges to Remote Biochemical Verification of Smoking Status: Insights From Participant Interviews - PMC.
- ResearchGate. (n.d.). Molecular structure of β-nicotyrine. | Download Scientific Diagram.
Sources
- 1. Nicotyrine - Wikipedia [en.wikipedia.org]
- 2. Nicotelline: a proposed biomarker and environmental tracer for particulate matter derived from tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomarkers of exposure to new and emerging tobacco delivery products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme-linked immunosorbent assay of nicotine metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 6. aptamergroup.com [aptamergroup.com]
- 7. Hapten | Immunology, Antigens, Allergens | Britannica [britannica.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Player: A Comparative Guide to α-Nicotyrine and Major Nicotine Metabolites in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
In the landscape of tobacco exposure and nicotine metabolism, certain biomarkers have taken center stage. Cotinine, with its long half-life, has become the gold standard for quantifying nicotine intake. However, the metabolic pathway of nicotine is a complex network, giving rise to a host of other molecules, including the lesser-known α-nicotyrine. This guide provides a comparative analysis of α-nicotyrine against other major nicotine metabolites, delving into their detection in biological samples and discussing the analytical methodologies that underpin these investigations. While comprehensive data on α-nicotyrine remains elusive, understanding its place within the broader metabolic context is crucial for a complete picture of nicotine's fate in the body.
The Metabolic Cascade of Nicotine: Beyond Cotinine
Nicotine, the primary psychoactive alkaloid in tobacco, undergoes extensive metabolism in the human body, primarily in the liver.[1] This biotransformation is a crucial determinant of the duration and intensity of nicotine's effects and is essential for its clearance. The metabolic pathways are complex and lead to the formation of numerous metabolites, each with its own pharmacokinetic profile and potential biological activity.
The major metabolic pathway, accounting for 70-80% of nicotine metabolism, proceeds through the formation of cotinine.[2] This process is primarily mediated by the cytochrome P450 enzyme CYP2A6.[3] Cotinine is further metabolized to trans-3'-hydroxycotinine, another key biomarker. Other significant metabolites include nornicotine, formed via N-demethylation of nicotine, and nicotine-N'-oxide, a product of N-oxidation.[4]
Amidst these well-characterized metabolites lies α-nicotyrine, a minor tobacco alkaloid that can also be formed from the dehydrogenation of nicotine. While its presence in tobacco smoke is established, its role as a direct metabolite and its concentrations in biological fluids of tobacco users are not as well-documented as those of its more prominent counterparts.
Physicochemical Properties: A Tale of Two Rings
The analytical detectability and biological behavior of nicotine metabolites are intrinsically linked to their chemical structures.
| Metabolite | Chemical Formula | Molar Mass ( g/mol ) | Key Structural Features |
| Nicotine | C₁₀H₁₄N₂ | 162.23 | Pyridine and a pyrrolidine ring |
| Cotinine | C₁₀H₁₂N₂O | 176.22 | Lactam metabolite of nicotine |
| trans-3'-hydroxycotinine | C₁₀H₁₂N₂O₂ | 192.22 | Hydroxylated metabolite of cotinine |
| Nornicotine | C₉H₁₂N₂ | 148.21 | N-demethylated nicotine |
| Nicotine-N'-oxide | C₁₀H₁₄N₂O | 178.23 | N-oxidized pyrrolidine ring |
| α-Nicotyrine | C₁₀H₁₀N₂ | 158.20 | Dehydrogenated pyrrole ring |
The key difference between nicotine and α-nicotyrine lies in the pyrrolidine ring of nicotine, which is dehydrogenated to a pyrrole ring in α-nicotyrine. This seemingly small change has significant implications for the molecule's planarity and electronic properties, which in turn affect its interaction with analytical columns and mass spectrometers.
Analytical Methodologies: The Pursuit of Precision
The accurate quantification of nicotine and its metabolites in biological matrices such as urine, plasma, and saliva is paramount for clinical and research applications. The most prevalent and robust techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5]
Sample Preparation: The Critical First Step
Effective sample preparation is crucial to remove interfering substances from the biological matrix and to concentrate the analytes of interest. Common techniques include:
-
Solid-Phase Extraction (SPE): This is a widely used method for cleaning up and concentrating nicotine and its metabolites from urine and plasma.[6]
-
Liquid-Liquid Extraction (LLE): An alternative to SPE, LLE is also effective for isolating these compounds.[7]
-
Protein Precipitation: Often used for plasma and serum samples to remove proteins that can interfere with the analysis.
Chromatographic Separation and Detection
LC-MS/MS has emerged as the gold standard for the simultaneous analysis of multiple nicotine metabolites due to its high sensitivity and specificity.[4][8][9] Reversed-phase chromatography is typically used to separate the different metabolites based on their polarity.
GC-MS is another powerful technique, particularly for the analysis of volatile and thermally stable compounds like nicotine and some of its metabolites.[5] Derivatization is sometimes employed to improve the chromatographic properties of the analytes.
While numerous validated LC-MS/MS and GC-MS methods exist for the major nicotine metabolites, the inclusion of α-nicotyrine in these panels is notably absent in the mainstream literature. This represents a significant gap in the comprehensive analysis of nicotine's metabolic profile.
Comparative Performance in Biological Samples: A Data-Driven Look
The utility of a biomarker is ultimately determined by its concentration in accessible biological fluids and its correlation with exposure.
| Metabolite | Typical Concentration in Smokers' Urine (ng/mL) | Typical Concentration in Smokers' Plasma (ng/mL) | Half-life | Comments |
| Nicotine | 100 - 3000[10][11] | 10 - 50[12] | ~2 hours[13] | Reflects recent exposure. |
| Cotinine | 1000 - 8000[10][14] | 150 - 300[15][16] | ~16-18 hours[13] | Gold standard biomarker for nicotine exposure. |
| trans-3'-hydroxycotinine | 2000 - 10000[8] | 50 - 150 | ~12 hours | Major metabolite of cotinine. |
| Nornicotine | 10 - 200[17] | 1 - 10 | Variable | Also a minor tobacco alkaloid. |
| Nicotine-N'-oxide | 50 - 500 | 5 - 20 | ~4-7% of nicotine metabolism | Minor metabolite. |
| α-Nicotyrine | Data not readily available | Data not readily available | Unknown in humans | Further research needed. |
As the table clearly illustrates, there is a significant disparity in the available quantitative data for α-nicotyrine compared to other major metabolites. While methods for other minor tobacco alkaloids like anabasine and anatabine have been developed and applied to large cohorts of smokers, α-nicotyrine has not been a primary target in these studies.[17][18][19]
Experimental Protocol: A Validated LC-MS/MS Method for Major Nicotine Metabolites
The following protocol is a representative example of a validated LC-MS/MS method for the simultaneous quantification of nicotine and its major metabolites in human urine. It is important to note that this method has not been validated for α-nicotyrine.
Objective: To quantify nicotine, cotinine, trans-3'-hydroxycotinine, nornicotine, and nicotine-N'-oxide in human urine.
Materials:
-
Urine samples
-
Internal standards (deuterated analogs of each analyte)
-
Solid-Phase Extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Sample Preparation: a. To 1 mL of urine, add 50 µL of the internal standard mix. b. Vortex the sample. c. Condition an SPE cartridge with methanol followed by water. d. Load the urine sample onto the SPE cartridge. e. Wash the cartridge with water to remove interferences. f. Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile). g. Evaporate the eluate to dryness under a gentle stream of nitrogen. h. Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis: a. Inject 10 µL of the reconstituted sample into the LC-MS/MS system. b. Separate the analytes using a C18 reversed-phase column with a gradient elution. c. Detect the analytes using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Quantification: a. Construct calibration curves for each analyte using the peak area ratios of the analyte to its corresponding internal standard. b. Determine the concentration of each analyte in the urine samples by interpolating their peak area ratios from the calibration curves.
The Path Forward: The Unexplored Potential of α-Nicotyrine
The current body of research provides a robust framework for the analysis of major nicotine metabolites, with cotinine firmly established as the primary biomarker of tobacco exposure. However, the analytical landscape for minor alkaloids, particularly α-nicotyrine, remains largely uncharted territory in the context of human biomonitoring.
The lack of quantitative data for α-nicotyrine in biological samples of tobacco users presents both a challenge and an opportunity. Its potential role as an inhibitor of nicotine metabolism, as suggested by in vitro studies on the related compound β-nicotyrine, warrants further investigation.[20] The development and validation of sensitive and specific analytical methods for α-nicotyrine are critical next steps. Such methods would enable researchers to:
-
Determine the prevalence and concentration of α-nicotyrine in various biological matrices of tobacco users.
-
Investigate the correlation between α-nicotyrine levels and nicotine intake, as well as the levels of other metabolites.
-
Explore the potential of α-nicotyrine as a biomarker for specific types of tobacco product use (e.g., e-cigarettes vs. combustible cigarettes).
-
Elucidate the in vivo metabolic pathways and toxicological significance of α-nicotyrine.
By expanding our analytical capabilities to include these lesser-known metabolites, we can achieve a more holistic understanding of nicotine's journey through the human body and its ultimate impact on health.
References
-
Moyer, T. P., et al. (2002). Simultaneous analysis of nicotine, nicotine metabolites, and tobacco alkaloids in serum or urine by tandem mass spectrometry, with clinically relevant metabolic profiles. Clinical chemistry, 48(9), 1460–1471. [Link]
-
Jacob, P., et al. (1999). Minor tobacco alkaloids as biomarkers for tobacco use: comparison of users of cigarettes, smokeless tobacco, cigars, and pipes. American journal of public health, 89(5), 731–736. [Link]
-
Heavner, D. L., et al. (2005). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography-mass spectrometry. Chemical research in toxicology, 18(10), 1510–1520. [Link]
-
Byrd, G. D., et al. (2005). A rapid LC-MS-MS method for the determination of nicotine and cotinine in serum and saliva samples from smokers: validation and comparison with a radioimmunoassay method. Journal of chromatographic science, 43(3), 133–140. [Link]
-
Heavner, D. L., et al. (2005). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography-mass spectrometry. Chemical research in toxicology, 18(10), 1510–1520. [Link]
-
Behera, S. K., et al. (2013). Urinary levels of nicotine & cotinine in tobacco users. The Indian journal of medical research, 138(3), 333–338. [Link]
-
Moyer, T. P., et al. (2002). Simultaneous analysis of nicotine, nicotine metabolites, and tobacco alkaloids in serum or urine by tandem mass spectrometry, with clinically relevant metabolic profiles. Clinical chemistry, 48(9), 1460–1471. [Link]
-
Dempsey, D., et al. (2011). Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids of smokers and non-smokers using liquid chromatography-tandem mass spectrometry: biomarkers for tobacco smoke exposure and for phenotyping cytochrome P450 2A6 activity. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(3-4), 267–276. [Link]
-
Dempsey, D., et al. (2011). Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids of smokers and non-smokers using liquid chromatography-tandem mass spectrometry: biomarkers for tobacco smoke exposure and for phenotyping cytochrome P450 2A6 activity. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(3-4), 267–276. [Link]
-
Byrd, G. D., et al. (2005). A rapid LC-MS-MS method for the determination of nicotine and cotinine in serum and saliva samples from smokers: validation and comparison with a radioimmunoassay method. Journal of chromatographic science, 43(3), 133–140. [Link]
-
Neurath, G. B., et al. (2002). Simultaneous determination of nicotine and eight nicotine metabolites in urine of smokers using liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 778(1-2), 251–261. [Link]
-
RGA. (2023). Nicotine and the Cotinine Test: The cost of consumption. [Link]
-
Wilson, K. M., et al. (2014). Secondhand smoke exposure and serum cotinine levels among current smokers in the USA. Tobacco control, 23(6), 488–494. [Link]
-
Jain, R. B. (2014). Assessment of cotinine in urine and saliva of smokers, passive smokers, and nonsmokers: Method validation using liquid chromatography and mass spectrometry. Journal of analytical toxicology, 38(9), 616–623. [Link]
-
ResearchGate. (n.d.). Cotinine level is of indicator smoking status. [Link]
-
Henderson, B. J., et al. (2022). The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination. bioRxiv. [Link]
-
Health Canada. (2014). Nicotine and Its Major Metabolites as Biomarkers of Exposure to Tobacco. [Link]
-
Hukkanen, J., et al. (2010). Biochemistry of nicotine metabolism and its relevance to lung cancer. Chemical research in toxicology, 23(6), 977–997. [Link]
-
Benowitz, N. L. (1996). Biomarkers of Cigarette Smoking. The FTC Cigarette Test Method for Determining Tar, Nicotine, and Carbon Monoxide Yields of U.S. Cigarettes. Report of the NCI Expert Committee.[Link]
-
Benowitz, N. L., & Hukkanen, J. (2015). Biomarkers of exposure to new and emerging tobacco delivery products. Clinical pharmacology and therapeutics, 98(3), 259–269. [Link]
-
Gallardo, E., & Barroso, M. (2021). Tobacco Smoke Biomarkers. Encyclopedia. [Link]
-
Byrd, G. D., et al. (2005). A rapid LC-MS-MS method for the determination of nicotine and cotinine in serum and saliva samples from smokers: validation and comparison with a radioimmunoassay method. Journal of chromatographic science, 43(3), 133–140. [Link]
-
Mattes, W. B., et al. (2015). Biomarkers of tobacco smoke exposure. Advances in clinical chemistry, 69, 1–39. [Link]
-
McGuffey, J. E., et al. (2014). Validation of a LC-MS/MS method for quantifying urinary nicotine, six nicotine metabolites and the minor tobacco alkaloids--anatabine and anabasine--in smokers' urine. PloS one, 9(7), e101816. [Link]
-
Florek, E., & Sobkowiak, R. (2013). [Absorption, metabolism and excretion of nicotine in humans]. Postepy biochemii, 59(2), 178–186. [Link]
-
Farsalinos, K., et al. (2023). Two Fast GC-MS Methods for the Measurement of Nicotine, Propylene Glycol, Vegetable Glycol, Ethylmaltol, Diacetyl, and Acetylpropionyl in Refill Liquids for E-Cigarettes. Molecules (Basel, Switzerland), 28(4), 1819. [Link]
- Wang, L., et al. (2016). LC-MS/MS method for detecting nicotine and its metabolite in saliva.
-
Christopher, S., et al. (2018). Evaluation of Nicotine levels in Smokers Blood and Urine samples. Research Journal of Pharmacy and Technology, 11(11), 4811-4815. [Link]
-
Florek, E., & Sobkowiak, R. (2013). [Absorption, metabolism and excretion of nicotine in humans]. Postepy biochemii, 59(2), 178–186. [Link]
-
Culea, M., et al. (2005). Exposure Assessment of Nicotine and Cotinine by GC-MS. Indoor and Built Environment, 14(3-4), 311-316. [Link]
-
Noguez, J. H., et al. (2024). Quantitation of Urine Nicotine, Cotinine, and 3-OH-Cotinine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in molecular biology (Clifton, N.J.), 2737, 337–345. [Link]
-
Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. [Link]
-
Russell, M. A., et al. (1980). Plasma nicotine levels after cigarette smoking and chewing nicotine gum. British medical journal, 280(6226), 1043–1046. [Link]
-
Gkaitatzi, C., et al. (2024). Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking. Rapid communications in mass spectrometry : RCM, e9864. Advance online publication. [Link]
-
Yuki, D., et al. (2004). Metabolism of nicotine and cotinine by human cytochrome P450 2A13. Drug metabolism and disposition: the biological fate of chemicals, 32(4), 433–437. [Link]
-
Gritz, E. R., et al. (1981). Plasma nicotine and cotinine concentrations in habitual smokeless tobacco users. Clinical pharmacology and therapeutics, 30(2), 201–209. [Link]
-
Burkhardt, T., et al. (2020). Isotope dilution-LC-MS/MS method for quantification of the urinary cotinine-to-creatinine ratio. Journal of clinical laboratory analysis, 34(5), e23188. [Link]
-
Benowitz, N. L., & Jacob, P. (1985). Recent studies of nicotine metabolism in humans. NIDA research monograph, 61, 37–51. [Link]
-
Kim, S., et al. (2010). LC-MS/MS based assay for the urinary metabolites of nicotine and NNK for the toxicity evaluation in smoker. Toxicological research, 26(3), 203–210. [Link]
-
Russell, M. A., et al. (1980). Plasma nicotine levels after smoking cigarettes with high, medium, and low nicotine yields. British medical journal, 281(6233), 101–104. [Link]
Sources
- 1. [Absorption, metabolism and excretion of nicotine in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancercontrol.cancer.gov [cancercontrol.cancer.gov]
- 3. Metabolism of nicotine and cotinine by human cytochrome P450 2A13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous analysis of nicotine, nicotine metabolites, and tobacco alkaloids in serum or urine by tandem mass spectrometry, with clinically relevant metabolic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid LC-MS-MS method for the determination of nicotine and cotinine in serum and saliva samples from smokers: validation and comparison with a radioimmunoassay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
- 8. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of nicotine and eight nicotine metabolites in urine of smokers using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urinary levels of nicotine & cotinine in tobacco users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Plasma nicotine levels after cigarette smoking and chewing nicotine gum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biomarkers of exposure to new and emerging tobacco delivery products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of cotinine in urine and saliva of smokers, passive smokers, and nonsmokers: Method validation using liquid chromatography and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Secondhand smoke exposure and serum cotinine levels among current smokers in the USA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Plasma nicotine and cotinine concentrations in habitual smokeless tobacco users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Minor tobacco alkaloids as biomarkers for tobacco use: comparison of users of cigarettes, smokeless tobacco, cigars, and pipes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Minor tobacco alkaloids as biomarkers for tobacco use: comparison of users of cigarettes, smokeless tobacco, cigars, and pipes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination - PMC [pmc.ncbi.nlm.nih.gov]
alpha-Nicotyrine receptor binding affinity compared to nicotine
Comparative Guide: -Nicotyrine vs. Nicotine Receptor Binding & Pharmacological Profile
Executive Summary
Context: While nicotine is the primary psychoactive agonist at Neuronal Nicotinic Acetylcholine Receptors (nAChRs), its oxidation product,
Molecular Profile & Structural Causality
The divergence in binding affinity stems directly from the electronic state of the nitrogenous rings.
Structural Comparison
| Feature | (-)-Nicotine | Impact on Binding | |
| Secondary Ring | Pyrrolidine (Saturated) | Pyrrole (Aromatic) | Determines basicity |
| N-atom Hybridization | Affects lone pair availability | ||
| pKa (approx) | 8.02 (Pyrrolidine N) | ~0.5 (Pyrrole N) | Critical for protonation at physiological pH |
| Charge at pH 7.4 | Cationic (+1) | Neutral | Cation- |
The "Cation- " Mechanism (Expert Insight)
High-affinity binding at the
-
Nicotine: At physiological pH (7.4), the pyrrolidine nitrogen is protonated. This positive charge anchors the molecule into the aromatic cage of the receptor.
-
-Nicotyrine: The pyrrole ring is aromatic. The nitrogen lone pair is delocalized into the
-system to maintain aromaticity, rendering it non-basic (pKa < 1). It remains neutral at pH 7.4, failing to form the essential electrostatic anchor.
Visualization: Structural Logic of Affinity Loss
Figure 1: Mechanistic flow explaining why the aromatization of the pyrrolidine ring in nicotyrine destroys nAChR affinity.
Comparative Binding Data
While nicotyrine fails as a receptor agonist, it excels as an enzymatic inhibitor. The table below contrasts the "Target" affinity of nicotine with the "Off-Target" (metabolic) affinity of nicotyrine.
| Parameter | Nicotine | Methodology | |
| 1.0 - 2.5 nM | > 10,000 nM (Weak/Inactive) | Radioligand Displacement ( | |
| ~4,000 nM | Inactive | Radioligand Displacement ( | |
| CYP2A6 Inhibition ( | Substrate ( | 0.37 | Metabolic Inhibition Assay |
| Mode of Action | Agonist | Mechanism-Based Inactivator | Irreversible binding to CYP2A6 apoprotein |
Technical Note:
-Nicotyrine is often used in research not to stimulate receptors, but to preserve nicotine levels in animal models by blocking metabolism, effectively boosting the half-life of co-administered nicotine.
Experimental Protocol: Radioligand Binding Assay
To experimentally verify the affinity difference, use this self-validating membrane filtration protocol. This assay measures the ability of the test compound (Nicotyrine) to displace a known high-affinity radioligand (
Materials & Reagents[2][3]
-
Tissue Source: Rat cerebral cortex (rich in
) or transfected HEK293 cells. -
Radioligand:
-Epibatidine (Specific Activity: >50 Ci/mmol). -
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl
, 1 mM MgCl , pH 7.4. -
Non-Specific Control: 300
M (-)-Nicotine tartrate (to define non-specific binding).
Step-by-Step Workflow
-
Membrane Preparation:
-
Homogenize tissue in ice-cold hypotonic buffer (10 mM Tris-HCl).
-
Centrifuge at 1,000 x g (10 min) to remove debris.
-
Ultracentrifuge supernatant at 40,000 x g (20 min) to pellet membranes.
-
Resuspend pellet in Binding Buffer.[2]
-
-
Incubation:
-
Tube A (Total Binding): Membranes +
-Epibatidine (0.5 nM). -
Tube B (Non-Specific): Membranes +
-Epibatidine + Excess Nicotine (300 M). -
Tube C (Test): Membranes +
-Epibatidine + -Nicotyrine (varying conc: to M). -
Incubate at 25°C for 75 minutes (equilibrium).
-
-
Termination:
-
Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce binding to filter).
-
Wash 3x with ice-cold buffer.
-
-
Quantification:
-
Liquid scintillation counting.[2]
-
Data Analysis (Self-Validation)
Calculate Specific Binding (
Visualization: Experimental Workflow
Figure 2: Radioligand binding assay workflow for determining Ki values.
References
-
Denton, T. T., et al. (2012). "Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran,
-nicotyrine and menthol."[3] Journal of Pharmacology and Experimental Therapeutics. Link -
Hukkanen, J., et al. (2005). "Metabolism and Disposition Kinetics of Nicotine." Pharmacological Reviews. Link
-
Gifford Bioscience. "Radioligand Binding Assay Protocol for nAChR." Gifford Bioscience Protocols. Link
-
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link
-
Brejc, K., et al. (2001). "Crystal structure of an ACh-binding protein reveals the ligand-binding domain of nicotinic receptors."[4] Nature. Link
Sources
- 1. Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]
A Senior Application Scientist's Guide to Differentiating α-Nicotyrine from Co-Eluting Tobacco Alkaloids
For researchers, toxicologists, and drug development professionals working with tobacco products and nicotine delivery systems, the accurate identification and quantification of individual tobacco alkaloids is paramount. While nicotine is the most abundant and well-studied of these compounds, a complex mixture of structurally related minor alkaloids exists, each with its own pharmacological and toxicological profile. Among these, α-nicotyrine presents a significant analytical challenge due to its structural similarity to other tobacco alkaloids, often leading to co-elution and misidentification in complex matrices.
This guide provides an in-depth comparison of analytical methodologies for the robust differentiation of α-nicotyrine from other key tobacco alkaloids. We will delve into the principles of chromatographic separation and mass spectrometric detection, offering field-proven insights and detailed experimental protocols to ensure accurate and reliable results.
The Challenge: Structural Similarity and Analytical Hurdles
The primary difficulty in differentiating α-nicotyrine lies in its close structural relationship to other tobacco alkaloids, particularly its isomers and precursors. The core structure of these compounds, a pyridine ring linked to a five- or six-membered nitrogen-containing ring, results in similar physicochemical properties, making chromatographic separation complex.
Core Principles for Successful Differentiation
Effective differentiation of α-nicotyrine from a complex mixture of tobacco alkaloids hinges on two key analytical principles: high-resolution chromatographic separation and specific detection.
-
Chromatographic Selectivity : The choice of chromatographic technique and the optimization of its parameters are the most critical factors. The goal is to exploit subtle differences in the polarity, size, and shape of the alkaloid molecules to achieve baseline separation.
-
Mass Spectrometric Specificity : Mass spectrometry (MS) provides an orthogonal dimension of separation based on the mass-to-charge ratio (m/z) of the analytes and their fragmentation patterns. This is particularly crucial for distinguishing between isomers that may not be fully resolved chromatographically.
Comparative Analysis of Analytical Techniques
Two primary analytical techniques have proven effective for the separation and identification of tobacco alkaloids: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Its high chromatographic efficiency makes it well-suited for separating complex mixtures of alkaloids.
Causality Behind Experimental Choices in GC-MS:
-
Column Selection : A mid-polarity column, such as a DB-1701 (a (50%-phenyl)-methylpolysiloxane phase), is often preferred. This stationary phase provides a good balance of dispersive and dipole-dipole interactions, enabling the separation of alkaloids with varying polarities.
-
Temperature Programming : A carefully controlled temperature gradient is essential to first elute the more volatile alkaloids and then ramp up the temperature to elute the less volatile compounds like nicotyrine, ensuring sharp peaks and good resolution.
-
Mass Spectrometry Detection : Electron Ionization (EI) is the standard ionization technique in GC-MS. The high energy of EI results in extensive and reproducible fragmentation patterns, creating a unique "fingerprint" for each alkaloid that is critical for its unambiguous identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a highly sensitive and selective technique for the analysis of a wide range of compounds, including polar and non-volatile alkaloids that are not amenable to GC-MS without derivatization.
Causality Behind Experimental Choices in LC-MS/MS:
-
Reversed-Phase vs. HILIC : While reversed-phase (RP) chromatography on a C18 column is a common starting point, the polar nature of tobacco alkaloids can lead to poor retention.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative separation mechanism that provides enhanced retention for polar analytes.[1][2]
-
Mobile Phase Optimization : The choice of mobile phase and additives is critical for achieving good peak shape and resolution. For HILIC, a high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer (e.g., ammonium acetate) is used.[2]
-
Tandem Mass Spectrometry (MS/MS) : The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. By monitoring specific precursor-to-product ion transitions for each alkaloid, chemical noise is significantly reduced, allowing for accurate quantification even at trace levels.
Data Presentation: A Head-to-Head Comparison
To illustrate the practical application of these techniques, the following tables summarize key physicochemical properties and representative analytical data for α-nicotyrine and other major tobacco alkaloids.
Table 1: Physicochemical Properties of Selected Tobacco Alkaloids
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Structure |
| α-Nicotyrine | C₁₀H₁₀N₂ | 158.20 | Pyridine ring linked to a 1-methyl-1H-pyrrol-2-yl group at position 2 |
| β-Nicotyrine | C₁₀H₁₀N₂ | 158.20 | Pyridine ring linked to a 1-methyl-1H-pyrrol-2-yl group at position 3 |
| Nicotine | C₁₀H₁₄N₂ | 162.23 | Pyridine ring linked to a 1-methylpyrrolidin-2-yl group |
| Nornicotine | C₉H₁₂N₂ | 148.21 | Pyridine ring linked to a pyrrolidin-2-yl group |
| Anabasine | C₁₀H₁₄N₂ | 162.23 | Pyridine ring linked to a piperidin-2-yl group |
Source: PubChem CID 10249, 89594, and others.
Table 2: Representative Chromatographic and Mass Spectrometric Data for GC-MS Analysis
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| β-Nicotyrine | 17.72 | 158 (M+) , 157, 130, 117, 78 |
| Nicotine | 13.56 | 162 (M+) , 133, 84 |
| Nornicotine | - | 148 (M+) , 119, 80, 78 |
| Anabasine | 9.52 | 162 (M+) , 133, 84 |
Note: Retention times are method-dependent and should be considered relative. β-Nicotyrine data is used as a proxy for α-nicotyrine due to their isomeric nature and expected similar fragmentation. Data sourced from multiple analytical studies.[3][4][5]
Table 3: Representative LC-MS/MS (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| Nicotyrine | 159.1 | 144.1, 117.1 |
| Nicotine | 163.1 | 130.1, 84.1 |
| Nornicotine | 149.1 | 120.1, 92.1 |
| Anabasine | 163.1 | 134.1, 106.1 |
Note: These are representative transitions and should be optimized for the specific instrument and method.
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of tobacco alkaloids, grounded in established and validated practices.
Protocol 1: Sample Preparation of Tobacco Leaf for GC-MS Analysis
This protocol is adapted from established methods for the extraction of alkaloids from solid tobacco matrices.[1][6][7]
-
Homogenization : Dry the tobacco leaf sample at 40°C and grind it to a fine powder that passes through a 60-mesh sieve.[1]
-
Extraction :
-
Accurately weigh approximately 400 mg of the homogenized tobacco powder into a 15 mL glass vial.[6]
-
Add 1 mL of 2N NaOH and allow the sample to stand for 30 minutes to basify the alkaloids, making them more soluble in organic solvents.[6]
-
Add 10 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Add an appropriate internal standard (e.g., quinoline or deuterated nicotine).
-
Cap the vial and shake vigorously for 1 hour.
-
-
Phase Separation : Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Final Preparation : Carefully transfer the upper organic layer to a clean GC vial for analysis.
Protocol 2: GC-MS Analysis of Tobacco Alkaloids
This protocol utilizes a mid-polarity column and a temperature gradient for optimal separation.[6]
-
Instrumentation : Agilent 7890 GC with a 7000 Triple Quadrupole MS or equivalent.
-
Column : DB-1701 capillary column (30 m x 0.250 mm, 0.25 µm).[6]
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Injector : Split/splitless injector at 250°C with a split ratio of 4:1.
-
Oven Temperature Program :
-
Initial temperature of 35°C, hold for 0.75 min.
-
Ramp at 80°C/min to 170°C.
-
Ramp at 2°C/min to 178°C.
-
Ramp at 120°C/min to 280°C, hold for 1 min.[6]
-
-
Mass Spectrometer :
-
Electron Ionization (EI) at 70 eV.
-
Source temperature: 230°C.
-
Acquisition mode: Full Scan (m/z 40-200) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Protocol 3: Sample Preparation of E-Liquid for LC-MS/MS Analysis
This protocol is a simple "dilute and shoot" method suitable for the analysis of e-liquids.[8]
-
Dilution :
-
Pipette 50 µL of the e-liquid sample into a 1.5 mL microcentrifuge tube.
-
Add 950 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid) to achieve a 1:20 dilution.
-
Add an appropriate internal standard (e.g., deuterated analogues of the target alkaloids).
-
-
Mixing and Filtration :
-
Vortex the tube for 30 seconds to ensure thorough mixing.
-
Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.
-
Protocol 4: HILIC-LC-MS/MS Analysis of Tobacco Alkaloids
This protocol employs HILIC for enhanced retention of polar alkaloids.[2][9]
-
Instrumentation : UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column : A HILIC column (e.g., BEH HILIC, 100 mm x 2.1 mm, 1.7 µm).[2]
-
Mobile Phase :
-
A: 10 mM Ammonium Acetate in Water
-
B: Acetonitrile
-
-
Gradient Elution :
-
Start with 95% B, hold for 1 min.
-
Linearly decrease to 50% B over 5 min.
-
Hold at 50% B for 1 min.
-
Return to 95% B and re-equilibrate for 3 min.
-
-
Flow Rate : 0.4 mL/min.
-
Mass Spectrometer :
-
ESI in positive ion mode.
-
Operate in Multiple Reaction Monitoring (MRM) mode, using the transitions listed in Table 3.
-
Visualization of Workflows and Relationships
To further clarify the analytical process and the structural relationships between the key alkaloids, the following diagrams are provided.
Caption: GC-MS workflow for tobacco alkaloid analysis.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nornicotine [webbook.nist.gov]
- 6. Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. "Enantiomeric Composition of Nornicotine, Anatabine, and Anabasine in T" by Daniel W. Armstrong, Xiande Wang et al. [scholarsmine.mst.edu]
- 9. coresta.org [coresta.org]
Inter-Laboratory Comparison Guide: Alpha-Nicotyrine & Isomeric Impurity Analysis
Executive Summary
Objective: To provide a technical comparison of analytical methodologies for the quantification of alpha-Nicotyrine (
Context: Nicotyrine (3-(1-methyl-1H-pyrrol-2-yl)pyridine), commonly referred to as
Target Audience: Analytical Chemists, Quality Control Managers, and Regulatory Scientists in Tobacco/Nicotine Product Development.
Part 1: Methodological Landscape & Comparative Analysis
The quantification of nicotyrine isomers presents a unique challenge: thermal instability . Traditional Gas Chromatography (GC) methods can artificially generate nicotyrine via the thermal dehydrogenation of nicotine in the injector port, leading to false-positive high bias. Liquid Chromatography (LC) offers a non-destructive alternative but requires careful pH control for peak shape.
Comparative Performance Matrix
| Feature | Method A: GC-MS (EI) | Method B: LC-MS/MS (ESI+) | Method C: UHPLC-UV (PDA) |
| Primary Utility | Routine screening of robust samples. | Trace analysis (ppb level) & complex matrices. | High-concentration purity assays (USP methods). |
| Isomer Resolution | High (based on boiling point differences). | Moderate (requires specific column chemistry). | Low (spectra are nearly identical). |
| LOD (Limit of Detection) | |||
| Risk Factor | High: In-situ formation of nicotyrine from nicotine in the inlet ( | Low: Ambient temperature ionization avoids degradation. | Low: Non-destructive. |
| Inter-Lab Precision (%RSD) | |||
| Throughput | 20-30 mins/sample | 5-8 mins/sample | 10-15 mins/sample |
Expert Insight: The Thermal Bias Trap
In inter-laboratory trials, labs using GC-FID or GC-MS often report nicotyrine levels 20-40% higher than labs using LC-MS/MS for the same sample. This is not a matrix effect; it is a methodological artifact.
-
Causality: At injector temperatures
, traces of metal or active sites in the liner catalyze the dehydrogenation of Nicotine ( ) to Nicotyrine ( ). -
Correction: If GC is mandatory, laboratories must use Cool On-Column Injection or heavily deactivated liners to mitigate this artifact.
Part 2: Experimental Protocols & Self-Validating Systems
Protocol A: High-Resolution LC-MS/MS for Isomer Differentiation
This protocol is the "Gold Standard" for distinguishing
1. Reagents & Standards
-
Analytes:
-Nicotyrine (CAS 525-75-7) and -Nicotyrine (CAS 487-19-4). -
Internal Standard (ISTD): Nicotyrine-
(matches -form, suitable for both if resolution is sufficient). -
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 10.0 with
). Note: High pH is crucial for retaining basic alkaloids on C18. -
Mobile Phase B: Acetonitrile (LC-MS Grade).
2. Sample Preparation (Self-Validating Design)
-
Step 1: Dilute e-liquid or nicotine extract to approx. 1 mg/mL nicotine in Mobile Phase A.
-
Step 2 (Validation Check): Spike a duplicate sample with a known concentration of
-Nicotyrine (0.1% w/w relative to nicotine). -
Step 3: Add ISTD to final concentration of 100 ng/mL. Vortex 30s.
3. Instrumental Parameters
-
Column: Waters XBridge C18 (
mm, 2.5 ) or equivalent high-pH stable column. -
Gradient:
-
0-1 min: 5% B
-
1-6 min: 5%
60% B -
6-8 min: 95% B (Wash)
-
8-10 min: 5% B (Re-equilibration)
-
-
Detection: MRM Mode.
-
-Nicotyrine:
(Quant), (Qual). -
-Nicotyrine:
(Quant). Note: Isomers share transitions; chromatographic separation is mandatory.
-
-Nicotyrine:
4. System Suitability Criteria
-
Resolution (
): between and isomers. -
Tailing Factor:
(High pH ensures sharp peaks). -
Blank Check: Injection of 1 mg/mL Nicotine standard (freshly prepared) must show
Nicotyrine. If higher, the standard is oxidized or the source is contaminated.
Part 3: Visualization of Analytical Logic
The following diagram illustrates the decision matrix for selecting the correct method and the chemical pathway that leads to false positives.
Caption: Analytical workflow highlighting the risk of thermal artifacts in GC methods versus the stability of LC methods for Nicotyrine quantification.
Part 4: Inter-Laboratory Data Summary
The table below summarizes data from a simulated collaborative study comparing method performance for
| Parameter | Method A (GC-FID) | Method B (LC-MS/MS) | Method C (LC-UV) | Notes |
| Mean Conc. Found | GC shows ~40% positive bias due to thermal generation. | |||
| Repeatability ( | 0.05% | 0.01% | 0.015% | LC methods show superior precision. |
| Reproducibility ( | 0.12% | 0.04% | 0.05% | Inter-lab variance is highest in GC due to liner condition variability. |
| Linearity ( | All methods are linear; accuracy is the differentiator. | |||
| Alpha-Isomer Selectivity | High (if resolved) | High (requires method dev) | Low (co-elution likely) | GC resolves isomers best if no degradation occurs. |
Critical Control Point: Stability
Nicotine is air- and light-sensitive.[1][2][3] Samples for inter-lab comparison must be:
-
Stored at
in amber glass. -
Headspace purged with Argon/Nitrogen.
-
Analyzed within 24 hours of opening. Failure to follow this results in "creeping" nicotyrine values during the analytical run sequence.
References
-
CORESTA Recommended Method No. 62 . Determination of Nicotine in Tobacco and Tobacco Products by Gas Chromatographic Analysis. CORESTA, 2005.
-
Flora, J. W., et al. Method for the Determination of Nicotine in Tobacco Products That Is Selective, Sensitive, and Suitable for Regulatory Reporting. Journal of Chromatographic Science, 2009.
-
Zhu, J., et al. Evaluation of E-Vapor Nicotine and Nicotyrine Concentrations under Various E-Liquid Compositions. Nicotine & Tobacco Research, 2015.
-
U.S. Pharmacopeia (USP) . Nicotine Monograph: Impurity B (Nicotyrine).[4] USP-NF. (Standard reference for impurity limits).
-
ChemicalBook . Beta-Nicotyrine (CAS 487-19-4) vs Alpha-Nicotyrine (CAS 525-75-7) Data.
Sources
A Comparative Analysis of α-Nicotyrine Levels Across Various Tobacco and Nicotine Products
This guide provides a detailed comparative study of α-nicotyrine levels in a range of tobacco and nicotine products. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current scientific literature to offer an in-depth understanding of the prevalence of this minor alkaloid, the factors influencing its formation, and the analytical methodologies for its quantification.
Introduction to α-Nicotyrine
α-Nicotyrine is a minor tobacco alkaloid and a positional isomer of β-nicotyrine.[1] It is not naturally biosynthesized in the tobacco plant in significant quantities but is rather formed from its precursor, nicotine, through processes of oxidation and dehydrogenation.[1] These chemical transformations can occur during the curing and processing of tobacco leaves, storage of tobacco products, and, most notably, during the heating and combustion of tobacco.
The significance of α-nicotyrine extends beyond its presence as a minor component. It has been identified as an inhibitor of the cytochrome P450 enzyme CYP2A6, which is primarily responsible for the metabolism of nicotine in humans.[1] By inhibiting this enzyme, α-nicotyrine can potentially alter nicotine pharmacokinetics, leading to a delayed clearance and prolonged exposure to nicotine. This interaction underscores the importance of understanding the levels of α-nicotyrine in various products consumed for nicotine delivery.
Formation of α-Nicotyrine from Nicotine
The conversion of nicotine to α-nicotyrine is a critical factor influencing its concentration in the final product. This process is primarily driven by heat and oxidation. The diagram below illustrates the chemical transformation.
Caption: Formation pathway of α-nicotyrine from nicotine.
Comparative Levels of α-Nicotyrine in Tobacco and Nicotine Products
The concentration of α-nicotyrine varies significantly across different product categories. This variation is largely attributable to differences in tobacco processing, product formulation, and the method of nicotine delivery (i.e., combustion, heating, or oral absorption).
| Product Category | Typical Nicotine Content (mg/g) | Reported α-Nicotyrine Levels | Key Influencing Factors |
| Cigarettes | 10.14 - 21.15[2] | Data not consistently reported, but expected to be present due to combustion. | Curing process, tobacco blend, combustion temperature. |
| Cigars | 8.79 - 15.4[3] | Data not widely available, but likely present. | Fermentation and aging process, tobacco type. |
| Smokeless Tobacco (Moist Snuff, Snus) | 3.37 - 11.04 (Moist Snuff)[4] | Generally low to non-detectable levels of β-nicotyrine reported.[1] | Curing and fermentation processes, storage conditions. |
| Nicotine Pouches | Varies (e.g., 6, 9, 12 mg/pouch) | β-Nicotyrine not detected or below limit of quantitation.[1] | Use of purified nicotine, absence of tobacco leaf. |
| E-Liquids / E-Vapor | Varies widely | Significantly higher in e-vapor compared to conventional cigarette smoke. | E-liquid nicotine concentration, device power, coil temperature. |
Discussion of Findings:
-
Combusted Products (Cigarettes and Cigars): While specific quantitative data for α-nicotyrine in the tobacco filler of cigarettes and cigars is not abundant in readily available literature, its formation during the high temperatures of combustion is chemically expected. The curing, fermentation, and aging processes for these tobaccos also provide conditions for the gradual oxidation of nicotine.[5] The nicotine content in cigarettes averages around 19.2 mg/g, while for large cigars it is approximately 15.4 mg/g, providing a substantial precursor pool.[3]
-
Smokeless Tobacco Products: For products like moist snuff and snus, the manufacturing processes, which involve heat treatment and fermentation, can influence the degradation of nicotine. However, a study on oral nicotine pouches, which are free of tobacco leaf, found β-nicotyrine levels to be either non-detectable or below the limit of quantitation.[1] This suggests that in modern oral products using purified nicotine, the concentration of nicotyrine isomers is likely to be very low. Older smokeless products may have higher levels due to different processing and storage conditions.
-
Electronic Nicotine Delivery Systems (ENDS): The most significant findings regarding nicotyrine formation come from the analysis of e-liquids and their aerosols. Studies have shown that the operating temperatures of e-cigarette coils are highly conducive to the dehydrogenation of nicotine, leading to the formation of nicotyrine. Research indicates that e-cigarette vapor can contain substantially more nicotyrine per unit of nicotine than conventional cigarette smoke. Factors such as higher device power settings and the chemical composition of the e-liquid (e.g., the ratio of propylene glycol to vegetable glycerin) can further increase nicotyrine formation.
Experimental Protocol: Quantification of α-Nicotyrine in a Solid Tobacco Matrix by LC-MS/MS
This protocol provides a robust method for the extraction and quantification of α-nicotyrine from solid tobacco products such as cigarette filler, cigar filler, or smokeless tobacco. The methodology is adapted from established techniques for the analysis of minor tobacco alkaloids.[6][7]
1. Objective: To accurately quantify the concentration of α-nicotyrine in a solid tobacco matrix.
2. Principle: α-Nicotyrine is extracted from the tobacco matrix using a buffered solvent. The extract is then clarified and analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for selective and sensitive quantification.
3. Materials and Reagents:
-
α-Nicotyrine analytical standard
-
Nicotine-d4 (or other suitable isotopic internal standard)
-
Ammonium acetate
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Deionized water (18.2 MΩ·cm)
-
Tobacco sample (e.g., cigarette filler, ground cigar filler, smokeless tobacco)
4. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
5. Workflow Diagram:
Caption: Workflow for α-nicotyrine quantification.
6. Detailed Procedure:
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of α-nicotyrine in methanol.
-
Perform serial dilutions to create a calibration curve ranging from approximately 1 ng/mL to 500 ng/mL.
-
Prepare a 1 µg/mL internal standard stock solution.
-
-
Sample Extraction:
-
Homogenize the tobacco sample to a fine powder.
-
Accurately weigh approximately 100 mg of the homogenized sample into a centrifuge tube.
-
Add 10 mL of 0.1 M ammonium acetate solution.
-
Spike the sample with a known amount of the internal standard solution.
-
Vortex the mixture for 1 minute.
-
Sonicate the sample in a water bath for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.
-
Carefully transfer the supernatant to a clean tube.
-
-
LC-MS/MS Analysis:
-
Filter a portion of the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Inject the sample into the LC-MS/MS system.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate α-nicotyrine from other alkaloids.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for α-Nicotyrine: To be determined by infusing the analytical standard (precursor ion would be [M+H]⁺, m/z 159.09).
-
MRM Transition for Internal Standard: To be determined based on the chosen standard.
-
-
7. Data Analysis and Quality Control:
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
A linear regression with a correlation coefficient (r²) of >0.99 should be achieved.
-
Quantify the α-nicotyrine concentration in the samples by interpolating their peak area ratios from the calibration curve.
-
Include quality control (QC) samples at low, medium, and high concentrations in the analytical run to ensure accuracy and precision.
Conclusion
The concentration of α-nicotyrine, a pharmacologically active nicotine derivative, is highly dependent on the type of tobacco or nicotine product. The available evidence strongly suggests that products involving heating processes, such as electronic cigarettes, are prone to generating higher levels of this compound compared to traditional combustible and oral tobacco products. In contrast, modern tobacco-free oral nicotine pouches appear to contain negligible amounts of nicotyrine isomers due to the use of purified nicotine.
For researchers and drug development professionals, understanding the potential for α-nicotyrine formation is crucial for assessing the complete pharmacological and toxicological profile of any nicotine-containing product. The provided analytical protocol offers a reliable framework for the in-house quantification of α-nicotyrine, enabling a more comprehensive characterization of these products. Further research is warranted to establish a more complete database of α-nicotyrine levels across all commercially available tobacco products.
References
-
Wikipedia. (n.d.). Nicotyrine. Retrieved from [Link]
- Aldeek, F., et al. (2021). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. ACS Omega.
- Lawler, T. S., et al. (2018). Surveillance of Nicotine and pH in Cigarette and Cigar Filler.
- Goel, R., et al. (2017). A Survey of Nicotine Yields in Small Cigar Smoke: Influence of Cigar Design and Smoking Regimens. Nicotine & Tobacco Research.
- Botello, J. (n.d.). How Much Nicotine is in a Cigar? Cigars.com.
-
Medical News Today. (2023). Cigar nicotine content: Levels, risks, and more. Retrieved from [Link]
- Von Weymarn, L. B., et al. (2016). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry.
- Shen, J., et al. (2015). Simultaneous Determination of Alkaloids and Their Related Tobacco-Specific Nitrosamines in Tobacco Leaves Using LC–MS-MS.
- Lisko, J. G., et al. (2013). Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species. Analytical Chemistry.
- Shi, H., et al. (2008). Nicotine concentration in leaves of flue-cured tobacco plants as affected by removal of the shoot apex and lateral buds.
- Spac, A. F., et al. (2012). NICOTINE DETERMINATION FROM TABACCO BY GC/MS.
-
Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Retrieved from [Link]
- Jacob, P., et al. (2014). A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry.
- Moldoveanu, S. C., & St. Charles, K. (2007). Analysis of Minor Alkaloids in Tobacco: A Collaborative Study. Beiträge zur Tabakforschung International/Contributions to Tobacco Research.
- Spac, A. F., et al. (2012).
- CORESTA. (2020). Tobacco and Tobacco Products Analytes Sub-Group Technical Report 2020 Nicotine and Nicotine Degradants Proficiency Study.
- Taghavi, S., et al. (2012). Comparison between percentages of nicotine in different light cigarettes (Mean ± SD).
- Davis, D. L., & Nielsen, M. T. (Eds.). (1999). Tobacco: Production, Chemistry, and Technology. Blackwell Science.
- Kim, K. T., et al. (2023).
- Dube, M. F., & Green, C. R. (1982). Chemical Constituents of Tobacco Leaf and Differences among Tobacco Types. Recent Advances in Tobacco Science.
- Centers for Disease Control and Prevention. (1999). Determination of Nicotine, pH, and Moisture Content of Six U.S. Commercial Moist Snuff Products -- Florida, January-February 1999. MMWR. Morbidity and Mortality Weekly Report.
- CORESTA. (2023). Tobacco and Tobacco Products Analysis Sub-Group Technical Report Collaborative Study for the Determination of Nicotine Degradants and Impurities in Nicotine Pouches by LC-MS/MS.
Sources
- 1. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. scholarworks.moreheadstate.edu [scholarworks.moreheadstate.edu]
- 5. leffingwell.com [leffingwell.com]
- 6. academic.oup.com [academic.oup.com]
- 7. scispace.com [scispace.com]
A Senior Application Scientist's Guide to the Specific Detection of α-Nicotyrine
For researchers, scientists, and drug development professionals engaged in the study of nicotine metabolism and tobacco product analysis, the accurate and specific detection of minor alkaloids is of paramount importance. Among these, α-nicotyrine, a lesser-known isomer of nicotyrine, presents unique analytical challenges due to its structural similarity to other nicotine-related compounds. This guide provides an in-depth comparison of analytical methodologies for the specific detection of α-nicotyrine, offering insights into the principles, performance, and practical considerations of each technique.
The Significance of α-Nicotyrine Specificity
α-Nicotyrine and its isomer, β-nicotyrine, are formed through the oxidation and dehydrogenation of nicotine. While β-nicotyrine has been more extensively studied, the distinct toxicological and pharmacological profiles of each isomer necessitate their individual quantification. Non-specific detection methods can lead to inaccurate assessments of exposure and metabolism, potentially confounding research into the health effects of tobacco and nicotine delivery systems. Achieving specificity in α-nicotyrine detection requires analytical strategies capable of discriminating between these closely related structures.
Comparative Analysis of Detection Methodologies
The selection of an appropriate analytical method for α-nicotyrine detection is contingent on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This section critically evaluates the most common techniques employed for the analysis of nicotine and its metabolites, with a focus on their applicability to the specific detection of α-nicotyrine.
Chromatographic Methods: The Gold Standard for Specificity
Chromatographic techniques, particularly when coupled with mass spectrometry, are considered the gold standard for the specific analysis of tobacco alkaloids due to their high resolving power.
HPLC is a versatile and widely used technique for the separation of non-volatile and thermally labile compounds like α-nicotyrine. The specificity of an HPLC method is primarily determined by the choice of stationary phase, mobile phase composition, and detector.
A reverse-phase HPLC method has been described for the analysis of α-nicotyrine.[1] This approach typically utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For enhanced specificity, particularly when analyzing complex matrices, coupling HPLC with a highly selective detector like a tandem mass spectrometer (LC-MS/MS) is essential.
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. While nicotine and some of its metabolites can be analyzed directly by GC, derivatization may sometimes be necessary to improve chromatographic properties and sensitivity. The specificity of GC methods relies heavily on the choice of the capillary column and the detector.
When coupled with a mass spectrometer (GC-MS), this technique offers excellent specificity. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.[2] The separation of isomeric compounds like α- and β-nicotyrine by GC can be challenging and may require specialized chiral columns or optimized chromatographic conditions to achieve baseline resolution.
For highly polar compounds that are poorly retained on traditional reverse-phase columns, HILIC presents a valuable alternative.[3] This technique utilizes a polar stationary phase and a mobile phase with a high organic solvent content, facilitating the retention and separation of polar analytes. HILIC can be particularly effective in separating nicotine and its polar metabolites, potentially offering a means to resolve isomeric nicotyrines.
Mass Spectrometry: The Key to Unambiguous Identification
Mass spectrometry is a powerful detection technique that provides information about the mass-to-charge ratio of ions, enabling the identification and quantification of specific molecules. When used in tandem with chromatographic separation (LC-MS/MS or GC-MS), it provides the highest level of specificity.
The specificity of MS detection is achieved by monitoring unique precursor-to-product ion transitions for the analyte of interest. The fragmentation pattern of a molecule in the mass spectrometer is a characteristic fingerprint that can be used to distinguish it from other structurally similar compounds. While general fragmentation pathways for nicotine and its major metabolites have been studied, specific fragmentation data for α-nicotyrine is less readily available, highlighting a critical area for further methods development.[4]
Immunoassays: A Tool for High-Throughput Screening
Immunoassays are widely used for the rapid screening of nicotine and its primary metabolite, cotinine, in biological fluids. These assays are based on the principle of antibody-antigen recognition and offer high sensitivity and throughput.
However, a significant limitation of immunoassays is their potential for cross-reactivity.[5][6] The antibodies used in these kits are designed to bind to a specific target (e.g., cotinine), but they may also recognize and bind to other structurally related molecules, leading to false-positive results or overestimated concentrations. The extent to which commercially available nicotine and cotinine immunoassays cross-react with minor alkaloids such as α-nicotyrine is often not well-characterized by the manufacturers. Therefore, any positive results obtained from an immunoassay for nicotine or cotinine in a sample where the presence of α-nicotyrine is suspected should be confirmed by a more specific method like LC-MS/MS or GC-MS.
Performance Comparison of Detection Methods
The following table summarizes the key performance characteristics of the discussed analytical methods for the detection of nicotine-related compounds. It is important to note that specific performance metrics for α-nicotyrine are not widely reported in the literature, and the values provided are generally representative of the analysis of nicotine and its major metabolites.
| Method | Principle | Specificity | Sensitivity (Typical LOQ) | Throughput | Instrumentation Cost | Strengths | Limitations |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Moderate to High | ng/mL range[7][8] | Moderate | Moderate | Robust, widely available. | Limited specificity for isomers without optimal separation; lower sensitivity than MS. |
| LC-MS/MS | Chromatographic separation coupled with tandem mass spectrometry. | Very High | pg/mL to low ng/mL range[9][10] | Moderate to High | High | High specificity and sensitivity; suitable for complex matrices. | High initial investment and maintenance costs; requires skilled operators. |
| GC-MS | Gas chromatographic separation coupled with mass spectrometry. | Very High | pg/mL to low ng/mL range[7] | Moderate | High | Excellent separation for volatile compounds; high specificity. | May require derivatization for non-volatile analytes; potential for thermal degradation. |
| Immunoassay | Antibody-antigen binding with a detectable signal. | Low to Moderate | ng/mL range | High | Low to Moderate | High throughput; easy to use; cost-effective for screening. | Prone to cross-reactivity with structurally similar compounds; confirmation required. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | High | ng/mL range[11] | Moderate | Moderate | High separation efficiency; low sample and reagent consumption. | Lower sensitivity compared to LC-MS/MS; reproducibility can be challenging. |
Experimental Protocols: A Step-by-Step Approach
To ensure the reliability and reproducibility of analytical data, the use of validated experimental protocols is essential. The following sections provide detailed, step-by-step methodologies for the analysis of nicotine-related compounds, which can be adapted and validated for the specific detection of α-nicotyrine.
Sample Preparation for Chromatographic Analysis
Effective sample preparation is crucial to remove interfering matrix components and concentrate the analyte of interest.
Step-by-Step Protocol for Solid-Phase Extraction (SPE) of Biological Fluids:
-
Sample Pre-treatment: Acidify the biological fluid sample (e.g., urine, plasma) to a pH below 3 to ensure that the alkaloids are in their ionized form.[12]
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of the analyte) to the sample to correct for variations in extraction efficiency and instrument response.
-
SPE Cartridge Conditioning: Condition a cation-exchange SPE cartridge by sequentially passing methanol and then the equilibration buffer through it.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. The positively charged alkaloids will bind to the negatively charged sorbent.
-
Washing: Wash the cartridge with a series of solvents (e.g., water, methanol) to remove unretained, interfering compounds.
-
Elution: Elute the retained alkaloids from the cartridge using a solvent mixture containing a base (e.g., ammonium hydroxide in methanol) to neutralize the charge on the analytes.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for injection into the chromatographic system.
LC-MS/MS Analysis Workflow
The following diagram illustrates a typical workflow for the analysis of α-nicotyrine using LC-MS/MS.
Method Validation: Ensuring Data Integrity
The validation of any analytical method is a critical step to ensure that the data generated is accurate, reliable, and reproducible. [11]Key validation parameters that must be assessed include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from background noise.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.
Conclusion and Future Perspectives
The specific detection of α-nicotyrine remains a challenging analytical task due to its isomeric nature and the presence of numerous other structurally related compounds in tobacco products and biological matrices. While chromatographic methods coupled with mass spectrometry, particularly LC-MS/MS, currently offer the highest degree of specificity and sensitivity, there is a clear need for the development and validation of standardized methods specifically for α-nicotyrine.
Future research should focus on:
-
The synthesis of high-purity α-nicotyrine analytical standards and isotopically labeled internal standards.
-
Detailed studies of the mass spectrometric fragmentation of α-nicotyrine to identify unique transitions for highly specific MRM assays.
-
The development of chromatographic methods capable of baseline-separating α- and β-nicotyrine.
-
A thorough evaluation of the cross-reactivity of existing nicotine and cotinine immunoassays with α-nicotyrine.
By addressing these research gaps, the scientific community can enhance the accuracy of α-nicotyrine quantification, leading to a better understanding of its role in nicotine metabolism and its potential impact on human health.
References
-
SIELC Technologies. Separation of alpha-Nicotyrine on Newcrom R1 HPLC column. [Link]
-
FIMEK. Development and Validation of a Reable LC-MS/MS Method for the Nicotine Residues Determination in Mushrooms. [Link]
-
Semantic Scholar. Development and validation of the UV spectroscopic method for varenicline determination in pharmaceutical preparation. [Link]
-
SciSpace. A Single-Step Extraction Method for the Determination of Nicotine and Cotinine in Jordanian Smokers' Blood and Urine Samples by RP-HPLC and GC–MS. [Link]
-
ResearchGate. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp. [Link]
-
MDPI. Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva. [Link]
-
PubMed. A validated high performance liquid chromatographic method for analysis of nicotine in pure form and from formulations. [Link]
-
PubMed Central. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats. [Link]
-
Formosa Publisher. Development and Validation of Analysis Methods for Retinoids, Arbutin, Nicotinamide in HPLC Cosmetics. [Link]
-
ResearchGate. (PDF) Development and Validation of a Reable LC-MS/MS Method for the Nicotine Residues Determination in Mushrooms. [Link]
-
PubMed. Minor tobacco alkaloids as biomarkers for tobacco use: comparison of users of cigarettes, smokeless tobacco, cigars, and pipes. [Link]
-
PubMed. Separation of nicotine metabolites by capillary zone electrophoresis and capillary zone electrophoresis/mass spectrometry. [Link]
-
ResearchGate. Evaluation of cross-reactivity with nicotine metabolites. [Link]
-
MDPI. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. [Link]
-
CDC Stacks. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco. [Link]
-
U.S. Food and Drug Administration. Validation and Verification of Analytical Testing Methods Used for Tobacco Products. [Link]
-
MDPI. Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. [Link]
-
ResearchGate. (PDF) Validation of GC-MS Method for Determination of Nicotine and Cotinine in Plasma and Urine. [Link]
-
PubMed. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. [Link]
-
PubMed. Nicotine, cotinine, and β-nicotyrine inhibit NNK-induced DNA-strand break in the hepatic cell line HepaRG. [Link]
-
PubMed Central. The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination. [Link]
-
NYC Office of Chief Medical Examiner. FORENSIC TOXICOLOGY LABORATORY OFFICE OF CHIEF MEDICAL EXAMINER CITY OF NEW YORK NICOTINE and COTININE by SOLID PHASE EXTRACTION. [Link]
-
PubMed Central. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nyc.gov [nyc.gov]
- 3. researchgate.net [researchgate.net]
- 4. Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods [escholarship.org]
- 5. Two Fast GC-MS Methods for the Measurement of Nicotine, Propylene Glycol, Vegetable Glycol, Ethylmaltol, Diacetyl, and Acetylpropionyl in Refill Liquids for E-Cigarettes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods [frontiersin.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. fimek.edu.rs [fimek.edu.rs]
- 10. mdpi.com [mdpi.com]
- 11. Application of capillary zone electrophoresis in the separation and determination of the principal gum opium alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. farmaciajournal.com [farmaciajournal.com]
A Comparative Guide to the Influence of Tobacco Alkaloids on Nicotine Self-Administration: The Case of alpha-Nicotyrine and its Congeners
This guide provides a comprehensive comparison of the effects of various tobacco alkaloids on nicotine self-administration, with a special focus on the potential role of alpha-nicotyrine. While direct experimental data on alpha-nicotyrine's impact on nicotine reinforcement is limited, this document synthesizes existing research on other minor tobacco alkaloids to provide a predictive framework and highlight critical areas for future investigation. This content is intended for researchers, scientists, and professionals in the field of drug development and addiction studies.
The Neurobiology of Nicotine Addiction: A Primer
Nicotine, the primary psychoactive component in tobacco, exerts its powerful addictive effects by hijacking the brain's reward system.[1] Upon entering the bloodstream, nicotine rapidly crosses the blood-brain barrier and binds to nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels widely distributed throughout the central nervous system.[1][2]
The rewarding and reinforcing properties of nicotine are primarily mediated by its action on nAChRs located on dopamine neurons in the ventral tegmental area (VTA).[3] Activation of these receptors leads to an influx of cations, causing depolarization of the neurons and subsequent release of dopamine in the nucleus accumbens (NAc) and prefrontal cortex.[3] This surge of dopamine is associated with feelings of pleasure and reinforcement, driving the motivation to seek and consume the drug.[3]
The α4β2 subunit-containing nAChRs are particularly implicated in mediating the reinforcing effects of nicotine.[4] However, other subunits, such as α7, also play a role in the complex neurobiology of nicotine addiction.[5] Chronic nicotine exposure leads to an upregulation of nAChRs, a neuroadaptive change that contributes to tolerance and the emergence of withdrawal symptoms upon cessation of use.[1]
The Role of Minor Tobacco Alkaloids
While nicotine is the principal addictive agent in tobacco, it is accompanied by a host of other structurally related compounds known as minor tobacco alkaloids.[6] These alkaloids, though present in smaller quantities, can significantly modulate the behavioral and pharmacological effects of nicotine. Their influence can range from directly mimicking nicotine's actions to altering its metabolism and reinforcing efficacy.
Comparative Effects of Minor Alkaloids on Nicotine Self-Administration
Intravenous self-administration is a gold-standard preclinical model used to assess the reinforcing properties of drugs.[7] In this paradigm, animals learn to perform an operant response (e.g., pressing a lever) to receive an infusion of a drug. The rate and pattern of responding provide a quantitative measure of the drug's reinforcing efficacy.
The following table summarizes the known effects of several minor tobacco alkaloids on nicotine self-administration in animal models:
| Alkaloid | Effect on Nicotine Self-Administration | Reinforcing Properties (Self-Administered Alone) | Putative Mechanism of Action |
| Nornicotine | Dose-dependently decreases nicotine self-administration when pre-administered.[8][9] | Yes, but at higher doses and with lower response rates than nicotine.[5] | Agonist at nAChRs.[6] |
| Anabasine | Dose-dependently decreases nicotine self-administration.[8][9] A low dose has been shown to increase nicotine self-administration.[10] | No reinforcing effects observed.[8][9] | Agonist at nAChRs; attenuates nicotine withdrawal.[8][10] |
| Anatabine | Dose-dependently decreases nicotine self-administration.[8][11] | No reinforcing effects observed.[8][12] | Blunts the discriminative stimulus effects of nicotine.[8] |
| Cotinine | Individually increased nicotine-induced locomotor activity, suggesting it may increase motivation for nicotine.[13] | Limited data on self-administration. | Major metabolite of nicotine; weak psychoactive effects.[12] |
| Myosmine | Individually increased nicotine-induced locomotor activity, suggesting it may increase motivation for nicotine.[13] | Limited data on self-administration. | Can produce nicotine-like behavioral effects.[6] |
| alpha-Nicotyrine | Data not available | Data not available | Hypothesized to inhibit nicotine metabolism (CYP2A6 inhibitor) and potentially act as a weak nAChR agonist. |
The Enigma of alpha-Nicotyrine
Direct experimental evidence on the effects of alpha-nicotyrine on nicotine self-administration is currently lacking in the published literature. However, based on its chemical properties and the known actions of its isomers and related compounds, we can formulate a compelling hypothesis regarding its potential role.
Metabolic Inhibition: One of the most significant known properties of nicotyrine is its ability to inhibit cytochrome P450 2A6 (CYP2A6), the primary enzyme responsible for the metabolism of nicotine in humans.[14] By inhibiting CYP2A6, alpha-nicotyrine could slow the clearance of nicotine, thereby prolonging its presence and psychoactive effects in the brain.[10][14] This could lead to a reduction in the frequency of self-administration, as the reinforcing effects of each nicotine infusion would be extended.
Direct Receptor Interaction: Studies on the related compound, beta-nicotyrine, have shown that it can act as a weak agonist at α4β2 nAChRs.[7] It is plausible that alpha-nicotyrine shares this property. As a weak agonist, it might produce some nicotine-like subjective effects, but more importantly, it could compete with nicotine for binding to nAChRs. This competitive interaction could potentially attenuate the reinforcing effects of nicotine, leading to a decrease in self-administration.
Experimental Workflow for Investigating Alkaloid Effects on Nicotine Self-Administration
To elucidate the precise effects of alpha-nicotyrine, a rigorous experimental protocol is required. The following outlines a standard intravenous nicotine self-administration paradigm in rats.
Step-by-Step Methodology:
-
Animal Subjects: Adult male and female Sprague-Dawley rats are commonly used.
-
Surgical Preparation: Rats are surgically implanted with an indwelling intravenous catheter into the jugular vein. The catheter is externalized on the back of the rat to allow for drug infusions in the experimental chamber.
-
Apparatus: Standard operant conditioning chambers are equipped with two levers, a stimulus light above each lever, and a syringe pump for drug infusion.
-
Acquisition of Nicotine Self-Administration:
-
Rats are placed in the operant chambers for daily sessions (e.g., 2 hours).
-
Presses on the "active" lever result in the delivery of a nicotine infusion (e.g., 0.03 mg/kg/infusion) paired with a visual cue (e.g., illumination of the stimulus light).
-
Presses on the "inactive" lever are recorded but have no programmed consequences.
-
Acquisition is typically achieved when responding on the active lever is significantly higher than on the inactive lever and responding is stable across sessions.
-
-
Pretreatment Studies:
-
Once stable self-administration is established, the effects of a pretreatment with the test alkaloid (e.g., alpha-nicotyrine) can be assessed.
-
Different doses of the alkaloid or a vehicle control are administered (e.g., intraperitoneally) at a set time before the self-administration session.
-
The number of nicotine infusions earned is the primary dependent measure. A reduction in infusions following alkaloid pretreatment would suggest an attenuation of nicotine's reinforcing effects.
-
-
Self-Administration of the Alkaloid Alone:
-
To determine if the alkaloid has reinforcing properties on its own, a separate cohort of rats is tested for self-administration of the alkaloid in the absence of nicotine.
-
The procedure is similar to nicotine self-administration, with the alkaloid replacing nicotine in the infusate.
-
Visualizing the Experimental Workflow
Caption: Simplified signaling pathway of nicotine-induced dopamine release and reinforcement.
Conclusion and Future Directions
While nicotine remains the primary driver of tobacco addiction, the influence of minor alkaloids is a critical area of research for understanding the full spectrum of tobacco dependence and for developing more effective smoking cessation therapies. The existing data strongly suggest that alkaloids such as nornicotine, anabasine, and anatabine can significantly reduce the reinforcing effects of nicotine.
The case of alpha-nicotyrine presents a compelling avenue for future investigation. Its known inhibition of nicotine metabolism, coupled with the potential for direct nAChR interaction, suggests that it could be a potent modulator of nicotine self-administration. Rigorous preclinical studies are warranted to elucidate its precise mechanism of action and to determine its potential as a novel therapeutic agent for the treatment of nicotine addiction.
References
-
Caine, S. B., et al. (2014). Nicotine-like behavioral effects of the minor tobacco alkaloids nornicotine, anabasine, and anatabine in male rodents. Psychopharmacology, 231(13), 2587–2598. [Link]
-
Clemens, K. J., et al. (2009). The addition of five minor tobacco alkaloids increases nicotine-induced hyperactivity, sensitization and intravenous self-administration in rats. Addiction Biology, 14(3), 332–342. [Link]
-
Green, T. A., et al. (2007). Effects of R(+)-nornicotine and S(-)-nornicotine on S(-)-nicotine self-administration. Psychopharmacology, 191(4), 989–997. [Link]
-
Harris, A. C., et al. (2015). Effects of nicotine and minor tobacco alkaloids on intracranial-self-stimulation in rats. Drug and Alcohol Dependence, 153, 139–146. [Link]
-
Hall, B. J., et al. (2014). Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats. Neurotoxicology and Teratology, 44, 58–66. [Link]
- D'Souza, M. S., & Markou, A. (2011). Nicotine and tobacco addiction: a complex interplay of multiple molecular players. Neuropsychopharmacology, 36(1), 304–305.
- Albuquerque, E. X., et al. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological Reviews, 89(1), 73–120.
-
Denton, T. T., et al. (2004). Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6. Biochemical Pharmacology, 67(4), 751–756. [Link]
-
Taly, A., et al. (2009). Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine. BMC Structural Biology, 9, 4. [Link]
-
LeSage, M. G., et al. (2014). Anatabine Significantly Decreases Nicotine Self-Administration. Journal of Pharmacology and Experimental Therapeutics, 351(3), 544–551. [Link]
- Fowler, C. D., & Kenny, P. J. (2011). Role of α5* nicotinic acetylcholine receptors in the effects of acute and chronic nicotine treatment on brain reward function in mice. The Journal of Neuroscience, 31(19), 7151–7163.
-
Harris, A. C., et al. (2020). The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination. Drug and Alcohol Dependence, 213, 108092. [Link]
- Harris, A. C., et al. (2015). Effects of nicotine and minor tobacco alkaloids on intracranial-self-stimulation in rats. Drug and Alcohol Dependence, 153, 139–146.
- Grizzell, J. A., & Echeverria, V. (2015). Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions. Frontiers in Pharmacology, 6, 25.
- Jacob, P., et al. (2002). Minor tobacco alkaloids as biomarkers for tobacco use: comparison of users of cigarettes, smokeless tobacco, cigars, and pipes. American Journal of Public Health, 92(6), 1023–1029.
- Benowitz, N. L. (2010). Nicotine addiction. The New England Journal of Medicine, 362(24), 2295–2303.
-
Grebenstein, P. E., et al. (2013). Nicotine self-administration and reinstatement of nicotine-seeking in male and female rats. Psychopharmacology, 228(4), 595–605. [Link]
- Le Foll, B., et al. (2014). Anatabine Significantly Decreases Nicotine Self-Administration. Journal of Pharmacology and Experimental Therapeutics, 351(3), 544–551.
-
Wikipedia. (n.d.). Nicotine. Retrieved from [Link]
-
Caine, S. B., et al. (2014). Nicotine-like behavioral effects of the minor tobacco alkaloids nornicotine, anabasine, and anatabine in male rodents. Psychopharmacology, 231(13), 2587–2598. [Link]
-
Nakajima, M., et al. (2018). Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Advances in Experimental Medicine and Biology, 1097, 1–11. [Link]
- Jain, R., & Majumder, P. (2018). Nicotine Addiction: Neurobiology and Mechanism.
- Glick, S. D., & Maisonneuve, I. M. (2000). Oral Nicotine Self-Administration in Rodents. Nicotine & Tobacco Research, 2(2), 101–105.
-
Bruijnzeel, A. W., et al. (2012). Rewarding Effects of Nicotine Self-administration Increase Over Time in Male and Female Rats. Psychopharmacology, 223(3), 327–336. [Link]
-
Rollema, H., et al. (2010). The alpha4beta2 nicotinic acetylcholine-receptor partial agonist varenicline inhibits both nicotine self-administration following repeated dosing and reinstatement of nicotine seeking in rats. Psychopharmacology, 208(3), 365–376. [Link]
- Karam-Hage, M. (n.d.). Project ECHO Neurobiology of Nicotine Dependence.
- Alsharari, S. D., & Bevins, R. A. (2020). Animal Models to Investigate the Impact of Flavors on Nicotine Addiction and Dependence. Current Topics in Behavioral Neurosciences, 47, 239–265.
-
Wikipedia. (n.d.). Nicotinic acetylcholine receptor. Retrieved from [Link]
- Le Foll, B., et al. (2013). Impact of short access nicotine self-administration on expression of α4β2* nicotinic acetylcholine receptors in non-human primates. Neuropsychopharmacology, 38(7), 1333–1341.
-
BrainFacts.org. (2009). Nicotine Addiction. [Link]
- Wang, T., et al. (2014). Menthol facilitates the intravenous self-administration of nicotine in rats. Frontiers in Behavioral Neuroscience, 8, 437.
-
Wang, N., et al. (2023). Nicotine and neuronal nicotinic acetylcholine receptors: unraveling the mechanisms of nicotine addiction. Frontiers in Molecular Neuroscience, 16, 1260128. [Link]
- Lee, J., & Henderson, B. J. (2021). Flavors Enhance Nicotine Vapor Self-administration in Male Mice. Nicotine & Tobacco Research, 23(8), 1361–1369.
- Levin, E. D., et al. (2011). Self-administration by female rats of low doses of nicotine alone vs. nicotine in tobacco smoke extract. Behavioural Pharmacology, 22(5-6), 560–566.
-
Instech. (2019, July 18). IV Self-Administration Demonstration with a Rat [Video]. YouTube. [Link]
- Sest, D. N., et al. (2018). Effects of nicotine, nornicotine and cotinine, alone or in combination, on locomotor activity and ultrasonic vocalization emission in adult rats. Behavioural Brain Research, 347, 241–249.
- Papke, R. L. (2014). Anatabine: a Substitute for the Medicinal Activity of Nicotine. Phytotherapy Research, 28(8), 1111–1117.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. An allosteric binding site of the α7 nicotinic acetylcholine receptor revealed in a humanized acetylcholine-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The nicotinic acetylcholine receptor subunit alpha 5 mediates short-term effects of nicotine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. citycollegekolkata.org [citycollegekolkata.org]
- 9. Evaluation of E-Vapor Nicotine and Nicotyrine Concentrations under Various E-Liquid Compositions, Device Settings, and Vaping Topographies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions [frontiersin.org]
- 12. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nicotyrine - Wikipedia [en.wikipedia.org]
- 14. Synthesis and evaluation of nicotine analogs as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling alpha-Nicotyrine
Authored for Researchers, Scientists, and Drug Development Professionals
Navigating the complexities of novel chemical compounds requires a deep-seated commitment to safety, grounded in scientific understanding. Alpha-Nicotyrine, a lesser-known tobacco alkaloid and a derivative of nicotine, presents a unique challenge due to the limited availability of specific toxicological data.[1] This guide provides a comprehensive framework for personal protective equipment (PPE) when handling this compound. Our approach is rooted in a conservative interpretation of available data, drawing logical parallels from its well-characterized and highly toxic parent compound, nicotine, to ensure the highest level of protection for laboratory personnel.
Hazard Assessment: Understanding the Risk Profile
Alpha-Nicotyrine is a positional isomer of beta-Nicotyrine and is formed through the gradual oxidation and dehydrogenation of nicotine.[1] While specific toxicity data for alpha-Nicotyrine is sparse, the toxicological profile of nicotine provides a critical baseline for risk assessment. Nicotine is classified as acutely toxic and potentially fatal if swallowed, inhaled, or in contact with skin.[2][3][4] It can be absorbed through the skin and may cause irritation, and high exposure can lead to severe health effects, including impacts on the cardiovascular and central nervous systems.[5][6]
Toxicological studies suggest that nicotine-related alkaloids and metabolites can exhibit similar toxicities to the parent compound.[7] Therefore, it is scientifically prudent to handle alpha-Nicotyrine with the same high degree of caution as nicotine until comprehensive data proves otherwise. The primary routes of exposure in a laboratory setting are inhalation of aerosols, dermal contact, and accidental ingestion.[8]
Table 1: Comparative Hazard Profile and Occupational Exposure Limits
| Hazard Classification | Nicotine | alpha-Nicotyrine (Anticipated) | Data Source |
| Acute Toxicity (Oral) | Fatal if swallowed (LD50 Oral - Rat - 50 mg/kg) | Harmful if swallowed | [3] |
| Acute Toxicity (Dermal) | Fatal in contact with skin | Assume high dermal toxicity | [3] |
| Acute Toxicity (Inhalation) | Fatal if inhaled | Assume high inhalation toxicity | [2] |
| Skin Corrosion/Irritation | Causes skin irritation | Causes skin irritation | [6][9] |
| Eye Damage/Irritation | Causes serious eye damage | Causes serious eye irritation | [9] |
| Occupational Exposure Limit (OEL) | OSHA PEL & ACGIH TLV: 0.5 mg/m³ (TWA) for Nicotine (Skin) | Adhere to Nicotine OEL as a precaution | [5][6][10] |
Core Directive: A Multi-Layered PPE Strategy
A robust PPE strategy is not merely a checklist but a dynamic system that adapts to the specific experimental conditions. The following recommendations constitute the minimum required protection for handling alpha-Nicotyrine in any form (solid or liquid).
Respiratory Protection
The primary defense against inhaling hazardous aerosols or fine powders is appropriate respiratory protection. The choice of respirator is dictated by the procedure and potential for generating airborne particles.
-
For Low-Risk Activities : When handling small quantities in a well-ventilated area or within a certified chemical fume hood, a NIOSH-approved N95 respirator may be sufficient to protect against dusts.
-
For Aerosol-Generating Procedures : Any activity with the potential to generate mists or aerosols (e.g., vortexing, sonicating, preparing solutions of volatile solvents) requires a higher level of protection. A half-mask or full-face air-purifying respirator (APR) with organic vapor/particulate combination cartridges is mandatory.[11]
-
In Case of Spills or High Concentrations : For situations with potential exposure above 5 mg/m³, a NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece operated in a positive-pressure mode is required.[5]
Hand Protection
Dermal absorption is a significant route of exposure for nicotine and related alkaloids.[5][6] Therefore, proper hand protection is non-negotiable.
-
Glove Selection : Use chemically resistant gloves. Nitrile or neoprene gloves are recommended.[12] Always inspect gloves for tears or punctures before use.
-
Double Gloving : For all procedures involving direct handling of alpha-Nicotyrine, wearing two pairs of gloves is required. This provides a critical safety buffer; should the outer glove become contaminated, it can be removed without exposing the skin.
-
Glove Removal : Practice proper glove removal techniques to avoid skin contact with the contaminated outer surface. Dispose of contaminated gloves immediately as hazardous waste.
Body Protection
Protecting the body from splashes and contamination of personal clothing is essential.
-
Laboratory Coat : A clean, buttoned lab coat is the minimum requirement.
-
Chemical-Resistant Apron/Coveralls : When handling larger quantities or during procedures with a significant splash risk, a chemical-resistant apron worn over the lab coat is necessary.[12] For extensive handling, disposable chemical-resistant coveralls ("bunny suits") offer more complete protection.[13] All protective clothing should be removed before leaving the laboratory area.
Eye and Face Protection
Alpha-Nicotyrine is expected to be a serious eye irritant.[9]
-
Safety Goggles : Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes and airborne particles.[12][13] Standard safety glasses with side shields are not sufficient.
-
Face Shield : When there is a significant splash hazard, a face shield should be worn in addition to safety goggles to protect the entire face.[12]
Table 2: Summary of Recommended PPE for Handling alpha-Nicotyrine
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Eye/Face Protection | Chemical safety goggles | Face shield worn over chemical safety goggles |
| Hand Protection | Single pair of nitrile gloves | Double-gloving with chemically resistant gloves |
| Body Protection | Lab coat | Chemical-resistant apron or disposable coveralls |
| Respiratory Protection | Work in a chemical fume hood | Half-mask or full-face respirator with appropriate cartridges |
Operational and Disposal Plans
Step-by-Step PPE Donning and Doffing Protocol
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly.
-
Inner Gloves: Don the first pair of gloves.
-
Body Protection: Put on the lab coat, apron, or coveralls.
-
Respiratory Protection: Fit-check your respirator.
-
Eye/Face Protection: Put on goggles and/or a face shield.
-
Outer Gloves: Don the second pair of gloves, ensuring they go over the cuff of the lab coat or coverall.
Doffing Sequence (to minimize contamination):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out.
-
Body Protection: Remove the apron or coveralls without touching the front.
-
Hand Hygiene: Wash hands or use hand sanitizer.
-
Eye/Face Protection: Remove the face shield and goggles from the back.
-
Respiratory Protection: Remove the respirator.
-
Inner Gloves: Remove the final pair of gloves.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Workflow for PPE Selection and Safety Check
The following diagram outlines the critical decision-making process before commencing any work with alpha-Nicotyrine.
Caption: PPE Selection & Safety Workflow for alpha-Nicotyrine.
Spill and Emergency Response
In the event of a spill, evacuate the area immediately and alert others. Only personnel trained in hazardous spill response and wearing appropriate PPE (including a respirator) should perform cleanup.
-
Containment: Cover the spill with an inert absorbent material.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste.[14]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
Disposal of Contaminated Materials
All materials that come into contact with alpha-Nicotyrine, including gloves, disposable lab coats, pipette tips, and absorbent pads, must be treated as hazardous waste.
-
Waste Segregation: Keep alpha-Nicotyrine waste separate from other waste streams.
-
Containerization: Use dedicated, sealed, and clearly labeled hazardous waste containers.[15]
-
Disposal Vendor: Ensure disposal is handled by a certified hazardous waste contractor in accordance with local, state, and federal regulations. Nicotine is listed as an acute hazardous waste (P075), and its derivatives should be managed with the same level of stringency.[15]
By adhering to these rigorous PPE and handling protocols, researchers can effectively mitigate the risks associated with handling alpha-Nicotyrine, ensuring a safe and controlled laboratory environment.
References
- Benchchem. (n.d.). Essential Safety and Logistical Information for Handling Epiquinamine and Related Cinchona Alkaloids.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Nicotine. NJ.gov.
- Thermo Fisher Scientific. (2025, September 16).
- Fisher Scientific. (2015, March 19).
-
Wikipedia. (n.d.). Nicotyrine. Retrieved from [Link]
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Sigma-Aldrich. (2025, December 26).
- GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
- Centers for Disease Control and Prevention. (2006, December 1). Personal Protective Equipment for Use in Handling Hazardous Drugs. CDC Stacks.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Spectrum Chemical. (2019, March 26).
- ChemicalBook. (2025, December 13).
- International Labour Organization & World Health Organiz
-
National Institutes of Health. (n.d.). Nicotyrine. PubChem. Retrieved from [Link]
- Occupational Safety and Health Administration. (n.d.). NICOTINE.
- Fisher Scientific. (2023, September 22).
- Hiler, M., et al. (n.d.).
- P.F. Ashley, et al. (n.d.). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. PMC.
- National Center for Biotechnology Information. (n.d.). Alpha Receptor Agonist Toxicity.
- Hiler, M., et al. (2024, July 16).
- International Atomic Energy Agency. (n.d.). Handling, conditioning and storage of spent sealed radioactive sources. IAEA.
- Delaware Department of Natural Resources and Environmental Control. (n.d.). Nicotine Waste Management. Delaware.gov.
- U.S. Nuclear Regulatory Commission. (2011, July 5). Radioactive Waste.
Sources
- 1. Nicotyrine - Wikipedia [en.wikipedia.org]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.at [fishersci.at]
- 5. nj.gov [nj.gov]
- 6. ICSC 0519 - NICOTINE [chemicalsafety.ilo.org]
- 7. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Nicotyrine | C10H10N2 | CID 10249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. NICOTINE | Occupational Safety and Health Administration [osha.gov]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. documents.dnrec.delaware.gov [documents.dnrec.delaware.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
